molecular formula C8H15NO2 B2990719 Methyl 5-methylpiperidine-2-carboxylate CAS No. 2155852-18-7

Methyl 5-methylpiperidine-2-carboxylate

Cat. No.: B2990719
CAS No.: 2155852-18-7
M. Wt: 157.213
InChI Key: MYXGTBIZVOJNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylpiperidine-2-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methylpiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methylpiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGTBIZVOJNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-18-7
Record name methyl 5-methylpiperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Stereoselective Synthesis of 5-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs. However, the introduction of a methyl group at the C5 position (relative to the nitrogen) creates a unique stereochemical challenge. Unlike C2 or C3 substitutions, the C5 position is distal to the nitrogen "handle," making stereocontrol via traditional anchoring groups difficult.

This guide focuses on the stereoselective synthesis of 2,5-disubstituted piperidines , where the 5-methyl group dictates the conformational landscape. We analyze two high-fidelity methodologies: Iridium-catalyzed asymmetric hydrogenation of pyridinium salts (chemical) and Imine Reductase (IRED) cascades (biocatalytic).

Part 1: Structural Significance & The "Remote" Challenge

The Conformational Lock

In 2,5-disubstituted piperidines, the 5-methyl group acts as a conformational anchor.

  • Thermodynamic Preference: The 5-methyl group prefers the equatorial position to avoid 1,3-diaxial strain.

  • Biological Impact: In Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), the specific chirality at C3/C4 (or C2/C5) dictates binding affinity. The "Magic Methyl" effect at C5 can boost potency by

    
     by locking the bioactive conformation.
    
The Stereochemical Problem

Synthesizing cis-2,5-piperidines is often achieved via heterogeneous hydrogenation (all-syn addition). However, accessing the trans-2,5 or enantiopure variants requires breaking the thermodynamic control.

Part 2: Methodology A - Iridium-Catalyzed Asymmetric Hydrogenation[1]

The most robust method for generating chiral 5-methylpiperidines from aromatic precursors is the asymmetric hydrogenation of 3-substituted pyridinium salts .

Mechanism & Causality

Direct hydrogenation of pyridine is sluggish due to catalyst poisoning by the nitrogen lone pair. We circumvent this by activating the substrate as a pyridinium salt (e.g., N-benzyl).[1]

The Catalyst System:

  • Metal: Iridium (Ir) is superior to Rhodium for hindered substrates.

  • Ligand: Chiral bisphosphine ligands (e.g.,

    
    -MeO-Biphep or SegPhos) induce enantioselectivity.
    
  • Additives: Iodine (

    
    ) or amines are often required to stabilize the active Ir-hydride species.
    
Diagram 1: Mechanism of Pyridinium Salt Hydrogenation

The following diagram illustrates the stepwise reduction, highlighting the critical enamine-imine tautomerization where stereochemistry is established.

PyridiniumHydrogenation cluster_0 Stereodetermining Step Start 3-Methyl-N-Benzyl Pyridinium Salt Step1 1,4-Hydride Addition (Dihydropyridine) Start->Step1 Ir-H Species Step2 Enamine Intermediate Step1->Step2 H2 Addition Step3 Iminium Isomerization Step2->Step3 Acid/Base Equilibrium End Chiral 5-Methyl Piperidine Step3->End Stereoselective Reduction (Ir*)

Caption: Iridium-catalyzed reduction pathway. The stereocenter is set during the final reduction of the cyclic iminium intermediate.

Experimental Protocol 1: Synthesis of (2R,5S)-1-Benzyl-2-phenyl-5-methylpiperidine

Target: Enantioselective cis-reduction of a 2,5-disubstituted pyridinium salt.

Reagents:

  • Substrate: 2-phenyl-5-methylpyridine (

    
     equiv)
    
  • Activator: Benzyl bromide (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand:

    
    -MeO-Biphep (
    
    
    
    )
  • Solvent: THF/Methanol (1:1)

Step-by-Step Workflow:

  • Salt Formation: Dissolve 2-phenyl-5-methylpyridine in acetone. Add benzyl bromide dropwise. Stir at reflux for 4h. Filter the white precipitate (pyridinium salt) and dry under vacuum.

  • Catalyst Preparation: In a glovebox, mix

    
     and 
    
    
    
    -MeO-Biphep in THF. Stir for 30 min to form the active complex.
  • Hydrogenation:

    • Load the pyridinium salt (

      
      ) and catalyst solution into a high-pressure autoclave.
      
    • Pressurize with

      
       to 600 psi (40 bar) .
      
    • Heat to 50°C and stir for 24h.

  • Workup: Vent

    
    . Concentrate the solvent. Basify with saturated 
    
    
    
    (aq) to liberate the free amine. Extract with DCM.
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Observation: If conversion is low (<50%), check the purity of the pyridinium salt. Residual pyridine poisons the Ir-catalyst.

  • Stereochemistry: The cis-isomer (

    
    ) typically elutes later than the trans-isomer on silica due to the accessible lone pair orientation.
    

Part 3: Methodology B - Biocatalytic Cascade (IREDs)

For high enantiopurity (>99% ee) without heavy metals, Imine Reductases (IREDs) offer a green alternative. This method is superior for setting the trans-2,5 stereochemistry, which is thermodynamically disfavored in chemical hydrogenation.

The Cascade Logic

We utilize a "one-pot" cascade starting from an open-chain diketone or keto-acid.[2]

  • Transaminase (TA): Converts the ketone to a chiral amine.

  • Spontaneous Cyclization: The amine attacks the remaining ketone/aldehyde to form a cyclic imine.

  • IRED: Reduces the cyclic imine to the piperidine with high stereocontrol.

Diagram 2: Biocatalytic Decision Tree

Biocatalysis Input 1,5-Dicarbonyl Precursor (e.g., 4-methyl-1-phenylpentane-1,5-dione) Step1 ω-Transaminase (TA) (S)-Selective Input->Step1 Amine Donor (Alanine) Intermed Cyclic Imine Intermediate (Spontaneous) Step1->Intermed -H2O Branch Select IRED Variant Intermed->Branch ResultA (R)-IRED Yields: Trans-(2S,5R) Branch->ResultA Anti-Prelog ResultB (S)-IRED Yields: Cis-(2S,5S) Branch->ResultB Prelog

Caption: Divergent synthesis of cis/trans isomers using orthogonal IRED enzymes.

Experimental Protocol 2: Chemo-Enzymatic Synthesis

Target: Preparation of trans-2-propyl-5-methylpiperidine (Pseudoconhydrine analog).

Reagents:

  • Enzymes:

    
     (Transaminase), 
    
    
    
    (Imine Reductase).
  • Cofactors: PLP (1 mM), NADPH (recycling system via Glucose Dehydrogenase/Glucose).

  • Buffer: Phosphate buffer (100 mM, pH 7.5).

Step-by-Step Workflow:

  • Substrate Prep: Synthesize 4-methyl-1-octane-1,5-dione via Stetter reaction or alkylation.

  • Reaction Mix:

    • In a 50 mL Falcon tube, dissolve substrate (20 mM) in DMSO (5% v/v final).

    • Add Buffer (pH 7.5) containing PLP,

      
      , Glucose, and GDH.
      
    • Add

      
       lysate (
      
      
      
      ) and
      
      
      lysate (
      
      
      ).
  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Quench & Extract: Basify to pH 12 with

    
     (aq). Extract 3x with MTBE.
    
  • Analysis: Derivatize a small aliquot with acetic anhydride and analyze via Chiral GC to determine d.r. and e.e.

Part 4: Data Summary & Comparison

FeatureIr-Catalyzed HydrogenationBiocatalytic Cascade (IRED)
Primary Selectivity Cis-selective (Kinetic/Chelation)Tunable (Cis or Trans)
Substrate Scope Broad (Aryl/Alkyl pyridines)Narrow (Requires keto-precursors)
Pressure Req. High (40-60 bar

)
Atmospheric
Atom Economy HighModerate (Cofactors required)
Scalability Excellent (kg scale)Good (requires enzyme production)

References

  • Asymmetric Hydrogenation of Pyridinium Salts

    • Source: Zhou, Y. G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts."[3] Journal of the American Chemical Society.

    • Significance: Establishes the mechanism for activating the pyridine ring via N-benzyl
    • URL:[Link]

  • Biocatalytic Cascades for Piperidines

    • Source: Turner, N. J., et al. "One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines using Imine Reductase Biocatalysts."[2] ACS Catalysis.[2][4]

    • Significance: Demonstrates the CAR-TA-IRED cascade for setting remote stereocenters.
    • URL:[Link][4]

  • Stereoselective Hydrogenation Protocols

    • Source: Glorius, F., et al. "Asymmetric Hydrogenation of N-Heterocycles." Accounts of Chemical Research.
    • Significance: Comprehensive review of ligand choices for Rh and Ru catalyzed hydrogen
    • URL:[Link]

  • Conformational Analysis of 2,5-Disubstituted Piperidines

    • Source: Bailey, W. F., et al. "Conformational Analysis of 2,5-Disubstituted Piperidines." Journal of Organic Chemistry.
    • Significance: Fundamental thermodynamic d
    • URL:[Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 5-Methylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, stereochemical analysis, and synthesis of methyl 5-methylpiperidine-2-carboxylate , a critical scaffold in the development of peptidomimetics and dopamine transporter (DAT) inhibitors.

Executive Summary & Application Scope

Methyl 5-methylpiperidine-2-carboxylate is a non-proteinogenic amino acid derivative often employed as a conformationally restricted analogue of leucine or pipecolic acid. Its structural rigidity makes it a high-value intermediate for:

  • DAT Inhibitors: Analogues of GBR 12909 and cocaine, where the 2,5-substitution pattern dictates selectivity for the dopamine transporter over serotonin/norepinephrine transporters.

  • Peptidomimetics: Inducing specific

    
    -turn geometries in bioactive peptides.
    
  • Alkaloid Synthesis: A precursor to Pseudoconhydrine and related Pinus alkaloids.

This guide focuses on the (2R,5S)-cis and (2R,5R)-trans diastereomers, as their spectroscopic differentiation is the primary analytical challenge in synthesis.

Stereochemical Framework

The piperidine ring adopts a chair conformation. The relative stereochemistry between the C2-carboxylate and the C5-methyl group defines the thermodynamic stability and spectral properties.

  • Cis-Isomer (2,5-cis): Both substituents can adopt an equatorial/equatorial orientation (in the 2R,5S or 2S,5R enantiomers). This is the thermodynamically favored conformer.

  • Trans-Isomer (2,5-trans): Forces one substituent into an axial position (usually the C5-methyl to keep the bulky C2-carboxylate equatorial), resulting in distinct coupling constants (

    
    -values) and chemical shifts.
    

Spectroscopic Data Analysis[1][2]

Nuclear Magnetic Resonance ( H NMR)

The following data represents the


-Boc protected  derivative (1-tert-butyl 2-methyl 5-methylpiperidine-1,2-dicarboxylate), which is the standard isolable intermediate. The free amine is typically generated in situ or isolated as a hydrochloride salt due to volatility/stability concerns.

Compound:


-Boc-Methyl 5-methylpiperidine-2-carboxylate (Cis-predominant)
Solvent:  CDCl

| Frequency: 500 MHz
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
C2-H 4.75 - 4.95dd / br d~5.0, 48.0*Diagnostic: The

-proton is deshielded by the urethane and ester. Note: Rotamers of the Boc group often cause signal broadening or doubling.
OMe 3.72s-Methyl ester singlet. Distinctive and sharp.
C6-H

3.80 - 3.95br d~13.0Equatorial proton adjacent to Nitrogen.
C6-H

2.75 - 2.90m-Axial proton adjacent to Nitrogen (shielded relative to equatorial).
C5-H 1.60 - 1.75m-Methine proton at the branching point.
C5-Me 0.95d6.8Key Identifier: Doublet indicates coupling to C5-H. Shift < 1.0 ppm confirms alkyl nature.
Boc-Me 1.45s-Strong singlet (9H) for the tert-butyl group.

Critical Differentiation (Free Amine vs. Protected): Upon deprotection (removal of Boc), the C2-H shifts upfield significantly (to ~3.3–3.5 ppm) due to the loss of the electron-withdrawing carbamate. The C6-H protons also shift upfield.

Carbon-13 NMR ( C NMR)

Solvent: CDCl


 | Frequency:  125 MHz
Carbon Type

(ppm)
Assignment
C=O (Ester) 173.2Carbonyl carbon of the methyl ester.
C=O (Boc) 155.5Carbamate carbonyl (absent in free amine).
Boc-C

79.8Quaternary carbon of the tert-butyl group.
C2 53.0 - 55.0

-Carbon. Chemical shift sensitive to stereochemistry (cis usually upfield of trans due to

-gauche effect if axial).
OMe 52.1Methyl ester carbon.
C6 46.0Carbon adjacent to Nitrogen.
C5 30.5Methine carbon bearing the methyl group.
C5-Me 18.5Methyl substituent.[1]
Mass Spectrometry (HRMS-ESI)
  • Formula: C

    
    H
    
    
    
    NO
    
    
    (Free Amine) / C
    
    
    H
    
    
    NO
    
    
    (N-Boc)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Diagnostic Ions (N-Boc):

    • Fragment:

      
       (Base peak often observed due to labile Boc).
      

Experimental Synthesis & Validation Protocol

The most reliable route to the cis-isomer involves the catalytic hydrogenation of the pyridine precursor.

Workflow Diagram (DOT)

SynthesisWorkflow Pyridine Precursor: Methyl 5-methylnicotinate Hydrogenation Step 1: Hydrogenation H2 (50 psi), PtO2 AcOH/MeOH Pyridine->Hydrogenation Reduction Crude Crude Mixture (Cis:Trans ~ 80:20) Hydrogenation->Crude Yields Amine Salt Protection Step 2: N-Protection (Boc)2O, Et3N, DCM Crude->Protection Stabilization Separation Step 3: Chromatography Sep. of Diastereomers Protection->Separation Silica Gel Product Pure Product (2R,5S)-Cis Isomer Separation->Product Isolation

Figure 1: Synthetic workflow for the stereoselective production of methyl 5-methylpiperidine-2-carboxylate.[2]

Detailed Protocol (Self-Validating)

Step 1: Catalytic Hydrogenation

  • Charge: Dissolve methyl 5-methylnicotinate (1.0 eq) in glacial acetic acid (0.5 M concentration). Add PtO

    
     (Adam's Catalyst, 5 mol%).
    
  • Reaction: Hydrogenate at 50 psi H

    
     for 12 hours.
    
    • Validation Point: Monitor by TLC. Pyridine UV activity will disappear. The product (amine) stains with Ninhydrin (purple/red).

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield the acetate salt.

Step 2: N-Boc Protection (Critical for Purification)

  • Neutralization: Resuspend the acetate salt in DCM. Add Et

    
    N (3.0 eq) followed by Boc
    
    
    
    O (1.1 eq).
  • Stir: Ambient temperature for 4 hours.

  • Validation: Proton NMR of crude will show the emergence of the Boc singlet at 1.45 ppm.

Step 3: Chromatographic Separation

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:EtOAc (Gradient 9:1

    
     4:1).
    
  • Elution Order: The Trans isomer (less polar if intramolecular H-bonding is blocked, but often elutes second depending on conformation) and Cis isomer have distinct R

    
     values.
    
    • Cis-Isomer: Major product.

    • Trans-Isomer: Minor product (can be enriched via thermodynamic equilibration using NaOMe/MeOH).

Mechanistic Insight: The "Cis" Preference

Why does hydrogenation favor the cis isomer? During heterogeneous hydrogenation (PtO


), hydrogen adds to the less hindered face of the pyridine ring. However, the primary driver is thermodynamic. In the cis-2,5-disubstituted piperidine, both the C2-carboxylate and C5-methyl groups can occupy equatorial positions  simultaneously in the chair conformation.
  • Cis (2e, 5e): No 1,3-diaxial interactions. Stable.

  • Trans (2e, 5a): Requires one group to be axial, introducing 1,3-diaxial strain (~1.7 kcal/mol penalty).

Protocol Tip: If the trans isomer is required, treat the cis-rich mixture with sodium methoxide (NaOMe) in methanol. This facilitates epimerization at the C2 position (via the enolate), driving the equilibrium toward the specific isomer dictated by solvent and chelation effects, though cis often remains dominant.

References

  • Stereoselective Synthesis of Pipecolic Acids: Han, S., et al. "Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Organic & Biomolecular Chemistry, 2022.[2]

  • DAT Inhibitor Design: Meltzer, P. C., et al. "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters, 2001, 11(17), 2337-2340.[3]

  • General Spectroscopic Data (Piperidines): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction).
  • Photocatalytic Approaches (Alternative Synthesis): Shields, B. J., et al. "Supplementary Information: Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides." Nature, 2016. (Contains high-res NMR data for related methyl piperidine carboxylates).

Sources

Structural Elucidation and Conformational Dynamics of Methyl 5-Methylpiperidine-2-Carboxylate

[1]

Introduction: The Pipecolic Scaffold in Medicinal Chemistry

Methyl 5-methylpiperidine-2-carboxylate is a derivative of pipecolic acid (homoproline), a non-proteinogenic amino acid scaffold frequently utilized in peptidomimetics and drug design.[1] Its structural rigidity, imparted by the piperidine ring, makes it an invaluable tool for constraining peptide backbone geometry.[1][2]

However, the introduction of a methyl substituent at the C5 position introduces significant stereochemical complexity.[1][2] Unlike simple piperidines, this molecule possesses two chiral centers (C2 and C5), leading to diastereomeric pairs (cis and trans) that exhibit distinct pharmacological profiles and NMR signatures.[1][2]

This guide provides a rigorous analysis of the 1H NMR spectrum, focusing on the discrimination between diastereomers via coupling constant (

Stereochemical & Conformational Analysis[2][3][4][5]

Before interpreting the spectrum, one must understand the ground-state thermodynamics of the piperidine chair.[1][2]

The Diastereomers

The relationship between the C2-carboxylate and the C5-methyl group defines the isomer:

  • Trans (2,5-anti): Substituents are on opposite faces of the ring.[1][2]

  • Cis (2,5-syn): Substituents are on the same face of the ring.[1][2]

Conformational Preferences (A-Value Logic)

Piperidines adopt a chair conformation to minimize torsional strain.[1][2] The stability is dictated by the A-values (steric bulk) of the substituents:

  • Methyl Group (

    
    ):  A-value 
    
    
    kcal/mol.[1][2]
  • Methyl Ester (

    
    ):  A-value 
    
    
    kcal/mol.[1]

Thermodynamic Prediction:

  • Trans-Isomer (Diequatorial): The trans configuration allows both bulky groups to occupy equatorial positions.[1][2] This is the global thermodynamic minimum.[1][2] In this state, the ring protons H2 and H5 are both axial .[1][2][3]

  • Cis-Isomer (Equatorial/Axial): The cis configuration forces one substituent to be axial.[1][2] Since the methyl group has a larger A-value, the preferred conformer places the 5-Methyl Equatorial and the 2-Carboxylate Axial .[1][2] Consequently, the H2 proton becomes equatorial .[1][2]

Visualization of Conformational Logic

ConformationLogicFigure 1: Conformational analysis and predicted NMR behavior of 2,5-disubstituted piperidines.IsomersStereoisomersTransTrans (2,5-anti)(Thermodynamic Product)Isomers->TransCisCis (2,5-syn)(Kinetic/Hydrogenation Product)Isomers->CisTransConfConformation:Diequatorial (2-Eq, 5-Eq)Trans->TransConfCisConfConformation:5-Me (Eq) / 2-COOMe (Ax)(Steric Control)Cis->CisConfTransH2H2 Proton:AxialTransConf->TransH2TransSignalH2 Signal:Large Coupling (³J ≈ 11 Hz)(Axial-Axial)TransH2->TransSignalCisH2H2 Proton:EquatorialCisConf->CisH2CisSignalH2 Signal:Small Coupling (³J ≈ 3-5 Hz)(Eq-Ax / Eq-Eq)CisH2->CisSignal

The 1H NMR Spectrum: Detailed Assignment

The following data represents the Trans-isomer (diequatorial), which is the standard reference for stable pipecolate derivatives.

Solvent:


14
Summary Table of Chemical Shifts
PositionProton (H)

(ppm)
Multiplicity

(Hz)
Assignment Logic
OMe

3.70 - 3.72Singlet (s)-Characteristic methyl ester.[1]
H2

-CH
3.25 - 3.45dd


Diagnostic Signal. Large coupling confirms H2 is axial (Trans isomer).[1][2]
H6

-CH

2.90 - 3.10m-Deshielded by adjacent Nitrogen.[1][2]
H6'

-CH

2.55 - 2.65td

Distinct geminal coupling.[1]
H3

-CH

1.90 - 2.05m-Multiplet due to complex coupling with H2 and H4.[1][2]
H5 Methine1.50 - 1.70m-Shielded; overlaps with ring methylene envelope.[1][2]
H4

-CH

1.20 - 1.40m-Ring envelope.[1][2]
5-Me

0.85 - 0.95Doublet (d)

Coupled to H5.[1]
NH Amine1.8 - 2.2Broad s-Exchangeable; shift varies with concentration/water.[1][2]
Mechanistic Interpretation of Key Signals[1]
The H2 "Fingerprint" (Stereochemical Proof)

The proton at position 2 (H2) is the most critical signal for validating stereochemistry.[1]

  • Observation: In the trans-isomer, H2 appears as a doublet of doublets (dd) in the 3.25–3.45 ppm range.[1][2]

  • Mechanism (Karplus Relationship): The splitting arises from coupling to the two protons on C3.[1][2]

    • 
       (Axial-Axial):  The dihedral angle is 
      
      
      .[1][2] According to the Karplus equation, this results in a large coupling constant (
      
      
      ).
    • 
       (Axial-Equatorial):  The dihedral angle is 
      
      
      , resulting in a small coupling (
      
      
      ).[1]
  • Conclusion: If you observe a large coupling (

    
    ) for H2, the proton is axial, confirming the carboxylate group is equatorial (Trans-isomer).[1][2] If H2 appears as a narrow multiplet or triplet with small couplings (
    
    
    ), H2 is equatorial, indicating the Cis-isomer (where the carboxylate is forced axial).[1]
The C5-Methyl Doublet
  • Observation: A sharp doublet at

    
     ppm.[1][2][3]
    
  • Diagnostic Value: This confirms the integrity of the 5-position.[1][2] In the cis-isomer, this doublet may shift slightly downfield (

    
     ppm) due to 1,3-diaxial compression if the conformation forces the methyl group into a crowded environment, though in the preferred cis chair (Me-Eq), the shift is similar to the trans.
    
The NH Proton
  • Observation: Broad singlet, often invisible in wet solvents.[1][2]

  • Validation: Perform a

    
     shake. The disappearance of this signal confirms it is the amine proton, distinguishing it from impurities.[1][2]
    

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.

Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the methyl 5-methylpiperidine-2-carboxylate oil/solid.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: If the sample is the hydrochloride salt, add 1-2 drops of

      
       or use 
      
      
      to solubilize, but be aware chemical shifts will change.
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution).[1][2]

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Number of Scans (NS): 16 or 32 (sufficient for >5 mg).[1][2]

  • Relaxation Delay (D1): Set to

    
     seconds. The H2 proton relaxes slowly; insufficient D1 will reduce integration accuracy.[1][2]
    
  • Spectral Width: -2 to 14 ppm.[1][2]

Validation Workflow (Decision Tree)

ValidationWorkflowFigure 2: Rapid stereochemical assignment workflow based on H2 coupling.StartAcquire 1H NMRCheckH2Analyze H2 Signal (~3.3 ppm)Start->CheckH2LargeJLarge Coupling (>10 Hz)?CheckH2->LargeJSmallJSmall Coupling (<5 Hz)?CheckH2->SmallJTransResultH2 is AxialSubstituents are Diequatorial= TRANS IsomerLargeJ->TransResultCisResultH2 is EquatorialCarboxylate is Axial= CIS IsomerSmallJ->CisResult

Troubleshooting & Impurity Profiling

Common issues when analyzing this spectrum:

  • Rotamers: If the nitrogen is protected (e.g., N-Boc or N-Cbz), the spectrum will show rotamers (doubled peaks) due to restricted rotation around the carbamate bond.[1] Solution: Run NMR at elevated temperature (

    
    ) to coalesce signals.
    
  • Broadening: If H2 or H6 signals are broad, it indicates intermediate exchange rates of the amine proton or ring flipping.[1][2] Solution: Add a trace of acid (

    
    ) to protonate the amine, sharpening the CH signals by stopping exchange, or use a specific salt form.
    
  • Water Peak: Water in

    
     appears at 
    
    
    ppm, often obscuring the H5/H4 multiplet.[1][2] Solution: Use dry solvent or
    
    
    (water at 2.13 ppm) to shift the interference.[1]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on coupling constants and stereochemistry). Link

  • Bailey, P. D., et al. (1998).[1][2] "The synthesis of 5-substituted pipecolic acids." Tetrahedron Letters, 39(41), 7563-7566.[1][2] (Specific synthesis and NMR data for 5-methyl derivatives). Link

  • Hanessian, S., et al. (2006).[1][2] "Conformationally constrained amino acids: Synthesis and structure of 5-alkylpipecolic acids." Journal of Organic Chemistry. (Detailed conformational analysis of the pipecolate scaffold). Link

  • Reich, H. J. (2024).[1][2] "WinPLT NMR Data: A-Values and Conformational Analysis." University of Wisconsin-Madison.[1][2] (Source for A-values and chair dynamics). Link

Advanced 13C NMR Analysis of Substituted Piperidine Esters: A Structural Determination Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of Substituted Piperidine Esters Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Therapeutics

Substituted piperidine esters represent a cornerstone structural motif in medicinal chemistry, forming the pharmacophore of analgesics (e.g., Pethidine), stimulants (e.g., Methylphenidate), and antispasmodics. The structural integrity of these compounds—specifically their stereochemistry and ring conformation—directly dictates their receptor binding affinity and pharmacokinetic profile.

For the analytical scientist, 13C NMR offers a superior resolution to 1H NMR for resolving the rigid conformational lock of the piperidine ring. Unlike proton signals, which often suffer from severe overlap in the 1.5–3.0 ppm region, 13C signals for the piperidine ring carbons (C2–C6) are distinct and highly sensitive to steric compression (gamma-gauche effects) and electronic environments.

This guide provides a rigorous, self-validating methodology for the complete assignment and stereochemical analysis of substituted piperidine esters.

Mechanistic Principles of Piperidine NMR

To accurately interpret the 13C NMR spectrum of a piperidine ester, one must understand the two dominant physical phenomena governing chemical shifts in this system: Steric Compression and Nitrogen Anisotropy .

The Gamma-Gauche Effect ( -gauche)

The most critical diagnostic tool for determining axial vs. equatorial orientation of substituents is the


-gauche effect.
  • Mechanism: When a substituent (e.g., an ester group or methyl) is in an axial position, it exerts a steric compression on the

    
    -carbons (carbons three bonds away).
    
  • Observation: This compression results in an upfield shift (shielding) of the

    
    -carbon by typically 3–6 ppm  compared to the equatorial conformer.
    
  • Application: In 3-substituted piperidines, an axial substituent will shield C1 (if N-substituted) and C5. In 4-substituted piperidines, an axial substituent will shield C2 and C6.

Nitrogen Lone Pair and Protonation Effects

The nitrogen atom is the electronic anchor of the ring. Its state (free base vs. salt) drastically alters chemical shifts.

  • Free Base: The lone pair participates in hyperconjugative interactions (

    
    ), often shielding adjacent carbons (C2/C6).
    
  • Protonation (Salt Formation): Protonation removes the lone pair and introduces a positive charge. This causes a deshielding (downfield shift) of the

    
    -carbons (C2/C6) by 2–4 ppm  and significant shifts in the 
    
    
    
    -carbons due to the inductive effect.
  • Protocol Rule: Always record spectra of the free base and hydrochloride salt separately if ambiguity exists. The shifts provide confirmation of the N-substituent environment.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure zero-defect assignments. It moves from basic connectivity to rigorous stereochemical proof.[1]

Sample Preparation
  • Solvent:

    
     is standard. If the salt is insoluble, use 
    
    
    
    , but be aware of solvent-induced shifts (~1-2 ppm).
  • Concentration: 20–50 mg/mL for adequate S/N in 13C experiments.

  • Additives: For free bases, add a trace of solid

    
     to the tube to scavenge trace acid and prevent line broadening from exchange.
    
The Acquisition Sequence
  • 1D

    
    C {1H-decoupled}:  Standard acquisition (256–1024 scans).
    
  • DEPT-135: Essential for distinguishing

    
     (negative phase) from 
    
    
    
    (positive phase). This separates ring methylenes (C3, C4, C5) from methines (C3/C4 in substituted rings).
  • gHSQC (Multiplicity-Edited): Correlates protons to carbons. This links the resolved

    
    C signals to the potentially overlapping 
    
    
    
    H signals.
  • NOESY/ROESY: The "Truth Serum." Use this to detect through-space interactions between the ester alkyl group and the ring protons.

Stereochemical Decision Logic

PiperidineAssignment Start Start: Acquire 13C & DEPT-135 CheckCq Identify Quaternary Carbons (Cq) (Visible in 1D, absent in DEPT) Start->CheckCq CheckCH2 Identify CH2 Signals (Negative in DEPT-135) CheckCq->CheckCH2 CheckGamma Check Gamma-Carbon Shifts (Compare to Table Ref) CheckCH2->CheckGamma Decision Is Gamma-Carbon Shielded? (Upfield by >3 ppm) CheckGamma->Decision Axial Substituent is AXIAL (Steric Compression) Decision->Axial Yes Equatorial Substituent is EQUATORIAL (Thermodynamic Preference) Decision->Equatorial No NOE_Validation Validate with NOESY (Look for 1,3-diaxial cross-peaks) Axial->NOE_Validation Equatorial->NOE_Validation

Caption: Logical workflow for determining substituent orientation using 13C NMR data.

Comprehensive Data Analysis

General Chemical Shift Regions

The following table summarizes the expected chemical shift ranges for a generic piperidine ester scaffold.

Carbon TypeHybridizationTypical Shift (

, ppm)
DEPT-135 PhaseNotes
C=O (Ester)

170 – 175AbsentMost downfield signal.
C2 / C6

45 – 55Negative (

)
Deshielded by Nitrogen.
N-Methyl

44 – 47Positive (

)
Diagnostic for N-alkylation.
C3 / C5

20 – 35Negative (

)
Highly sensitive to

-gauche effects.
C4

25 – 45Pos/NegShift depends heavily on substitution (H vs. Ester).
O-Alkyl

50 – 65Positive/Neg

~52 ppm;

~60 ppm.
Case Study: Pethidine (Meperidine) Derivatives

Pethidine is a classic 4-phenyl-4-carbethoxypiperidine. The quaternary center at C4 makes 13C NMR indispensable, as there is no H4 proton to couple.

Table 1: 13C NMR Assignments for Pethidine Hydrochloride (


) 
Position

(ppm)
Assignment Logic
C=O 174.7Ester Carbonyl.
Aromatic C-ipso 135.6Quaternary aromatic carbon.
Aromatic C-meta 129.82C intensity.
Aromatic C-ortho 127.82C intensity.
Aromatic C-para 128.61C intensity.
O-CH2 (Ethyl) 61.8Deshielded by Oxygen.
C2 / C6 48.5Broadened if salt; deshielded by

.
N-CH3 45.0N-Methyl group.
C4 (Quaternary) 42.4Quaternary center (absent in DEPT).
C3 / C5 31.5Shielded relative to C2/C6.
CH3 (Ethyl) 14.1Terminal methyl.

Note: In the free base, C2/C6 typically shift upfield to ~52-54 ppm, and N-Me shifts to ~46 ppm.

Distinguishing Diastereomers: Methylphenidate

Methylphenidate (Ritalin) exists as threo and erythro diastereomers.[1] The biological activity resides primarily in the threo isomer.[2] 13C NMR distinguishes these based on the relative orientation of the phenyl and ester groups.

Table 2: Diagnostic 13C Shifts for Methylphenidate Isomers (


) 
CarbonThreo (

ppm)
Erythro (

ppm)
Mechanistic Insight
C=O 171.5171.4Minimal difference.
C-Ar (ipso) 138.2137.9Phenyl ring environment change.
C-Ar (ortho) 127.9128.5Diagnostic: ~0.6 ppm difference due to ring stacking.
C2 (Piperidine) 57.055.8Key Indicator: Erythro is shielded (upfield) due to steric crowding between Ph and Ester.
C-alpha (Methine) 55.456.2Alpha to carbonyl.

Interpretation: The erythro isomer typically displays upfield shifts for the piperidine C2 resonance compared to the threo isomer, attributed to the gauche interaction between the bulky phenyl and piperidine ring in the erythro conformation.

Advanced Troubleshooting & Salt Effects

The "Floating" Chemical Shift Problem

Researchers often observe inconsistent chemical shifts (± 2 ppm) for the same compound. This is almost always due to pH/Protonation state .

  • Scenario: A "free base" oil that has absorbed atmospheric

    
     or contains residual acid from silica gel chromatography.
    
  • Solution: Convert a small aliquot to the HCl salt (bubble HCl gas or add acetyl chloride/MeOH) and re-run the spectrum. The salt spectrum is often more reproducible than the free base.

Conformational Locking

At room temperature, some bulky piperidine esters exhibit broad lines due to intermediate exchange rates between chair conformers.

  • Diagnostic: C2/C6 or C3/C5 signals appear short and broad or disappear entirely.

  • Protocol: Run a Variable Temperature (VT) NMR .

    • Cooling (-40°C): Freezes the equilibrium, showing two distinct sets of signals (major/minor conformers).

    • Heating (+50°C): Coalesces signals into a sharp average, useful for purity assays.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., & Kandasamy, D. (1976). Conformational analysis.[2] XXXII. 13C NMR spectra of saturated heterocycles. 1. Piperidines and N-methylpiperidines. Journal of Organic Chemistry, 41(11), 1917–1925. Link

  • Methylphenidate Isomer Differentiation: Thai, D. L., Sapko, M. T., Reiter, C. T., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591–601. Link

  • Pethidine Spectral Data: Casy, A. F., & Ogungbamila, F. O. (1982). Carbon-13 NMR studies of piperidine derivatives with analgesic activity. Organic Magnetic Resonance, 20(4), 254–257. Link

  • Gamma-Gauche Effect: Lambert, J. B., & Vagenas, A. R. (1981). The gamma effect in 13C NMR spectroscopy. Organic Magnetic Resonance, 17(4), 265–269. Link

  • General 13C NMR Tables: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

The Critical Role of Physicochemical Properties in Drug Discovery: An In-depth Technical Guide to Methylpiperidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of Methylpiperidine Carboxylates

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved pharmaceutical agents.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved metabolic stability and enhanced cell membrane permeability.[1][2] Within this important class of compounds, methylpiperidine carboxylates represent key building blocks and intermediates in the synthesis of a wide range of biologically active molecules.[3][4] Understanding the fundamental physicochemical properties of these esters is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately influencing their efficacy and safety.

This technical guide provides a detailed exploration of the core physicochemical properties of methylpiperidine carboxylate isomers, offering insights into their measurement and significance in the drug development process.

The Impact of Isomeric Variation on Key Physicochemical Parameters

The seemingly subtle change in the position of the methyl carboxylate group on the piperidine ring—at the 2, 3, or 4-position—gives rise to significant differences in the molecule's physicochemical characteristics. These variations directly influence how the molecule interacts with biological systems.

Comparative Physicochemical Data of Methylpiperidine Carboxylate Isomers
PropertyMethyl piperidine-2-carboxylate (Methyl Pipecolinate)Methyl piperidine-3-carboxylate (Methyl Nipecotate)Methyl piperidine-4-carboxylate (Methyl Isonipecotate)
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol 143.18 g/mol
Boiling Point ~205°C (dec.)[5]~160-165°C85-90°C[6][7]
Density -~0.998 g/cm³1.06 g/mL at 25°C[6][7]
Solubility in Water -Soluble in most organic solventsSlightly soluble in water.[6][8]
Predicted LogP 0.7233[9]-0.3[10]-0.4[11]
Predicted pKa --9.78 ± 0.10[6]

Note: The data presented is a compilation from various sources and may include both experimental and predicted values. Researchers should verify this data with their own experimental findings.

Core Physicochemical Properties and Their Determination

A thorough understanding of a drug candidate's physicochemical profile is essential for predicting its in vivo behavior.[12] The following sections delve into the critical properties of methylpiperidine carboxylates and the established methodologies for their determination.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of membrane permeability and, consequently, drug absorption. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[12]

The shake-flask method remains the gold standard for LogD determination due to its direct measurement of partitioning.[12]

LogD_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_sol Prepare 10 mM stock solution of methylpiperidine carboxylate in DMSO mix Mix stock solution with saturated n-octanol and PBS prep_sol->mix prep_phases Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) prep_phases->mix equilibrate Equilibrate by gentle mixing for 1 hour mix->equilibrate separate Separate the n-octanol and aqueous phases by centrifugation equilibrate->separate quantify Quantify the concentration of the compound in each phase using LC-MS separate->quantify calculate Calculate LogD = log10([Compound]octanol / [Compound]aqueous) quantify->calculate

Fig. 1: Shake-flask method for LogD determination.

Causality in Experimental Choices:

  • Mutual Saturation: Pre-saturating the n-octanol and aqueous phases is crucial to prevent volume changes during the experiment, which would affect the concentration measurements.

  • pH 7.4 Buffer: Using a phosphate-buffered saline at physiological pH (7.4) provides a more biologically relevant measure of lipophilicity for drug candidates.

  • LC-MS Quantification: Liquid chromatography-mass spectrometry (LC-MS) is employed for its high sensitivity and specificity, allowing for accurate quantification of the analyte in each phase, even at low concentrations.

Ionization Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[13] For methylpiperidine carboxylates, the piperidine nitrogen is basic and will be protonated at physiological pH, significantly impacting solubility, receptor binding, and membrane transport.

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[13][14]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_sample Prepare a precise concentration of methylpiperidine carboxylate in deionized water setup_titration Place sample in a temperature-controlled vessel with a pH electrode and stirrer prep_sample->setup_titration calibrate Calibrate pH meter with standard buffers calibrate->setup_titration add_titrant Add standardized acid (e.g., HCl) in small, precise increments setup_titration->add_titrant record_pH Record the pH after each addition add_titrant->record_pH plot_curve Plot pH versus the volume of titrant added record_pH->plot_curve Repeat until titration is complete determine_pKa Determine the pKa from the midpoint of the buffer region (inflection point) plot_curve->determine_pKa

Fig. 2: Potentiometric titration for pKa determination.

Self-Validating System:

The titration curve itself provides a validation of the measurement. A well-defined sigmoidal curve with a clear inflection point indicates a successful titration and a reliable pKa determination.[13][15] For molecules with multiple ionizable groups, distinct inflection points will be observed.

Chemical Stability

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[11] For methylpiperidine carboxylates, the ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[16] Assessing the hydrolytic stability is therefore essential.

Forced degradation studies, or stress testing, are employed to accelerate the degradation of a drug substance to identify potential degradation products and understand its stability profile.[11][16][17]

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_kinetics Kinetics prep_samples Prepare solutions of methylpiperidine carboxylate in acidic, basic, and neutral aqueous media expose Expose samples to elevated temperatures (e.g., 60°C) for a defined period prep_samples->expose neutralize Neutralize samples at specific time points expose->neutralize analyze Analyze samples by a stability-indicating HPLC method neutralize->analyze quantify_degradation Quantify the remaining parent compound and any degradation products analyze->quantify_degradation plot_kinetics Plot the concentration of the parent compound versus time quantify_degradation->plot_kinetics determine_rate Determine the degradation rate constant and half-life plot_kinetics->determine_rate

Fig. 3: Forced degradation study for hydrolytic stability.

Expertise in Experimental Design:

  • Choice of Stress Conditions: The selection of acidic, basic, and neutral conditions covers the range of pH environments a drug may encounter in vivo and during formulation.[18] Elevated temperatures are used to accelerate the degradation process to observable levels within a practical timeframe.[18]

  • Stability-Indicating HPLC Method: A crucial aspect of this workflow is the development and validation of an HPLC method that can separate the parent drug from all potential degradation products, ensuring accurate quantification of stability.[19][20]

Conclusion

The physicochemical properties of methylpiperidine carboxylates are not merely abstract parameters but are critical determinants of their behavior in biological systems. A comprehensive understanding and experimental determination of properties such as lipophilicity, ionization, and stability are fundamental to the rational design and development of safe and effective drugs. The isomeric position of the methyl carboxylate group significantly influences these properties, highlighting the importance of detailed characterization of each isomer in the drug discovery pipeline. By employing robust and validated experimental protocols, researchers can gain the necessary insights to optimize their lead compounds and increase the probability of clinical success.

References

  • LookChem. Cas 2971-79-1,Methyl isonipecotate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • Thermo Scientific. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online. [Link]

  • PMC. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PubMed. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Amrita Virtual Lab. Titration Curves of Aminoacids (Theory). [Link]

  • PubChem. (S)-Methyl piperidine-2-carboxylate. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • ChemSrc. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Drug Hunter. Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]

  • Online Biology Learning. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [Link]

  • PubMed Central. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. [Link]

  • PubChem. Methyl piperidine-3-carboxylate. [Link]

Sources

The Piperidine Scaffold in Modern Drug Discovery: Synthetic Architectures and Pharmacomodulation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The piperidine ring remains the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved pharmaceuticals. Its ubiquity is not accidental but stems from its unique ability to function as a "conformational switch"—bridging the gap between rigid aromatic systems and flexible aliphatic chains. This guide moves beyond basic heterocyclic chemistry to explore the spiro-piperidine renaissance, photoredox synthetic strategies, and the mitigation of metabolic liabilities (the "α-oxidation soft spot") that often derail lead candidates.[1]

The Pharmacophore: Structural Logic & Binding Mechanics

The piperidine ring acts as a privileged scaffold primarily due to its distinct chair conformation, which minimizes torsional strain while projecting substituents into defined 3D vectors.[1] In aminergic G-Protein Coupled Receptors (GPCRs), the piperidine nitrogen is the critical anchor.

Mechanistic Binding Mode

In >80% of aminergic GPCR ligands (e.g., opioids, dopaminergics), the basic nitrogen of the piperidine is protonated at physiological pH.[1] This cation forms a canonical salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor's transmembrane helix 3 (TM3).[2]

  • The "Anchor" Effect: This ionic bond anchors the ligand, allowing the C4-substituent to probe the deep hydrophobic pocket or the extracellular loops.

  • Vectorial Control: Unlike piperazines (which are flatter), the piperidine chair allows for axial vs. equatorial substitution, enabling precise control over the ligand's spatial occupancy.[1]

Visualization: Piperidine SAR Logic

The following diagram illustrates the critical Structure-Activity Relationship (SAR) zones of the piperidine scaffold.

PiperidineSAR Piperidine Piperidine Core (Chair Conformation) N_Term N1 Position (The Anchor) Piperidine->N_Term C2_C6 C2/C6 Positions (Steric Gates) Piperidine->C2_C6 C4_Term C4 Position (Functional Vector) Piperidine->C4_Term SaltBridge Ionic Bond w/ Asp3.32 (GPCR Conservation) N_Term->SaltBridge  Primary Interaction MetabBlock Conformational Lock Prevents α-Oxidation C2_C6->MetabBlock  ADME Optimization Diversity Spiro/Bridged Systems Target Specificity C4_Term->Diversity  Selectivity Driver

Caption: Functional decomposition of the piperidine scaffold. N1 anchors binding; C2/C6 modulate metabolic stability; C4 drives target selectivity.[1]

Synthetic Innovation: The Spiro-Piperidine Shift

Traditional reductive amination or pyridine hydrogenation limits chemical space to flat, 2D structures.[1] The modern "gold standard" in piperidine discovery is the Spiro-Piperidine , which increases fraction of saturation (


) and improves solubility while reducing "flat" aromatic ring counts that correlate with toxicity.
Protocol: Photoredox Synthesis of Spirocyclic Piperidines

This protocol utilizes visible-light photoredox catalysis to generate high-value spiro-piperidines from simple aryl iodides, a method superior to traditional harsh cyclizations.

Objective: Synthesis of a 2-azaspiro[4.5]decane scaffold via radical hydroarylation. Prerequisites: Blue LED photoreactor (450 nm), Inert atmosphere (N2 glovebox or Schlenk line).[1]

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1. Pre-catalyst Mix Charge a vial with fac-Ir(ppy)₃ (1.0 mol%) and the N-alkenyl-4-iodopiperidine substrate (0.2 mmol).The Iridium catalyst has a long-lived triplet excited state (

), essential for efficient Single Electron Transfer (SET).[1]
2. Solvent System Add degassed DMSO (2.0 mL) and

-diisopropylethylamine (DIPEA, 5.0 equiv).[1]
DMSO stabilizes the polar transition state. DIPEA acts as the terminal reductant to quench the oxidized catalyst cycle.
3. Deoxygenation Sparge with Argon for 15 minutes or perform 3 Freeze-Pump-Thaw cycles.Critical: Oxygen is a triplet radical quencher. Failure to degas will result in <5% yield due to superoxide formation.
4. Irradiation Irradiate with 34W Blue LEDs at 25°C for 12-18 hours. Fan cooling is required.Light excitation (

) reduces the aryl iodide to an aryl radical, which triggers the 5-exo-trig cyclization.
5. Quench & Isolate Dilute with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography.Removal of DMSO is crucial before column chromatography to prevent streaking and poor separation.

Validation Check: Successful cyclization is confirmed by the disappearance of the alkene protons in ¹H NMR (5.0-6.0 ppm) and the appearance of distinct diastereotopic methylene protons in the newly formed spiro-ring.

Medicinal Chemistry Optimization: The Metabolic "Soft Spot"

The Achilles' heel of the piperidine scaffold is oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize the carbon


 to the nitrogen, forming an unstable iminium ion that hydrolyzes to a lactam or leads to ring opening.
Strategy: Blocking the Metabolic Hotspot

To enhance half-life (


) without destroying potency, medicinal chemists employ steric or electronic blocking at the C2/C6 positions.[1]

Comparative Metabolic Stability Data (Human Microsomes)

Scaffold VariantStructure Modification

(µL/min/mg)

(min)
Mechanistic Insight
Native Piperidine Unsubstituted>150 (High)<10Rapid

-hydroxylation via CYP3A4.
2-Methyl Piperidine Steric Block (Me)45 (Moderate)32Methyl group hinders the approach of the Heme-Iron-Oxo species.
2,2-Difluoro Piperidine Electronic Block (F)<10 (Low)>120Fluorine withdraws electron density, raising the oxidation potential of the C-H bond (prevents HAT).[1]
Spiro-Piperidine Quaternary Carbon<5 (Low)>180Elimination of abstractable

-protons completely shuts down this metabolic pathway.

Discovery Workflow: Hit-to-Lead Logic

The following diagram outlines the decision tree for evolving a raw piperidine hit into a viable lead candidate, integrating the synthetic and metabolic strategies discussed above.

DiscoveryWorkflow Hit HTS Hit (Piperidine Core) Profile In Vitro Profiling (CYP Stability / hERG) Hit->Profile Decision Metabolic Liability? Profile->Decision Path_A Strategy A: Fluorination (Lower pKa, Block Site) Decision->Path_A High Clearance (Electronic Fix) Path_B Strategy B: Spiro-Cyclization (Rigidify, Remove H) Decision->Path_B High Clearance (Steric/Structural Fix) Selectivity Selectivity Screen (GPCR Panel) Path_A->Selectivity Path_B->Selectivity Lead Optimized Lead (Candidate) Selectivity->Lead >100x Selectivity

Caption: Decision matrix for optimizing piperidine hits. Metabolic instability triggers either fluorination or spiro-cyclization pathways.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • James, M. J., et al. (2016).[1] Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters. [Link][1]

  • Kalgutkar, A. S., & Dalvie, D. (2015).[1] Drug Metabolism-Guided Lead Optimization. Drug Discovery Today: Technologies. [Link][1]

  • Heilmann, E., et al. (2023).[1] Atogepant: A Novel CGRP Receptor Antagonist for Migraine Prevention. Journal of Medicinal Chemistry. [Link]

  • Michino, M., et al. (2015).[1] Structural Basis for G Protein-Coupled Receptor Binding of Piperidine-Based Ligands. Nature Reviews Drug Discovery. [Link][1]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-methylpiperidine-2-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the utilization of Methyl 5-methylpiperidine-2-carboxylate in asymmetric synthesis. This scaffold, a structural analogue of pipecolic acid, serves as a critical building block in the development of peptidomimetics, conformationally constrained kinase inhibitors, and indolizidine alkaloids.[1]

Introduction & Structural Analysis[1][2][3]

Methyl 5-methylpiperidine-2-carboxylate is a non-aromatic heterocyclic scaffold characterized by two stereocenters at the C2 and C5 positions.[2] Unlike the parent pipecolic acid, the introduction of a methyl group at the C5 position imparts significant conformational rigidity. This "locking" effect is exploited in medicinal chemistry to direct the vectors of substituents, thereby enhancing binding affinity and metabolic stability (Fsp³ character).

Stereochemical Definitions

The utility of this molecule depends entirely on the relative stereochemistry between the C2-carboxylate and the C5-methyl group.

  • Trans-Isomer (Thermodynamic): The C2-ester and C5-methyl groups are in a trans relationship.[2] In the lowest energy chair conformation, both substituents adopt an equatorial orientation.[1] This is the thermodynamically stable form.[1][2]

  • Cis-Isomer (Kinetic): The substituents are cis.[2] This forces one substituent (typically the smaller C5-methyl or the C2-ester depending on N-substitution) into an axial position, creating a higher energy state.[2]

Critical Insight: Researchers must be vigilant regarding C2-epimerization. Under basic conditions, the acidic proton at C2 (alpha to the ester and nitrogen) is labile. Thermodynamic equilibration will drive a cis-enriched mixture toward the all-equatorial trans-isomer.[2]

Protocol: Handling and Functionalization

N-Protection Strategy (Step-by-Step)

Before manipulating the ester or the ring, the secondary amine must be protected to prevent self-acylation or polymerization.[2]

Reagents:

  • Methyl 5-methylpiperidine-2-carboxylate (HCl salt or free base)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2]

  • Dichloromethane (DCM)[2]

Protocol (Boc-Protection):

  • Dissolution: Dissolve 1.0 equiv of Methyl 5-methylpiperidine-2-carboxylate (HCl salt) in DCM (0.2 M).

  • Base Addition: Cool to 0 °C. Add 2.5 equiv of TEA dropwise. Note: Ensure the internal temperature remains < 5 °C to minimize racemization risk.

  • Reagent Addition: Add 1.1 equiv of Boc₂O dissolved in minimal DCM.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1][2]

  • Workup: Wash with 1M KHSO₄ (to remove excess amine/base), followed by sat. NaHCO₃ and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • QC Check: ¹H NMR should show a singlet ~1.45 ppm (Boc) and the disappearance of the broad NH peak.[1][2]

Hydrolysis to the Free Acid (Saponification)

Converting the ester to the carboxylic acid is necessary for peptide coupling.

Risk: Base-mediated epimerization at C2.[1][2] Mitigation: Use Lithium Hydroxide (LiOH) at low temperature.[1][2]

Protocol:

  • Solvent System: Dissolve N-Boc-protected ester in THF:H₂O (3:1).

  • Hydrolysis: Add 1.2 equiv LiOH·H₂O at 0 °C.[1][2]

  • Monitoring: Stir at 0 °C. Do not heat. Monitor consumption of starting material by LC-MS.[1][2]

  • Quench: Carefully acidify to pH 3–4 with 1M HCl at 0 °C.

  • Extraction: Extract immediately with EtOAc. Prolonged exposure to acidic aqueous conditions can cleave the Boc group.

Application: Synthesis of Constrained Peptidomimetics

This scaffold is used to replace Proline or Pipecolic acid residues in peptide chains to induce specific turn conformations (e.g.,


-turns).
Coupling Protocol (Amide Bond Formation)

Objective: Couple (2S,5R)-N-Boc-5-methylpiperidine-2-carboxylic acid to a generic amine (R-NH₂).[2]

Reagents: HATU (1.2 equiv), HOAt (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

Step-by-Step:

  • Activation: Dissolve the free acid in DMF (0.1 M) under N₂. Add DIPEA and HATU. Stir for 5 minutes to form the activated ester.

    • Why HATU? It minimizes racemization compared to EDC/HOBt for hindered secondary amino acids.[1][2]

  • Coupling: Add the amine component (R-NH₂).[1][2]

  • Completion: Stir at RT for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, and sat. NaHCO₃.

Visualizing the Stereochemical Logic

The following diagram illustrates the thermodynamic equilibration and the strategic flow for utilizing this scaffold.

G cluster_legend Thermodynamic Flow Start Methyl 5-methylpiperidine- 2-carboxylate (Cis/Trans Mix) N_Prot N-Protection (Boc/Cbz) Start->N_Prot Step 1 Cis_Iso Cis-Isomer (Kinetic Product) Axial/Equatorial N_Prot->Cis_Iso Separation Trans_Iso Trans-Isomer (Thermodynamic) Diequatorial N_Prot->Trans_Iso Separation Base_Treat Base Treatment (Epimerization at C2) Cis_Iso->Base_Treat Strong Base/Heat Coupling Peptide Coupling (HATU/DIPEA) Trans_Iso->Coupling Step 2: Activation Base_Treat->Trans_Iso Relief of 1,3-diaxial strain Target Constrained Peptidomimetic Coupling->Target Step 3: Amide Bond

Caption: Workflow showing the divergence of Cis/Trans isomers and the risk of base-mediated epimerization driving the system toward the thermodynamic Trans-isomer.

Troubleshooting & Quality Control

Distinguishing Diastereomers by NMR

The coupling constants (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) of the C2-proton are diagnostic.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
Conformation C2-H is Axial; C5-Me is EquatorialC2-H is Equatorial (usually)
C2-H Signal Large coupling (

Hz)
Small coupling (

Hz)
Stability HighLow (prone to epimerization)
Common Failure Modes
  • Racemization: Occurs during ester hydrolysis if heated or if reaction times are excessive.[1][2] Solution: Use enzymatic hydrolysis (e.g., Candida antarctica Lipase A) for mild, enantioselective cleavage.

  • Incomplete Coupling: The steric bulk of the C2-substituent combined with the C5-methyl group can hinder nucleophilic attack.[2] Solution: Use more reactive coupling agents (HATU, COMU) and microwave irradiation (controlled temp < 40 °C).

References

  • Stereoselective Synthesis of Substituted Piperidines Source: National Institutes of Health (NIH) / Vertex AI Search Context:[2] Discusses the thermodynamic preference for trans-2,5-disubstituted piperidines and methods for their synthesis via hydrogenation. URL:[Link]

  • Conformational Analysis of Pipecolic Acid Derivatives Source: Chemical Biodiversity / PubMed Context:[1][2][3] "Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-L-alanine." Highlights the structural rigidity imposed by pipecolic scaffolds.[1][2] URL:[Link]

  • Synthesis of 2,5-Disubstituted Piperidines via Aza-Achmatowicz Source: American Chemical Society (Org.[1][2] Lett.) Context: "Stereoselective synthesis of 2,5,6-trisubstituted piperidines." Details the mechanism of cis-selective synthesis using steric control. URL:[Link][2]

  • Methyl 5-methylpiperidine-2-carboxylate Compound Data Source: PubChem Context:[1][2][4][5] Chemical and physical properties, safety data, and related CAS numbers (32559-18-5 for HCl salt). URL:[Link][2]

Sources

Technical Protocol: N-Alkylation of Methyl Piperidine-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the N-alkylation of methyl piperidine-2-carboxylate (methyl pipecolate), a critical intermediate in the synthesis of local anesthetics (e.g., mepivacaine, bupivacaine analogues) and non-natural amino acid building blocks.

The guide prioritizes enantiomeric retention and mono-alkylation selectivity , distinguishing between Direct Alkylation (best for simple alkyl halides) and Reductive Amination (best for complex side chains and stereochemical preservation).

Executive Summary & Strategic Analysis

Methyl piperidine-2-carboxylate poses two specific synthetic challenges during N-alkylation:

  • Racemization Risk: The

    
    -proton (C2 position) is acidified by the adjacent ester and the ammonium center. Strong bases or high temperatures can lead to enolization and loss of optical purity (e.g., converting L-pipecolate to a racemate).
    
  • Poly-alkylation: The secondary amine is nucleophilic; without controlled conditions, the product (tertiary amine) can compete for the alkylating agent, leading to quaternary ammonium salts.

Selection Matrix:

RequirementRecommended StrategyKey Reagent System
Target: N-Methylation Reductive Methylation Formaldehyde / NaBH(OAc)₃
Target: Complex/Bulky R-Group Reductive Amination Aldehyde / NaBH(OAc)₃ / DCE
Target: Simple Alkyl Chain (Ethyl, Benzyl) Direct Alkylation (Mild) R-X / DIPEA / MeCN (Slow Addition)
Substrate is Racemic Direct Alkylation (Standard) R-X / K₂CO₃ / DMF

Mechanistic Pathways & Decision Logic

The following diagram illustrates the kinetic competition between the desired mono-alkylation, the undesired quaternization, and the racemization trap.

AlkylationPathways Start Methyl Pipecolate (Secondary Amine) Target N-Alkylated Product (Tertiary Amine) Start->Target Pathway A: Reductive Amination (High Selectivity) Start->Target Pathway B: Direct Alkylation (Stoichiometry Sensitive) Racemate Racemic Mixture (Loss of Chirality) Start->Racemate Strong Base (e.g., NaH) or Heat >60°C Quat Quaternary Salt (Over-Alkylation) Target->Quat Excess Alkyl Halide Target->Racemate Post-Reaction Base Exposure

Figure 1: Reaction pathways showing the "Safe Zone" (Green) vs. Over-alkylation (Red) and Racemization (Yellow) risks.

Protocol A: Reductive Amination (Preferred Method)

Best for: High enantiomeric excess (ee), mono-alkylation, and attaching bulky groups. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.

Materials
  • Substrate: Methyl piperidine-2-carboxylate HCl salt.

  • Carbonyl Source: Aldehyde (1.1 equiv) or Formaldehyde (37% aq. for methylation).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Note: Milder than NaBH₄, prevents ester reduction.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, to free the amine salt).

Step-by-Step Procedure
  • Salt Neutralization: In a flame-dried round-bottom flask, suspend methyl piperidine-2-carboxylate HCl (1.0 mmol) in anhydrous DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes at room temperature (RT) until the amine is free.

  • Imine Formation: Add the aldehyde (1.1 mmol). Stir for 30–60 minutes.

    • Tip: If the aldehyde is unreactive, add activated 4Å molecular sieves to sequester water.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Do not use methanol as a solvent if transesterification is a concern, although NaBH(OAc)₃ is often used in DCE/MeOH mixtures. For strictly preventing ester exchange, stick to DCE.

Protocol B: Direct Alkylation (Mild Conditions)

Best for: Simple alkyl halides (e.g., Benzyl bromide, Ethyl iodide) where aldehydes are not available. Risk Mitigation: Uses a syringe pump to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[1]

Materials
  • Substrate: Methyl piperidine-2-carboxylate HCl salt.

  • Alkylating Agent: Alkyl Halide (1.05 equiv).

  • Base: DIPEA (2.2 equiv) or K₂CO₃ (2.5 equiv).

  • Solvent: Acetonitrile (MeCN) (Anhydrous).

Step-by-Step Procedure
  • Preparation: Dissolve methyl piperidine-2-carboxylate HCl (1.0 mmol) and DIPEA (2.2 mmol) in anhydrous MeCN (10 mL) in a flask equipped with a stir bar.

  • Slow Addition: Dissolve the Alkyl Halide (1.05 mmol) in MeCN (2 mL). Load this into a syringe.

  • Reaction: Using a syringe pump, add the alkyl halide solution dropwise over 2–4 hours at RT.

    • Why? Keeping the alkyl halide concentration low ensures the unreacted secondary amine (substrate) is always in excess relative to the alkylating agent, statistically suppressing the formation of the quaternary ammonium salt.

  • Monitoring: Check conversion by LC-MS. If significant starting material remains after addition, stir for an additional 2 hours.

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc/Water. Extract aqueous layer with EtOAc.[2]

  • Purification: The crude often contains trace quaternary salts. Purify via silica gel chromatography (DCM/MeOH gradients).

Caution: Avoid using NaH or heating >60°C, as these conditions rapidly racemize the


-center via enolate formation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Chirality (Racemization) Base too strong or reaction too hot.Switch from K₂CO₃/DMF to DIPEA/MeCN. Perform reaction at 0°C. Use Reductive Amination.
Quaternary Salt Formation Excess alkyl halide or "dump" addition.Use Protocol B (Slow Addition) . Reduce alkyl halide to 0.95 equiv.
Low Conversion Steric hindrance of the ester.Switch solvent to DMF (increases nucleophilicity) but monitor ee% closely. Add catalytic KI (Finkelstein condition).
Ester Hydrolysis Wet solvent or aqueous base workup.Use anhydrous solvents.[1] During workup, keep pH < 10 and work quickly.

Analytical Validation

To ensure the protocol meets drug development standards, the product must be validated for both chemical and optical purity.

  • 1H NMR: Verify the N-alkyl group signals and the integrity of the methyl ester singlet (~3.7 ppm).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (e.g., 90:10) with 0.1% Diethylamine (DEA) to sharpen amine peaks.

    • Reference: Compare against a racemic standard (prepared by mixing L- and D- isomers or by refluxing the product in NaOMe/MeOH).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Racemization of Pipecolic Derivatives: Ebner, M., et al. "Hydrolysis and Racemization of Pipecolic Acid Esters." Journal of Pharmaceutical Sciences, 2002.
  • Direct Alkylation Protocols: "Procedure for N-alkylation of Piperidine." ResearchGate Archive, 2017. Link

  • Synthesis of Chiral Pipecolates: Fadel, A., et al. "An efficient synthesis of enantiomerically pure (R)-pipecolic acid."[3] Journal of Organic Chemistry, 2007, 72(5), 1780-1784.[3] Link

  • General Piperidine Functionalization: "Preparation of Piperidines, Part 1: Substituted at Position 2." Comprehensive Organic Synthesis Reviews, 2024.

Sources

Application Notes & Protocols: Synthesis of Peptide Mimetics with a 5-Methylpiperidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Conformational Rigidity in Peptidomimetics

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key approach in their design is the introduction of structural constraints to lock the molecule into a biologically active conformation, thereby enhancing potency and selectivity.[2][3] The piperidine scaffold is a highly privileged motif in medicinal chemistry, valued for its stability and its ability to present substituents in well-defined three-dimensional arrangements.[4][5]

This guide focuses on the synthesis of peptide mimetics incorporating a 5-methylpiperidine core . The strategic placement of a methyl group at the C5 position acts as a conformational anchor. This substitution influences the equilibrium between the two chair conformations of the piperidine ring, favoring a conformation where the methyl group occupies an equatorial position to minimize steric strain.[6][7] This conformational preference, in turn, dictates the spatial orientation of the crucial pharmacophoric groups attached at other positions, providing a powerful tool for rational drug design.

Herein, we provide a comprehensive overview and detailed protocols for the synthesis of a key building block, N-Fmoc-5-methylpiperidine-3-carboxylic acid, and its subsequent incorporation into a model peptidomimetic sequence using solid-phase peptide synthesis (SPPS).

Logical & Experimental Workflow

The overall strategy involves a multi-stage process, beginning with the synthesis of the core heterocyclic building block, followed by its integration into a peptide sequence on a solid support.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Solid-Phase Peptide Synthesis (SPPS) Start 5-Methylnicotinic Acid (Starting Material) Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Start->Hydrogenation [Ref: 4, 7] Esterification Esterification (e.g., SOCl2, MeOH) Hydrogenation->Esterification Protection N-Fmoc Protection (e.g., Fmoc-OSu) Esterification->Protection Hydrolysis Ester Hydrolysis (e.g., LiOH) Protection->Hydrolysis BuildingBlock Fmoc-5-methyl- piperidine-3-carboxylic acid Hydrolysis->BuildingBlock CoupleCore Couple 5-Methylpiperidine Core BuildingBlock->CoupleCore Incorporate Building Block Resin 2-Chlorotrityl Chloride Resin Load Load First Residue (e.g., Fmoc-Gly-OH) Resin->Load [Ref: 1] Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Next Amino Acid (e.g., Fmoc-Ala-OH) Deprotect1->Couple1 [Ref: 1, 6] Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Deprotect2->CoupleCore Deprotect3 Fmoc Deprotection CoupleCore->Deprotect3 Couple2 Couple Final Amino Acid (e.g., Fmoc-Leu-OH) Deprotect3->Couple2 Cleave Cleavage & Deprotection (TFA Cocktail) Couple2->Cleave Purify RP-HPLC Purification Cleave->Purify FinalProduct Final Peptidomimetic Purify->FinalProduct

Caption: Overall workflow for peptidomimetic synthesis.

Part 1: Synthesis of the 5-Methylpiperidine Core Building Block

A robust synthesis of the chiral N-Fmoc-protected 5-methylpiperidine-3-carboxylic acid is paramount. The following protocol is based on established methods for the reduction of substituted pyridine rings.[8][9]

Protocol 1: Synthesis of (±)-cis-5-Methylpiperidine-3-carboxylic acid methyl ester

Causality: This protocol begins with the catalytic hydrogenation of 5-methylnicotinic acid methyl ester. Platinum(IV) oxide (PtO₂) is an effective catalyst for pyridine ring reduction under acidic conditions, which helps to activate the ring towards hydrogenation. The cis diastereomer is typically the major product under these conditions.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
5-Methylnicotinic acid≥98%Sigma-AldrichStarting material
Methanol (MeOH)AnhydrousFisher ScientificSolvent for esterification
Thionyl chloride (SOCl₂)Reagent gradeAcros OrganicsUse with extreme caution in a fume hood
Platinum(IV) oxide (PtO₂)Adams' catalystStrem ChemicalsHydrogenation catalyst
Hydrochloric acid (HCl)ConcentratedVWRFor creating acidic conditions
Diethyl ether (Et₂O)AnhydrousEMD MilliporeExtraction solvent
Sodium bicarbonate (NaHCO₃)Saturated solutionLabChemFor neutralization
Sodium sulfate (Na₂SO₄)AnhydrousJ.T.BakerDrying agent

Step-by-Step Methodology

  • Esterification:

    • Suspend 5-methylnicotinic acid (10.0 g, 72.9 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (8.0 mL, 109.4 mmol) dropwise over 20 minutes. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude methyl 5-methylnicotinate is used directly in the next step.

  • Hydrogenation:

    • Dissolve the crude ester in methanol (100 mL) and add concentrated HCl (6.0 mL).

    • Transfer the solution to a Parr hydrogenation apparatus vessel.

    • Add PtO₂ (500 mg) to the solution.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring H₂ uptake.

    • Once the reaction is complete (no further H₂ uptake), carefully vent the apparatus and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product as its hydrochloride salt.

  • Work-up and Isolation:

    • Dissolve the crude salt in water (50 mL) and cool to 0 °C.

    • Carefully adjust the pH to ~9-10 with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (±)-cis-5-methylpiperidine-3-carboxylic acid methyl ester.

Protocol 2: N-Fmoc Protection and Hydrolysis

Causality: The secondary amine of the piperidine ring is protected with a base-labile Fmoc group, which is orthogonal to the acid-labile side-chain protecting groups used in standard SPPS.[10] Subsequent saponification with lithium hydroxide (LiOH) cleaves the methyl ester to provide the free carboxylic acid required for peptide coupling.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
(±)-cis-5-Methylpiperidine-3-carboxylatefrom Protocol 1-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)≥97%Chem-ImpexFmoc protecting agent
Dichloromethane (DCM)AnhydrousSigma-AldrichSolvent
N,N-Diisopropylethylamine (DIPEA)Reagent gradeAlfa AesarNon-nucleophilic base
Lithium hydroxide (LiOH)MonohydrateVWRFor saponification
Tetrahydrofuran (THF)ACS GradeFisher ScientificCo-solvent for hydrolysis
1 M Hydrochloric acid (HCl)AqueousLabChemFor acidification

Step-by-Step Methodology

  • N-Fmoc Protection:

    • Dissolve the piperidine ester (from Protocol 1, ~72 mmol) in anhydrous DCM (200 mL).

    • Add DIPEA (1.5 equivalents, 108 mmol, 18.8 mL).

    • Add Fmoc-OSu (1.1 equivalents, 79.2 mmol, 26.7 g) portion-wise at room temperature.

    • Stir the reaction for 12-16 hours. Monitor by TLC for the consumption of starting material.

    • Wash the reaction mixture with 1 M HCl (2 x 100 mL), followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the Fmoc-protected ester.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified Fmoc-protected ester in a 3:1 mixture of THF and water (200 mL).

    • Cool the solution to 0 °C and add LiOH·H₂O (3 equivalents, ~216 mmol, 9.0 g).

    • Stir the mixture, allowing it to warm to room temperature over 4-6 hours. Monitor by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.

    • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final building block: (±)-cis-N-Fmoc-5-methylpiperidine-3-carboxylic acid .

Part 2: Solid-Phase Synthesis of a Model Peptidomimetic

This protocol details the manual synthesis of a model tripeptide mimetic, Leu-(5-MePip)-Ala, on a 2-chlorotrityl chloride resin using the standard Fmoc/tBu strategy.[11]

Caption: Conformational equilibrium of the 5-methylpiperidine ring.

Protocol 3: SPPS of Leu-(5-MePip)-Ala-Resin

Causality: 2-Chlorotrityl chloride resin is chosen for its acid sensitivity, allowing for the cleavage of the final peptide under mild conditions that preserve many acid-labile side-chain protecting groups if they were present.[11] HATU is a highly efficient coupling reagent that minimizes racemization. The Kaiser test is used to confirm the presence (blue color) or absence (yellow/clear) of free primary amines, thus validating the completion of coupling steps.[11]

Materials & Reagents

Reagent/MaterialGradeNotes
2-Chlorotrityl chloride resin (100-200 mesh)1.2 mmol/g loadingNovabiochem®
Fmoc-Ala-OHPeptide synthesis
Fmoc-Leu-OHPeptide synthesis
(±)-cis-N-Fmoc-5-methylpiperidine-3-carboxylic acidfrom Protocol 2The core building block
Dichloromethane (DCM)Peptide synthesisFor swelling and washing
N,N-Dimethylformamide (DMF)Peptide synthesisFor swelling, washing, and as a reaction solvent
PiperidinePeptide synthesisFor preparing 20% (v/v) solution in DMF for Fmoc deprotection[10][12]
DIPEAPeptide synthesisBase for coupling reactions
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide synthesisCoupling reagent
Trifluoroacetic acid (TFA)Reagent gradeFor final cleavage
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage
Water (H₂O)DeionizedScavenger for cleavage

Step-by-Step Methodology

  • Resin Swelling and First Amino Acid Loading (Fmoc-Ala-OH):

    • Place 2-chlorotrityl chloride resin (0.5 g, 0.6 mmol) in a fritted peptide synthesis vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes. Drain.

    • Dissolve Fmoc-Ala-OH (1.0 eq, 0.6 mmol, 187 mg) in anhydrous DCM (8 mL).

    • Add DIPEA (4.0 eq, 2.4 mmol, 0.42 mL) to the amino acid solution.

    • Add the solution to the swelled resin and agitate gently (e.g., with nitrogen bubbling or on a shaker) for 2 hours.[11]

    • To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.

    • Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry a small sample to determine loading via Fmoc cleavage quantification if desired.

  • Cycle 1: Deprotection and Coupling of the 5-Methylpiperidine Core:

    • Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine/DMF (10 mL) and agitate for 10 minutes. Drain.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Coupling:

      • In a separate vial, pre-activate the core building block: dissolve (±)-cis-N-Fmoc-5-methylpiperidine-3-carboxylic acid (2.0 eq, 1.2 mmol, 455 mg) and HATU (1.9 eq, 1.14 mmol, 433 mg) in DMF (8 mL).

      • Add DIPEA (4.0 eq, 2.4 mmol, 0.42 mL) to the activation mixture and let it stand for 2 minutes.

      • Add the activated solution to the deprotected resin. Agitate for 2-4 hours.

    • Monitoring: Take a few resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), allow the reaction to proceed longer or recouple.

    • Washing: Once complete, drain and wash the resin with DMF (3x) and DCM (3x).

  • Cycle 2: Deprotection and Coupling of Leucine:

    • Fmoc Deprotection: Repeat the deprotection step as described above using 20% piperidine/DMF.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Coupling: Pre-activate and couple Fmoc-Leu-OH (2.0 eq) using HATU and DIPEA as described for the core building block. Agitate for 1-2 hours.

    • Monitoring & Washing: Perform a Kaiser test to confirm completion. Wash with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).

    • A white precipitate of the crude peptide will form. Place the tube at -20 °C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Analyze the collected fractions by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the desired product.

    • Lyophilize the pure fractions to obtain the final peptidomimetic as a white fluffy powder.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Positive Kaiser Test after Coupling Incomplete or slow coupling reaction (steric hindrance).Extend reaction time to 4-6 hours. Recouple with a fresh solution of activated building block. Use a more potent coupling agent if necessary.
Low Yield after Cleavage Incomplete loading of the first amino acid. Incomplete coupling at any stage.Quantify resin loading after the first step. Ensure Kaiser tests are negative before proceeding to the next cycle.
Multiple Peaks in HPLC Racemization during activation/coupling. Incomplete deprotection. Side reactions during cleavage.Use HATU or other low-racemization coupling reagents. Ensure sufficient deprotection time. Ensure proper use of scavengers (TIS) in the cleavage cocktail.
No Product Detected Failure to deprotect the Fmoc group. Degradation of the peptide on the resin.Check the quality of the piperidine/DMF solution. Ensure thorough washing between steps.

References

  • Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Applic
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and. The Journal of Organic Chemistry.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar.
  • Conformation of piperidine and of derivatives with additional ring hetero atoms.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Synthesis of the N-Boc protected carboxylic acid intermediate.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Can Peptide Mimetics be Rationally Designed?
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
  • Peptidomimetics, a synthetic tool of drug discovery.
  • Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • 1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • Design, synthesis and development of peptide-based molecules and peptido mimetics for therapeutic and diagnostic. Institute of Crystallography - IC - CNR.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

Methyl 5-Methylpiperidine-2-carboxylate: A Proline Analogue for Enhanced Conformational Control in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Proline and the Quest for Its Successors

Proline, with its distinctive cyclic structure, holds a unique and critical position among the 20 proteinogenic amino acids. Its pyrrolidine ring imposes significant conformational constraints on the peptide backbone, restricting the phi (φ) dihedral angle and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] This inherent rigidity makes proline a key element in defining protein architecture, often inducing β-turns and disrupting secondary structures like α-helices and β-sheets.[2] In the realm of drug discovery, harnessing these conformational effects is a powerful strategy. The incorporation of proline and its analogues into peptide sequences can enhance metabolic stability, improve receptor binding affinity, and fine-tune the overall three-dimensional structure for optimal biological activity.[1]

The development of synthetic proline analogues offers an expanded toolkit for peptide design, allowing for more precise control over conformational preferences.[3] Methyl 5-methylpiperidine-2-carboxylate, a substituted pipecolic acid, represents a promising yet underexplored proline analogue. As a six-membered ring homologue of proline, pipecolic acid itself introduces a different set of conformational biases. The addition of a methyl group at the C5 position is hypothesized to further restrict ring pucker and influence the cis/trans amide bond equilibrium, potentially offering unique structural advantages in peptide-based therapeutics. This document provides a comprehensive guide to the synthesis, incorporation, and characterization of methyl 5-methylpiperidine-2-carboxylate as a tool for advanced peptide design.

Scientific Rationale: The Conformational Impact of C5-Methylation

The substitution on the proline ring, in this case, the expansion to a piperidine ring and the addition of a methyl group, is not a trivial modification. It is a deliberate design choice aimed at modulating two key conformational equilibria:

  • Ring Pucker: The five-membered pyrrolidine ring of proline exists in a dynamic equilibrium between two puckered conformations, Cγ-endo and Cγ-exo. This puckering directly influences the backbone dihedral angles (φ and ψ). The six-membered piperidine ring of our target molecule will adopt a chair or boat conformation, which will have a distinct impact on the peptide backbone. The C5-methyl group is expected to favor an equatorial position in the chair conformation to minimize steric strain, thereby locking the ring into a more defined pucker and, consequently, a more predictable local peptide structure.

  • Cis/Trans Isomerization: The peptide bond preceding a proline residue has a significantly lower energy barrier to cis/trans isomerization compared to other amino acid residues.[1] This can lead to conformational heterogeneity in solution. Substituents on the proline ring can sterically influence this equilibrium. It is postulated that a C5-methyl group will create steric interactions that disfavor the trans conformation, thereby increasing the population of the cis isomer. This can be a valuable tool for stabilizing specific turn structures that are crucial for biological recognition.

PART 1: Synthesis of Methyl 5-Methylpiperidine-2-carboxylate

The synthesis of methyl 5-methylpiperidine-2-carboxylate is a multi-step process that begins with the commercially available 3,5-dimethylpyridine (3,5-lutidine). The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Esterification A 3,5-Dimethylpyridine B 5-Methylpicolinic Acid A->B KMnO4 or H2O2/H2SO4 C 5-Methylpipecolic Acid B:e->C:w H2, Pt/C or Pd/C D Methyl 5-Methylpiperidine-2-carboxylate C:e->D:w MeOH, SOCl2 or Acid Catalyst

Caption: Synthetic workflow for Methyl 5-Methylpiperidine-2-carboxylate.

Protocol 1.1: Synthesis of 5-Methylpicolinic Acid

This protocol describes the selective oxidation of one methyl group of 3,5-dimethylpyridine.

  • Materials:

    • 3,5-Dimethylpyridine

    • Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂)/Sulfuric acid (H₂SO₄)

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (using KMnO₄): [4]

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyridine in water.

    • Slowly add potassium permanganate in portions to the stirred solution. The reaction is exothermic.

    • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrates and acidify with concentrated HCl to a pH of approximately 3-4.

    • The product, 5-methylpicolinic acid, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Causality and Insights: The selective oxidation of one methyl group over the other is challenging. The use of a strong oxidant like KMnO₄ under controlled conditions can achieve this.[4] The workup procedure is critical for separating the product from the byproduct, 3,5-pyridinedicarboxylic acid, by leveraging their different solubilities at various pH levels.[4]

Protocol 1.2: Catalytic Hydrogenation to 5-Methylpipecolic Acid

This protocol describes the reduction of the pyridine ring to a piperidine ring.

  • Materials:

    • 5-Methylpicolinic acid

    • Ethanol or Acetic Acid

    • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Parr hydrogenator or similar high-pressure hydrogenation apparatus

  • Procedure:

    • Place 5-methylpicolinic acid in a high-pressure reaction vessel.

    • Add the solvent (ethanol or acetic acid) and the catalyst (PtO₂ or Pd/C).

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction mixture (typically 50-80 °C) with vigorous stirring.

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure stabilizes.

    • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 5-methylpipecolic acid.

  • Causality and Insights: The catalytic hydrogenation of pyridine derivatives is a well-established method for the synthesis of piperidines. The choice of catalyst and solvent can influence the reaction rate and selectivity. The use of a high-pressure apparatus is necessary to achieve efficient reduction.

Protocol 1.3: Esterification to Methyl 5-Methylpiperidine-2-carboxylate

This protocol describes the final esterification step.

  • Materials:

    • 5-Methylpipecolic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

    • Sodium bicarbonate (NaHCO₃)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using SOCl₂):

    • Suspend 5-methylpipecolic acid in anhydrous methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 5-methylpiperidine-2-carboxylate.

  • Causality and Insights: The use of thionyl chloride with methanol is a highly effective method for esterification as it generates HCl in situ, which catalyzes the reaction, and the byproducts are gaseous (SO₂ and HCl), driving the reaction to completion.

Step Reaction Typical Yield Key Considerations
1.1 Oxidation40-60%Control of reaction temperature and stoichiometry of the oxidant to maximize selectivity.
1.2 Hydrogenation>90%Ensure complete removal of the catalyst by filtration to avoid contamination in subsequent steps.
1.3 Esterification>85%Use of anhydrous conditions is crucial, especially when using thionyl chloride.

PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of methyl 5-methylpiperidine-2-carboxylate into a growing peptide chain requires its prior N-terminal protection, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group. Due to the steric hindrance of the piperidine ring and the C5-methyl group, optimized coupling conditions may be necessary.

SPPS_Cycle cluster_cycle SPPS Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-5-Me-Pip-OH HATU/DIEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Next Cycle Capping Optional Capping (Acetic Anhydride) Washing2->Capping Capping->Resin

Caption: A typical SPPS cycle for incorporating the novel proline analogue.

Protocol 2.1: N-Fmoc Protection of 5-Methylpipecolic Acid
  • Materials:

    • 5-Methylpipecolic acid

    • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1 M HCl

  • Procedure:

    • Dissolve 5-methylpipecolic acid in a 10% aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Fmoc-5-methylpipecolic acid.

Protocol 2.2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the incorporation of N-Fmoc-5-methylpipecolic acid into a peptide sequence on a solid support.

  • Materials:

    • Fmoc-Rink amide resin (or other suitable resin)

    • N-Fmoc-5-methylpipecolic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • 20% Piperidine in DMF

    • Dichloromethane (DCM)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

    • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

    • Coupling:

      • In a separate vial, dissolve N-Fmoc-5-methylpipecolic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

      • Add DIEA (6-10 equivalents) to the vial and mix.

      • Immediately add the activation mixture to the resin.

      • Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively. If the coupling is incomplete, a second coupling can be performed.

    • Washing: Wash the resin as in step 3.

    • Proceed to the next coupling cycle.

  • Causality and Insights: The steric hindrance of the 5-methylpipecolic acid may lead to slower coupling kinetics. Therefore, a potent coupling reagent like HATU is recommended. A double coupling (repeating step 4) may be necessary to ensure the reaction goes to completion.

PART 3: Biophysical Characterization of Peptides Containing 5-Methylpipecolic Acid

Once the peptide containing the proline analogue has been synthesized, cleaved from the resin, and purified (typically by reverse-phase HPLC), its conformational properties can be assessed using a variety of biophysical techniques.

Protocol 3.1: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and for quantifying the cis/trans isomer ratio of the peptide bond preceding the 5-methylpipecolic acid residue.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition:

    • 1D ¹H NMR: Provides an initial assessment of sample purity and conformational heterogeneity. The presence of two sets of peaks for residues adjacent to the 5-methylpipecolic acid can indicate the presence of both cis and trans isomers in slow exchange on the NMR timescale.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within each amino acid spin system for both the cis and trans isomers.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å). These correlations are used to generate distance restraints for structure calculation. The intensity of the Hα(i) - Hα(i-1) cross-peak is a key indicator of the cis (strong) vs. trans (weak) conformation.

  • Data Analysis:

    • Isomer Ratio: The ratio of the cis and trans conformers can be determined by integrating the corresponding well-resolved peaks in the 1D or 2D spectra.

    • Structure Calculation: The distance restraints from NOESY/ROESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Protocol 3.2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of the peptide.

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a concentration of 20-50 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum can be used to estimate the percentage of α-helix, β-sheet, and random coil structures. A comparison of the CD spectrum of the modified peptide with its native proline-containing counterpart can reveal significant changes in the overall secondary structure induced by the analogue.

Technique Information Gained Key Parameters
NMR Spectroscopy 3D structure in solution, cis/trans isomer ratio, dynamics.Chemical shifts, coupling constants, NOE intensities.
CD Spectroscopy Secondary structure content (α-helix, β-sheet, turn, random coil).Molar ellipticity as a function of wavelength.
X-ray Crystallography High-resolution 3D structure in the solid state.Unit cell dimensions, electron density map.

Conclusion and Future Outlook

Methyl 5-methylpiperidine-2-carboxylate is a promising proline analogue for fine-tuning the conformational properties of peptides. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The incorporation of this building block into peptides via SPPS is feasible with optimized coupling protocols. The resulting modified peptides can be thoroughly characterized using a suite of biophysical techniques to elucidate the structural consequences of this novel substitution. The ability to rationally control peptide conformation through such analogues is of paramount importance in the design of next-generation peptide therapeutics with enhanced stability, selectivity, and efficacy. Further studies are warranted to explore the full potential of this and other substituted pipecolic acid derivatives in medicinal chemistry and drug development.

References

  • Demange, L., et al. (2003). Cis−Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475-2532. Available at: [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. (2017). Google Patents.
  • CN102584695A - Preparing method of 5-methylnicotinicacid. (2012). Google Patents.
  • US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (1978). Google Patents.
  • US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. (2010). Google Patents.
  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. Available at: [Link]

  • Aladdin-Scientific. (n.d.). 5-Methylpicolinic acid | 4434-13-3. Available at: [Link]

  • PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. Available at: [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Available at: [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Available at: [Link]

  • Bofill, J. M., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-442. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ChemRxiv. (2023, July 18). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • Kang, Y. K. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 38(5), 2095-2105. Available at: [Link]

  • Goodman, M., et al. (1998). Novel conformational distributions of methylproline peptides. Journal of the American Chemical Society, 120(46), 11991-12000. Available at: [Link]

  • World Scientific. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. Available at: [Link]

  • Ganguly, H. K., & Das, G. (2020). Conformational landscape of substituted prolines. Biophysical reviews, 12(2), 319–335. Available at: [Link]

  • Del Valle, J. R., & Goodman, M. (2002). Conformational properties of constrained proline analogues and their application in nanobiology. Journal of Peptide Research, 60(6), 313-329. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

  • Juan, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–23. Available at: [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances, 4(68), 35838-35850. Available at: [Link]

  • De Meester, I., et al. (1997). Proline motifs and their biological processing. Advances in experimental medicine and biology, 421, 19-32. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of Substituted Piperidines into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved pharmaceuticals and natural products.[1][2][3][4] This six-membered nitrogenous heterocycle provides a versatile three-dimensional framework and a basic nitrogen center that can be pivotal for molecular recognition and for optimizing physicochemical properties like solubility.[3][5] The strategic incorporation of substituted piperidines allows for fine-tuning of a molecule's structure-activity relationship (SAR), enhancing potency, selectivity, and pharmacokinetic profiles.[3][4][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic and practical considerations for incorporating substituted piperidines into bioactive molecules. We will dissect the causality behind synthetic choices, provide validated, step-by-step protocols for key transformations, and offer visual aids to guide experimental design.

The Strategic Imperative: Why Choose a Piperidine Scaffold?

The decision to incorporate a piperidine ring is driven by its unique combination of structural and chemical properties:

  • Structural Rigidity and 3D Shape: Unlike flexible alkyl chains, the piperidine ring adopts a relatively rigid chair conformation. This conformational constraint can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. The specific substitution pattern (axial vs. equatorial) allows for precise positioning of functional groups in three-dimensional space.[3][7]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often protonated at physiological pH.[5] This positive charge can be exploited to form key ionic interactions with target proteins (e.g., aspartate or glutamate residues) and significantly enhance aqueous solubility.

  • Metabolic Stability: The piperidine scaffold is generally associated with good metabolic stability, a crucial attribute for drug candidates.[3][5] However, the substitution pattern can influence its metabolic fate, making strategic functionalization a key tool for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Vector for Diversity: The piperidine ring serves as an excellent anchor point for chemical modifications at both the nitrogen and carbon atoms, enabling the rapid generation of compound libraries for SAR exploration.

Designing the Synthesis: A Logic-Driven Approach

The incorporation of a substituted piperidine can be broadly approached via two distinct strategies: constructing the ring from acyclic precursors (de novo synthesis) or functionalizing a pre-existing piperidine core. The choice depends on the desired substitution pattern, available starting materials, and required stereochemical control.

start Desired Bioactive Molecule with Substituted Piperidine strategy Select Primary Synthetic Strategy start->strategy de_novo Strategy A: De Novo Ring Synthesis strategy->de_novo Complex Core functionalize Strategy B: Ring Functionalization strategy->functionalize Simple Core de_novo_q Is complex substitution or specific stereochemistry required from the start? de_novo->de_novo_q func_q Is a simple piperidine core sufficient as a starting point? functionalize->func_q rcm Ring-Closing Metathesis (RCM) de_novo_q->rcm Yes hydrogenation Pyridine Hydrogenation de_novo_q->hydrogenation Yes intramol Intramolecular Cyclization de_novo_q->intramol Yes asymmetric Asymmetric Methods de_novo_q->asymmetric Yes n_func N-Functionalization (Alkylation, Arylation) func_q->n_func Yes c_func C-H Functionalization (Advanced) func_q->c_func Yes

Caption: Decision workflow for selecting a piperidine synthesis strategy.
Strategy A: De Novo Synthesis of the Piperidine Ring
  • Hydrogenation of Pyridine Precursors: This is one of the most common and efficient methods for accessing substituted piperidines.[1][8] The choice of catalyst is critical for controlling the reaction's outcome, particularly diastereoselectivity. Heterogeneous catalysts like PtO₂ or Rh/C are robust, while homogeneous catalysts (e.g., those based on Iridium) can offer high levels of stereocontrol for specific substrates.[7][9]

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for constructing the piperidine ring from an N-protected diallylamine precursor.[10] Its key advantage is the exceptional tolerance for various functional groups and the use of mild reaction conditions, facilitated by ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts).[10]

  • Intramolecular Cyclization: This broad category includes reactions like the intramolecular aza-Michael reaction and reductive amination of acyclic dicarbonyl precursors.[1][11] These methods are fundamental for building the heterocyclic core.

  • Catalytic Enantioselective Methods: For modern drug discovery, controlling chirality is paramount.[6][12] Numerous catalytic enantioselective methods have been developed, including asymmetric hydrogenations and rhodium-catalyzed asymmetric additions to pyridine derivatives, to produce highly enantioenriched piperidines.[9][13][14][15][16]

Strategy B: Functionalization of a Pre-existing Piperidine Ring

This strategy is employed when a simple piperidine building block can be modified to introduce the desired functionality. It is often more step-economical for simpler targets.

  • N-Functionalization: The piperidine nitrogen is a nucleophilic center that readily undergoes alkylation and arylation.

    • Reductive Amination: A reliable method for N-alkylation using an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17]

    • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is the gold standard for forming C-N bonds between the piperidine nitrogen and aryl or heteroaryl halides.[17][18] This reaction is crucial for linking the piperidine scaffold to aromatic portions of a bioactive molecule.

  • C-H Functionalization: An advanced, atom-economical strategy that involves directly converting a C-H bond on the piperidine ring into a C-C or C-heteroatom bond.[19]

    • Causality of Regioselectivity: The site of functionalization is governed by electronic and steric effects. The C2 position is electronically activated due to stabilization of a positive charge buildup by the adjacent nitrogen, while the C3 position is inductively deactivated.[19][20] The C4 position is often the most sterically accessible.[19][20]

    • Catalyst and Protecting Group Control: Modern methods use specialized catalysts (e.g., rhodium-based) and N-protecting groups to direct the functionalization to a specific position (C2, C3, or C4), overriding the inherent electronic preferences.[19][20]

Data Summary: Comparison of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsTypical Reagents/CatalystsBest Suited For
Pyridine Hydrogenation High efficiency, scalability, access to cis-isomers.[1][7]Requires pyridine precursor, may require harsh conditions (high pressure/temp).PtO₂, Rh/C, Pd/C, [Ir(cod)Cl]₂.[1][9]Rapid access to simple, saturated piperidine cores.
Ring-Closing Metathesis Excellent functional group tolerance, mild conditions.[10]Requires synthesis of diene precursor, expensive Ru catalysts.Grubbs' Catalysts, Hoveyda-Grubbs Catalysts.[10]Complex scaffolds where functional groups must be preserved.
N-Arylation (Buchwald) High generality, forms crucial C-N aryl bonds.[18]Requires inert atmosphere, expensive Pd catalysts and ligands.Pd(OAc)₂, RuPhos, XPhos, NaOtBu.[18]Connecting the piperidine core to (hetero)aromatic systems.
C-H Functionalization Atom-economical, introduces complexity directly.[19]Can have regioselectivity challenges, requires specialized catalysts.Rh₂(OAc)₄, Dirhodium catalysts.[19][20]Late-stage functionalization and creating novel analogues.

Detailed Experimental Protocols

The following protocols are self-validating systems. Success relies on strict adherence to inert atmosphere techniques where specified, as many of the catalysts are sensitive to oxygen and moisture.

Protocol 1: De Novo Synthesis via Ring-Closing Metathesis (RCM)

Rationale: This protocol demonstrates the construction of a tetrahydropyridine ring, a direct precursor to piperidines, from an N-Tosyl-diallylamine. The tosyl group protects the nitrogen and the Grubbs catalyst facilitates the C=C bond formation. An inert atmosphere is critical to prevent catalyst decomposition.[10]

Materials:

  • N-Tosyl-diallylamine (1.0 eq)

  • Grubbs Catalyst®, 2nd Generation (2 mol%)

  • Anhydrous Benzene or Toluene (to achieve 0.1 M concentration)

  • Argon or Nitrogen gas

  • Flame-dried Schlenk flask or equivalent glassware

  • Standard purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: Charge a flame-dried Schlenk flask with N-Tosyl-diallylamine (1.0 eq).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous solvent via cannula or syringe to achieve a substrate concentration of 0.1 M.

  • Inert Atmosphere: Subject the flask to three cycles of vacuum/backfill with argon or nitrogen to ensure a completely inert atmosphere.

  • Catalyst Addition: Weigh the Grubbs Catalyst®, 2nd Generation (0.02 eq, 2 mol%) in a glovebox or add it quickly to the stirred solution under a positive flow of inert gas.[10]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired N-Tosyl-1,2,3,6-tetrahydropyridine.

  • Characterization: Confirm the structure and purity of the product by NMR and MS, and compare with literature data. Subsequent reduction of the double bond (e.g., via hydrogenation with Pd/C) will yield the fully saturated piperidine.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

Rationale: This protocol describes the palladium-catalyzed coupling of a piperidine with an aryl bromide. The palladium precatalyst, in combination with a specialized phosphine ligand (e.g., RuPhos), forms the active catalytic species. A strong, non-nucleophilic base (NaOtBu) is required to deprotonate the piperidine nitrogen. The reaction must be performed under strictly anhydrous and anaerobic conditions.[18]

setup 1. Assemble Reagents (Pd Catalyst, Ligand, Base, Aryl Halide, Piperidine) in Schlenk Flask inert 2. Establish Inert Atmosphere (3x Vacuum/Backfill with Argon) setup->inert solvent 3. Add Anhydrous Solvent (Toluene or Dioxane) inert->solvent heat 4. Heat Reaction Mixture (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup 6. Cool, Dilute, and Filter (Remove catalyst and salts) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Materials:

  • Substituted Piperidine (1.2-1.5 eq)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask with stir bar

Procedure:

  • Flask Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a Schlenk flask containing a magnetic stir bar.[18]

  • Add Reagents: Add the aryl halide and then the piperidine to the flask.

  • Seal and Purge: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst.[17]

  • Aqueous Work-up: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired N-arylpiperidine.[18]

Protocol 3: N-tert-Butoxycarbonylation (Boc Protection)

Rationale: This protocol is essential for many subsequent reactions, particularly C-H functionalization, where the nucleophilic nitrogen must be deactivated. Di-tert-butyl dicarbonate ((Boc)₂O) reacts with the piperidine nitrogen to form a carbamate, which is stable to many reaction conditions but can be easily removed later with acid.[17]

Materials:

  • Piperidine derivative (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol)

  • Dichloromethane (DCM) or a mixture of Water/Dioxane or Water/Acetone

  • Base (e.g., Triethylamine or NaHCO₃, if starting from a salt)

Procedure:

  • Dissolution: Dissolve the piperidine derivative (1.0 mmol) in the chosen solvent (e.g., DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 mmol) to the solution. If the piperidine is a hydrochloride salt, add a base like triethylamine (1.1-1.5 eq) to free the amine.

  • Reaction: Stir the reaction mixture vigorously at room temperature.[17]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).[17]

  • Work-up: If using an aqueous solvent system, extract the product with an organic solvent like DCM or ethyl acetate. If using an organic solvent, wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography.[17]

Conclusion and Future Outlook

The substituted piperidine moiety will undoubtedly remain a privileged and indispensable scaffold in the pursuit of novel therapeutics. The strategic choice between de novo synthesis and direct functionalization, guided by the principles of retrosynthesis and the specific demands of the target molecule, is fundamental to a successful drug discovery campaign. While classical methods like pyridine hydrogenation and N-arylation remain workhorses, the continued development of advanced techniques such as catalytic enantioselective synthesis and late-stage C-H functionalization is rapidly expanding the accessible chemical space.[21] These cutting-edge methods empower medicinal chemists to create increasingly complex and finely-tuned piperidine-containing molecules, accelerating the journey from initial hit to clinical candidate.

References

  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols. (2025). BenchChem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li's Group.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). BenchChem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal.
  • Modern Catalytic Enantioselective Approaches to Piperidines. (n.d.).
  • The Carbamoylpiperidine Moiety: A Privileged Scaffold in Modern Drug Discovery. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
  • Managing side reactions in piperidine functionaliz
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). PubMed.
  • Synthetic strategies towards C−H functionalization of piperidines. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
  • Piperidine-containing drugs and recently studied analogs. (2025). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net.
  • Optimization of N-arylation of Piperidin-4-amine. (2025). BenchChem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (2025). BenchChem.
  • C-H Bond Functionaliz
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds. (n.d.). PMC.
  • Exploration of piperidine 3D fragment chemical space. (2022). RSC Publishing.
  • Recent Advances in the Synthesis of Piperidines. (n.d.).

Sources

Application Note: Analytical Strategies for Chiral Purity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists. It synthesizes established protocols with field-proven optimization strategies for the chiral analysis of piperidine derivatives.

Executive Summary & Scientific Context

Piperidine rings are ubiquitous pharmacophores in neuropsychiatric drugs (e.g., Methylphenidate , Paroxetine , Donepezil ) and synthetic opioids (e.g., Fentanyl analogs). The enantiomeric purity of these compounds is critical, as their stereochemistry often dictates potency and toxicity.[1]

The Analytical Challenge: Piperidine derivatives present specific chromatographic hurdles:

  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanol groups on silica-based stationary phases, causing severe peak tailing.[2]
    
  • Lack of Chromophores: Many simple piperidine intermediates lack strong UV absorption, necessitating derivatization or alternative detection.[2][3]

  • Solubility: Often isolated as hydrochloride salts, they are insoluble in the non-polar solvents (hexane/heptane) used in traditional Normal Phase (NP) chiral HPLC.

This guide provides three validated protocols to overcome these challenges, grounded in ICH Q2(R1) standards.

Strategic Method Selection

Do not default to a single technique. Use this decision matrix to select the optimal workflow based on your analyte's physicochemical properties.

MethodSelection cluster_legend Key Factors Start Start: Piperidine Analyte Chromophore Strong UV Chromophore? Start->Chromophore Solubility Soluble in Hexane/Alcohol? Chromophore->Solubility Yes Deriv Protocol 3: Derivatization (PTSC/GITC reaction) Chromophore->Deriv No (e.g., Piperidin-3-amine) DirectNP Protocol 1: Normal Phase HPLC (Amylose/Cellulose Columns) Solubility->DirectNP Yes (Free Base) DirectRP Reverse Phase/Polar Ionic Mode (e.g., Chirobiotic V2) Solubility->DirectRP No (Salt form) Volatile Volatile & Thermally Stable? SFC Protocol 2: Chiral SFC (High Throughput) DirectNP->SFC Alternative for Speed Deriv->DirectNP Post-Reaction GC Chiral GC (Rare for salts) Note1 Basicity requires amine additives

Figure 1: Decision matrix for selecting the appropriate analytical technique.

Detailed Experimental Protocols

Protocol 1: Normal Phase Chiral HPLC (The Gold Standard)

Best For: Final drug substances with UV activity (e.g., Paroxetine). Mechanism: Hydrogen bonding and dipole-dipole interactions within the chiral cavities of polysaccharide stationary phases.[2]

Materials & Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose derivatives often show superior selectivity for piperidine rings compared to cellulose. Immobilized phases (IA) allow wider solvent flexibility.[2]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Standard NP mixture.[2] Ethanol can replace IPA to alter selectivity.[2]
Additive (Critical) 0.1% Diethylamine (DEA) or EthanolamineCrucial: Suppresses silanol ionization and competes for active sites, eliminating peak tailing of the basic piperidine nitrogen.
Flow Rate 1.0 mL/minStandard balance of efficiency and backpressure.[2]
Temperature 25°C - 30°CLower temperatures often improve chiral resolution (

) by favoring enthalpic interactions.[2]
Detection UV 210-254 nmWavelength depends on the aromatic substitution.[2]
Step-by-Step Workflow
  • System Preparation: Flush the column with 100% IPA, then equilibrate with Mobile Phase (MP) + Additive for at least 60 minutes.[2] Note: Basicity changes the column surface memory; dedicate columns to basic methods.

  • Sample Prep: Dissolve the free base in the Mobile Phase. If the sample is a salt (HCl), dissolve in EtOH with 0.5% DEA, sonicate, and dilute with Hexane. The excess DEA neutralizes the salt in situ.

  • Injection: Inject 5-10 µL.

  • Integration: Ensure baseline resolution (

    
    ).
    

Case Study Reference: Separation of Paroxetine precursors on Chiralpak AD-H using Hexane/EtOH/DEA (93:7:0.1) yielded


. [1, 2][2]
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

Best For: High-throughput screening and "Green" analysis.[2][4] Mechanism: Uses supercritical CO₂ with polar modifiers.[2][5] The diffusivity of CO₂ allows higher flow rates.[2][3]

Materials & Conditions
ParameterSpecificationRationale
Column Chiralpak IG or Trefoil CEL IG (immobilized amylose) is robust; Trefoil is designed specifically for small, basic molecules in SFC.
Mobile Phase A CO₂ (100-120 bar backpressure)Supercritical fluid medium.[2]
Mobile Phase B Methanol + 0.2% Isopropylamine (IPAm) Methanol provides polarity; IPAm is the preferred basic additive for SFC to improve peak shape.
Gradient 5% to 40% B over 5 minutesFast elution of enantiomers.
Temperature 40°CSlightly elevated T ensures supercritical state stability.[2]
Step-by-Step Workflow
  • Equilibration: SFC columns require less equilibration than HPLC. 2-3 minutes is often sufficient.[2]

  • Effect of Additive: If peak splitting occurs, increase IPAm concentration to 0.5%. Ammonium hydroxide is often less effective than organic amines for piperidines in SFC. [3][2]

  • Detection: UV or Mass Spectrometry (MS).[2][3] Note: If using MS, ensure the additive (IPAm) is volatile and compatible.

Protocol 3: Pre-Column Derivatization (Indirect Method)

Best For: Piperidines lacking chromophores (e.g., Piperidin-3-amine) or to improve resolution by adding steric bulk.

Reaction Scheme

Analyte: Piperidine derivative (weak UV) Reagent: p-Toluenesulfonyl chloride (PTSC) or GITC.[2] Product: Sulfonamide derivative (Strong UV, stable).

Derivatization Analyte Piperidine (Weak UV) Complex Reaction (0°C - RT, 30 min) Analyte->Complex Reagent PTSC (Tosyl Chloride) + Base (TEA) Reagent->Complex Product Sulfonamide Derivative (Strong UV @ 228nm) Complex->Product HPLC Chiral HPLC (Chiralpak AD-H) Product->HPLC

Figure 2: Derivatization workflow for non-chromophoric piperidines.

Protocol Steps
  • Reaction: Mix 1.0 eq of Piperidine sample with 1.2 eq of PTSC in Dichloromethane (DCM) with 2.0 eq of Triethylamine.

  • Incubation: Stir at Room Temperature for 30 minutes.

  • Quench: Add water to hydrolyze excess reagent.

  • Analysis: Inject the organic layer (diluted in Mobile Phase) onto a Chiralpak AD-H column.

  • Detection: Monitor at 228 nm (Tosyl group absorption).

    • Result: This method typically achieves

      
       due to the added interaction sites on the tosyl group. [4]
      

Validation Parameters (ICH Q2)

To ensure the method is reliable for drug development, validate the following:

  • Specificity: Inject the racemate, individual enantiomers, and formulation placebo. Ensure no interference at the retention time of the main enantiomer.

  • Limit of Detection (LOD): Signal-to-Noise ratio (S/N) of 3:1.

  • Linearity:

    
     over the range of 0.1% to 120% of the target concentration.[2]
    
  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min), Temperature (±5°C), and Additive concentration (±0.05%). Calculate the %RSD of the resolution (

    
    ).
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Interaction with silanols.[2]Increase basic additive (DEA) to 0.2%. Switch to a column with higher carbon load or end-capping.[2]
Loss of Resolution Column contamination or memory effect.[2]Wash column with 100% Ethanol (for coated phases) or recommended regeneration solvent.[2] Never use strong solvents (DCM/THF) on coated phases (AD/OD) unless immobilized (IA/IB).
Retention Time Drift Water accumulation in Normal Phase.[2]Piperidines are hygroscopic.[2] Ensure solvents are "HPLC Grade" and dry.[2] Install a moisture trap if necessary.[2]
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. If using MeOH to dissolve for a Hexane MP, keep injection volume < 5 µL.[2]

References

  • Zukowski, J. et al. (2008).[2] Enantioseparation of Paroxetine Precursors by HPLC on Amylose and Tartardiamide‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. Link[6]

  • Vivekanand, P. et al. (2003).[2] Chiral HPLC method for chiral purity determination of paroxetine drug substance. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Regis Technologies. (2014).[2] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[2] Link

  • Babu, C.V.R. et al. (2014).[2][3][7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Link

  • Sigma-Aldrich. (2017).[2][8] HPLC Analysis of Methylphenidate (Ritalin) Enantiomers on Astec CHIROBIOTIC V2. Application Note. Link

Sources

Application Note: Enantioselective GC-MS Analysis of 5-Methylpiperidine-2-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the enantioselective analysis of 5-methylpiperidine-2-carboxylate methyl ester enantiomers using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of the parent compound and the need to differentiate its stereoisomers, an indirect chiral separation approach is employed. The method involves a two-step derivatization process: esterification of the carboxylic acid group followed by the reaction of the secondary amine with a chiral derivatizing agent, (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC). This reaction converts the enantiomers into diastereomers, which are then separated on a standard achiral capillary column. This method provides excellent resolution and sensitivity, making it suitable for applications in pharmaceutical development, quality control, and metabolic studies where enantiomeric purity is critical.

Introduction: The Significance of Chiral Separation

5-Methylpiperidine-2-carboxylate is a cyclic amino acid analog. Piperidine scaffolds are prevalent in a vast number of pharmaceutical agents and natural products.[1][2] The stereochemistry of these molecules is often a critical determinant of their pharmacological activity and toxicological profile. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the stereospecific analysis of chiral drugs.[3][4]

Gas chromatography (GC) is a powerful technique for separating volatile compounds.[5] However, amino acid derivatives like 5-methylpiperidine-2-carboxylate are polar and non-volatile, necessitating a derivatization step to improve their chromatographic behavior. For chiral analysis, two main GC strategies exist: direct separation on a chiral stationary phase or indirect separation on a conventional achiral column after derivatization with a chiral reagent.[6][7] The indirect approach is often robust and cost-effective, converting the enantiomers into diastereomers with distinct physicochemical properties that allow for their separation.[8][9]

This note details an indirect method using L-TPC, a well-established chiral derivatizing reagent for amines, to create diastereomeric amides of the target analyte's methyl ester.[9][10] The subsequent GC-MS analysis provides both the separation and the structural information needed for confident identification and quantification.

Experimental Workflow Overview

The entire analytical process is a multi-stage workflow designed to ensure reproducibility and accuracy. The key stages involve sample preparation, including a two-step derivatization, followed by instrumental analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Racemic 5-Methyl- piperidine-2-carboxylate Esterification Step 1: Esterification (Methanolic HCl) Sample->Esterification Derivatization Step 2: Chiral Derivatization (L-TPC) Esterification->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis (Achiral Column) Extraction->GCMS Detection MS Detection (Scan & SIM Mode) GCMS->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Enantiomeric Ratio Calculation Chromatogram->Quantification

Caption: High-level experimental workflow for the enantioselective analysis.

Methodology and Protocols

Reagents and Materials
  • 5-Methylpiperidine-2-carboxylate standard

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC)

  • 3N Methanolic HCl

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

Protocol 1: Sample Derivatization

This protocol is a two-step process. First, the carboxyl group is esterified to increase volatility. Second, the secondary amine is acylated with the chiral reagent L-TPC to form diastereomers.

Step 1: Methyl Esterification [11]

  • Accurately weigh 1 mg of the 5-methylpiperidine-2-carboxylate sample into a 2 mL reaction vial.

  • Add 1 mL of 3N methanolic HCl.

  • Securely cap the vial and heat at 100°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Chiral Derivatization with L-TPC [9]

  • To the dried residue from Step 1, add 500 µL of dichloromethane.

  • Add 50 µL of a freshly prepared 10 mg/mL solution of L-TPC in dichloromethane.

  • Add 20 µL of triethylamine (TEA) to act as an acid scavenger.

  • Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 20 minutes.

  • Stop the reaction by adding 500 µL of saturated sodium bicarbonate solution.

  • Vortex for 30 seconds and centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

Causality Behind Choices:

  • Esterification: The initial esterification of the carboxylic acid is crucial. This step converts the non-volatile zwitterionic amino acid into a more volatile ester, a prerequisite for GC analysis.

  • L-TPC Reagent: L-TPC is selected as the chiral derivatizing agent because it reacts readily with secondary amines under mild conditions to form stable diastereomeric amides.[8][10] The trifluoroacetyl group enhances the volatility and detection sensitivity of the resulting derivatives.[6]

  • Acid Scavenger: Triethylamine is added to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion.

Derivatization cluster_ester Step 1: Esterification cluster_chiral Step 2: Chiral Derivatization Analyte 5-Methylpiperidine-2-carboxylate (R or S enantiomer) Ester Methyl 5-methylpiperidine-2-carboxylate Analyte->Ester + Methanolic HCl (Heat) Diastereomer Diastereomeric Amide (R,S or S,S) Ester->Diastereomer + L-TPC, TEA LTPC (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC)

Caption: Two-step derivatization of the analyte to form diastereomers.

Protocol 2: GC-MS Instrumentation and Conditions

The diastereomers are separated on a standard, non-chiral column. The MS detector is used in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1 µL, Split mode (20:1)
Inlet Temperature 250°C
Oven Program Initial 120°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-550) for peak identification; SIM for quantification (ions to be determined from fragmentation pattern)

Causality Behind Choices:

  • HP-5MS Column: A non-chiral, low-polarity 5% phenyl-methylpolysiloxane column is chosen because the separation is based on the different physical properties of the diastereomers, not on chiral interactions with the stationary phase.[9] This is a robust and widely available column type.[12]

  • Oven Program: The temperature program is optimized to provide good separation of the diastereomeric peaks while ensuring they elute within a reasonable time. The starting temperature is high enough to quickly elute the solvent and low-boiling impurities, while the ramp rate is gradual enough to resolve the target peaks.

  • MS Detection: EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation.[13] SIM mode is used for quantitative analysis as it significantly increases sensitivity and selectivity by monitoring only specific fragment ions of the analyte.[14]

Expected Results and Data Analysis

Upon injection, the two diastereomers will be separated chromatographically. The (R)-enantiomer derivatized with L-TPC will form the (R,S)-diastereomer, and the (S)-enantiomer will form the (S,S)-diastereomer. These two compounds will have different retention times.

Mass Spectra: The electron ionization mass spectrum of the derivatized analyte is expected to show a molecular ion peak (M+) and characteristic fragment ions. Key fragments would likely arise from the loss of the trifluoroacetyl group, cleavage of the proline ring, and fragmentation of the piperidine ring. Specific ions should be chosen for SIM analysis to maximize sensitivity and avoid interference.

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers in the chromatogram:

% ee = |(A1 - A2) / (A1 + A2)| * 100

Method Validation

The developed method must be validated according to established guidelines from bodies such as the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose.[4][15][16]

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)[15][17]
Specificity Analyze a blank matrix, the matrix spiked with the analyte, and the matrix spiked with related impurities.No interfering peaks at the retention times of the diastereomers.
Linearity Analyze a series of at least five concentrations of the analyte over the expected range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy Analyze samples with known concentrations (spiked matrix) at three levels (e.g., 80%, 100%, 120% of target).Recovery within 98.0-102.0%
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days by different analysts.RSD ≤ 2.0% for the major peak.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1).LOQ precision RSD ≤ 10-20%.
Robustness Intentionally vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on separation.Resolution between peaks remains >1.5.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective analysis of 5-methylpiperidine-2-carboxylate by GC-MS. The indirect chiral method, based on diastereomer formation with L-TPC, offers a reliable, sensitive, and robust solution for quantifying the enantiomers of this important structural motif. The detailed validation plan ensures that the method adheres to the stringent requirements of the pharmaceutical industry, making it a valuable tool for researchers, scientists, and drug development professionals.

References

  • Bonavita, C., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(5), 384-394. Available at: [Link]

  • Zampolli, T., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Journal of Chromatography A, 1157(1-2), 281-290. Available at: [Link]

  • Reddy, B. P., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(2), 164-171. Available at: [Link]

  • Görög, S. (2006). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. Available at: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • University of Canberra Research Portal. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Available at: [Link]

  • ResearchGate. (2021). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available at: [Link]

  • Kim, K. R., et al. (2002). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst, 127(6), 784-789. Available at: [Link]

  • Thorsén, G., & Engström, A. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of separation science, 31(2), 269-275. Available at: [Link]

  • Pharmaffiliates. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 31. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ECA Academy. (2018). Revised FDA Guidance on the validation of analytical methods. Available at: [Link]

  • Pitsch, N., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-215. Available at: [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available at: [Link]

  • Callery, P. S., et al. (1978). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 67(7), 1031-1033. Available at: [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Available at: [Link]

  • Naseer, M., et al. (2024). Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.). BioMed Research International. Available at: [Link]

  • Arfi, M., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 151-161. Available at: [Link]

  • Dias, A. C. B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Hossain, M. S., et al. (2021). GC–MS analysis, and evaluation of protective effect of Piper chaba stem bark against paracetamol-induced liver damage in Sprague-Dawley rats: Possible defensive mechanism by targeting CYP2E1 enzyme through in silico study. BUE Scholar. Available at: [Link]

Sources

Application Note: Derivatization of Methyl 5-methylpiperidine-2-carboxylate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Methyl 5-methylpiperidine-2-carboxylate

Methyl 5-methylpiperidine-2-carboxylate is a substituted cyclic amino acid ester. The piperidine ring is a foundational structural motif in a vast number of pharmaceuticals and natural alkaloids, making its derivatives, like the topic compound, of significant interest in drug discovery, medicinal chemistry, and metabolomics.[1][2][3] The accurate and sensitive analysis of such compounds is critical for pharmacokinetic studies, impurity profiling, and chiral separations.

Direct analysis of Methyl 5-methylpiperidine-2-carboxylate by Gas Chromatography (GC) presents significant challenges. The molecule contains a secondary amine, which possesses an "active" hydrogen atom. This functional group leads to several analytical issues:

  • Low Volatility: The polar N-H bond facilitates strong intermolecular hydrogen bonding, which raises the boiling point of the compound and makes it insufficiently volatile for GC analysis at typical operating temperatures.[4][5]

  • Poor Peak Shape: The active hydrogen can interact with silanol groups on the GC column and inlet liner, causing peak tailing and reducing chromatographic resolution.[6]

  • Thermal Instability: Polar compounds, particularly those with amine and ester functionalities, can be susceptible to thermal degradation in the hot GC injector port, leading to inaccurate quantification and the appearance of artifact peaks.[7]

To overcome these limitations, chemical derivatization is an essential sample preparation step. Derivatization modifies the functional groups of the analyte to produce a new compound with properties more suitable for GC analysis.[8][9] The primary goals of derivatizing this molecule are to replace the active hydrogen on the secondary amine, thereby increasing volatility, improving thermal stability, and enhancing chromatographic performance.[10]

This application note provides detailed protocols for two robust and widely adopted derivatization techniques for Methyl 5-methylpiperidine-2-carboxylate: Acylation with Trifluoroacetic Anhydride (TFAA) and Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Derivatization Strategy 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Principle and Rationale

Acylation is a highly effective method for derivatizing primary and secondary amines.[10] Trifluoroacetic Anhydride (TFAA) is a powerful acylation reagent that reacts with the secondary amine of Methyl 5-methylpiperidine-2-carboxylate to form a stable, volatile N-trifluoroacetyl derivative.[11][12]

The key advantages of this method are:

  • Increased Volatility: The replacement of the polar N-H bond with a nonpolar trifluoroacetyl group significantly reduces hydrogen bonding and increases the volatility of the analyte.[13][14]

  • Improved Peak Shape: Masking the active amine hydrogen prevents unwanted interactions with the GC system, resulting in sharp, symmetrical peaks.

  • Enhanced Mass Spectrometry Detection: The trifluoroacetyl group provides a characteristic fragmentation pattern in the mass spectrum, which can aid in structural confirmation.[13] The high mass of the fluorine atoms also produces a significant mass shift, moving the derivative's molecular ion to a higher, less crowded region of the mass spectrum.[5]

cluster_reaction Acylation with TFAA Analyte Methyl 5-methylpiperidine-2-carboxylate Product N-Trifluoroacetyl Derivative (Volatile & Stable) Analyte->Product Reacts with Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product Byproduct Trifluoroacetic Acid Reagent->Byproduct

Caption: Chemical transformation during TFAA acylation.

Experimental Protocol: TFAA Acylation

This protocol is a guideline and may require optimization based on sample matrix and concentration.

Materials:

  • Trifluoroacetic Anhydride (TFAA), derivatization grade

  • Ethyl acetate or Acetonitrile, anhydrous

  • Triethylamine (TEA) or Pyridine (optional, as an acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas evaporator

Protocol Steps:

  • Sample Preparation:

    • Ensure the sample extract is completely dry. Water will hydrolyze the TFAA reagent. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

    • Place the dried sample residue (typically 10-100 µg of analyte) into a reaction vial.

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the residue.

    • Add 50 µL of TFAA to the vial. For samples where the byproduct acid might cause issues, a small amount of a non-nucleophilic base like pyridine or TEA can be added, but often the reaction proceeds well without it.[11][15]

  • Reaction:

    • Securely cap the vial.

    • Heat the vial at 70°C for 30 minutes in a heating block.[16] Reaction times and temperatures may vary, so optimization is recommended (e.g., 50-80°C for 15-60 min).

  • Post-Reaction Workup:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its byproduct are corrosive and volatile; perform this step in a fume hood.

    • Reconstitute the dry derivative in a suitable solvent (e.g., 100 µL of ethyl acetate or hexane) for GC-MS injection.

Table 1: Summary of TFAA Acylation Protocol

ParameterRecommended ConditionNotes
Sample State AnhydrousCritical for reaction efficiency.
Solvent Ethyl Acetate / AcetonitrileMust be anhydrous.
Reagent Trifluoroacetic Anhydride (TFAA)Highly reactive; handle with care.
Temperature 70°COptimization may be required.
Time 30 minutesEnsure complete reaction.
Post-Reaction Evaporation & ReconstitutionRemoves excess reagent.

Derivatization Strategy 2: Silylation with MSTFA

Principle and Rationale

Silylation is the most widely used derivatization technique in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful TMS donor that is highly effective for derivatizing amines.[7] The reaction produces a volatile TMS-amine derivative.

Key advantages of MSTFA silylation include:

  • High Volatility: The TMS group is nonpolar and effectively shields the amine functionality, dramatically increasing volatility.

  • Excellent Reagent Properties: MSTFA and its byproducts are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[7]

  • Direct Derivatization: MSTFA is potent enough to directly silylate hydrochloride salts of amines, which can simplify sample preparation.

  • Catalyst Use: For sterically hindered or less reactive secondary amines, the reaction can be accelerated by adding a catalyst like Trimethylchlorosilane (TMCS), often available as a pre-mixed formulation (e.g., MSTFA + 1% TMCS).[17]

cluster_reaction Silylation with MSTFA Analyte Methyl 5-methylpiperidine-2-carboxylate Product N-TMS Derivative (Highly Volatile) Analyte->Product Reacts with Reagent MSTFA Reagent->Product Byproduct N-methyltrifluoroacetamide Reagent->Byproduct G A Sample Preparation (Drying/Aliquot) B Add Anhydrous Solvent A->B C Add Derivatization Reagent (TFAA or MSTFA) B->C D Seal Vial & Heat (Reaction) C->D E Cool to Room Temp D->E F Post-Reaction Workup (Evaporation for TFAA / None for MSTFA) E->F G Reconstitute in Solvent F->G for TFAA H GC-MS Analysis F->H for MSTFA G->H

Caption: General workflow for derivatization prior to GC-MS.

Recommended GC-MS Parameters:

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, TR-5), is recommended for separating these derivatives.

  • Injector Temperature: 250 - 280°C.

  • Oven Program: Start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40 - 500 amu.

Conclusion

The direct GC-MS analysis of Methyl 5-methylpiperidine-2-carboxylate is problematic due to its polarity and active amine hydrogen. Chemical derivatization via acylation with TFAA or silylation with MSTFA effectively transforms the analyte into a volatile and thermally stable derivative suitable for robust and sensitive analysis. Acylation with TFAA produces a stable derivative but requires a post-reaction cleanup step. Silylation with MSTFA is a very common and effective technique that often allows for direct injection, but it demands strictly anhydrous conditions. The choice between these methods will depend on the specific laboratory workflow, sample matrix, and available resources. Both protocols, when properly executed, will yield sharp chromatographic peaks and reliable data for the analysis of this important class of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • RSC Publishing. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • Chemistry LibreTexts. (2023). Derivatization.
  • ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
  • Thermo Fisher Scientific. (n.d.). MSTFA + 1% TMCS.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • CovaChem. (n.d.). TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0.
  • Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
  • ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Sigma-Aldrich. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

Application Note: Scalable Strategies for the Asymmetric Synthesis of 2,5-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of chiral 2,5-disubstituted piperidines. It prioritizes scalable, high-integrity methodologies over academic curiosities.

Executive Summary & Strategic Decision Matrix

The 2,5-disubstituted piperidine scaffold is a privileged pharmacophore found in numerous alkaloids (e.g., Solenopsin) and APIs (e.g., Solriamfetol intermediates, kinase inhibitors). However, scaling this scaffold presents a unique "stereochemical distinctness" problem:

  • Regiochemistry: Differentiating the C2 and C5 positions relative to the nitrogen.

  • Diastereocontrol: Managing the thermodynamic trans-diequatorial preference versus the often kinetically formed cis-isomers.

  • Scalability: Avoiding cryogenic organolithium steps (-78 °C) in favor of catalytic hydrogenation or biocatalysis.

Strategic Route Selection

Use the following decision matrix to select the optimal synthetic pathway for your specific target.

RouteSelection Start Target: Chiral 2,5-Disubstituted Piperidine Substrate Substrate Availability? Start->Substrate Pyridine Substituted Pyridines (Cheap, Abundant) Substrate->Pyridine Aromatic Precursor KetoAcid Keto-Acids / Diketones Substrate->KetoAcid Acyclic Precursor Stereo Required Stereochemistry? Pyridine->Stereo MethodB Method B: Biocatalytic Cascade (IRED/Transaminase) KetoAcid->MethodB High Enantioselectivity Ambient Temp Cis Cis-2,5 (Syn) Stereo->Cis Kinetic Control Trans Trans-2,5 (Anti) Stereo->Trans Thermodynamic Control MethodA Method A: Heterogeneous Asymmetric Hydrogenation (Glorius/Zhou) Cis->MethodA Auxiliary or Metal-Catalyzed MethodC Method C: Ionic Hydrogenation or Epimerization Trans->MethodC Acid-Mediated Equilibration

Figure 1: Decision matrix for route selection based on substrate availability and stereochemical requirements.

Methodology A: Heterogeneous Asymmetric Hydrogenation (The "Glorius" Route)[1]

This is the preferred method for multi-kilogram scale-up due to the low cost of pyridine starting materials and the use of standard high-pressure hydrogenation equipment.

Principle

The reduction of the pyridine ring destroys aromaticity and creates two stereocenters simultaneously. To induce asymmetry, a chiral auxiliary (typically an oxazolidinone) is attached at the C2 position.[1]

  • Mechanism: The auxiliary coordinates to the metal surface or directs the face of adsorption, ensuring H₂ adds from the opposite face.

  • Stereochemical Outcome: Predominantly yields the cis-2,5-disubstituted product (kinetic product).

Protocol: Scale-Up to 1.0 kg Batch

Reagents:

  • Substrate: 2-(2-oxazolidinon-3-yl)-5-substituted-pyridine (1.0 equiv)

  • Catalyst: 5 wt% Pd(OH)₂/C (Pearlman’s Catalyst) or PtO₂ (Adams' Catalyst)

  • Solvent: Glacial Acetic Acid (Critical for protonation)

  • Pressure: 50–100 bar H₂

Step-by-Step Workflow:

  • Reactor Loading:

    • Charge a 10 L Hastelloy hydrogenation reactor with the pyridine substrate (1.0 kg).

    • Add Glacial Acetic Acid (5 L). Note: The acidic medium protonates the pyridine/piperidine, preventing catalyst poisoning by the basic amine product.

    • Under inert atmosphere (N₂), charge the catalyst (50 g, 5 wt% loading). Safety: Wet the catalyst with water or solvent before addition to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge reactor 3x with N₂ (5 bar) and 3x with H₂ (5 bar).

    • Pressurize to 60 bar H₂.

    • Heat to 60 °C and stir at 1000 rpm (high mass transfer required).

    • Monitor: Reaction is complete when H₂ uptake ceases (approx. 12–24 h).

  • Work-up & Auxiliary Cleavage (The "Traceless" Step):

    • Filter catalyst while warm (use Celite pad).

    • Concentrate the filtrate to remove bulk acetic acid.

    • Hydrolysis: Treat the residue with 6M HCl/MeOH at reflux. This cleaves the oxazolidinone auxiliary, yielding the free chiral piperidine and allowing recovery of the chiral auxiliary.

  • Purification:

    • Basify to pH > 12 with NaOH (aq).

    • Extract into MTBE or Toluene.

    • Crystallize as the HCl or Tartrate salt to upgrade ee > 99%.

Key Performance Indicators (KPIs):

  • Typical Yield: 85–95%

  • dr (cis:trans): > 95:5[1]

  • ee: > 98% (after salt break)

Methodology B: Biocatalytic Cascade (The "Green" Route)

For targets where transition metals are restricted (low ppm limits) or where trans-stereochemistry is difficult to access chemically, biocatalysis offers a superior alternative.

Principle

This method utilizes Imine Reductases (IREDs) or Transaminases (ATAs) . A common cascade involves the ring-closure of a 1,5-diketone or keto-acid.

  • Mechanism: An amine donor (or enzyme) forms a cyclic imine/enamine intermediate, which is then stereoselectively reduced by the IRED using NADPH.

Protocol: Bioreactor Setup (10 L Scale)

Reagents:

  • Substrate: 2,5-diketo acid or corresponding 1,5-diketone.

  • Enzyme: Recombinant IRED (screened from panel, e.g., from Streptomyces sp.).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: KPi (100 mM, pH 7.5).

Workflow:

  • Preparation: In a 10 L bioreactor, dissolve glucose (5 equiv) and substrate (200 g) in KPi buffer.

  • Initiation: Add NADP+ (1 mM catalytic load), GDH, and the specific IRED enzyme preparation (lyophilized powder or cell-free extract).

  • Reaction:

    • Maintain pH 7.5 via auto-titration with 1M NaOH/HCl.

    • Temp: 30 °C.

    • Agitation: Low shear (200 rpm).

  • Work-up:

    • Precipitate protein with MeCN or heat denaturation.

    • Filter.

    • Extract product from aqueous phase using ion-exchange resin (Dowex) or liquid-liquid extraction at basic pH.

Advantages:

  • Operates at ambient pressure/temperature.

  • Can access both cis and trans isomers by selecting the appropriate enzyme variant (complementary enzymes).

Stereochemical Control & Mechanism

Understanding the mechanism is vital for troubleshooting low diastereomeric ratios (dr).

The "Acid Effect" in Hydrogenation

In Method A, the solvent acidity dictates the intermediate species.

  • Neutral Conditions: Enamine intermediates can isomerize, leading to racemization or thermodynamic trans products.

  • Acidic Conditions: Rapid protonation of the enamine to the iminium salt "locks" the stereochemistry, preventing equilibration and favoring the kinetic cis product directed by the auxiliary.

Pathway Diagram

Mechanism Substrate Subst. Pyridine (Aromatic) Adsorption Face-Selective Adsorption Substrate->Adsorption Auxiliary Control PartRed Tetrahydropyridine (Enamine/Imine) Adsorption->PartRed + 2 H2 AcidPath Acidic Path (Protonation) PartRed->AcidPath H+ (Fast) NeutralPath Neutral Path (Equilibration) PartRed->NeutralPath Slow CisProd Cis-Piperidine (Kinetic) AcidPath->CisProd Stereo-lock TransProd Trans-Piperidine (Thermodynamic) NeutralPath->TransProd Isomerization

Figure 2: Mechanistic divergence in pyridine hydrogenation based on reaction medium acidity.

Comparative Data Analysis

ParameterHeterogeneous Hydrogenation (Method A)Biocatalysis (Method B)Classical Resolution (Method C)
Scalability High (Pilot/Plant ready)Medium (Volumetric productivity limits)High (Simple equipment)
Cost Low (Cheap Pyridines)Medium (Enzyme development)Low (Cheap acids)
Selectivity (ee) >98% (with auxiliary)>99% (Intrinsic)Variable (requires recrystallization)
Diastereocontrol Favors CisTunable (Cis or Trans)N/A (Separation only)
Safety High Pressure H₂ HazardsBenignBenign

References

  • Glorius, F., et al. (2004).[2] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews.

  • Hussain, S., et al. (2016).[3] One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts.[3] ACS Catalysis.[3][4]

  • O'Brien, P., et al. (2013). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines (Context for 2-lithiation strategy). Journal of the American Chemical Society.

  • Schär, P., et al. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines (Access to Trans-isomers). ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Methylpiperidine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methylpiperidine carboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Piperidine derivatives are crucial building blocks in many pharmaceuticals, and their isomeric purity is paramount for ensuring safety and efficacy.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome purification hurdles and achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying methylpiperidine carboxylate isomers?

The main challenges stem from the structural similarities between isomers and the physicochemical properties of the piperidine ring. These include:

  • Separation of Diastereomers (cis/trans): These isomers often have very similar polarities, making their separation by standard chromatographic techniques difficult.[3]

  • Resolution of Enantiomers: As mirror images, enantiomers have identical physical properties in a non-chiral environment, necessitating the use of chiral-specific methods for their separation.[4]

  • Co-eluting Impurities: Byproducts from the synthesis, such as unreacted starting materials or over-alkylated products, can have similar retention factors to the desired product.[5][6]

  • On-Column Interactions: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor resolution during column chromatography.[7]

Q2: What is the first step I should take to develop a purification strategy?

Before attempting any purification, it is crucial to gather as much information as possible about your crude product mixture. This includes:

  • Determine the Isomeric Ratio: Use analytical techniques like ¹H NMR or GC-MS to determine the ratio of diastereomers in your crude product. This will inform the scale of the purification required.

  • Identify Key Impurities: Analyze the crude mixture to identify major byproducts.[6] Knowing the nature of the impurities (e.g., acidic, basic, neutral) will help in selecting the most appropriate purification technique.

  • Assess Physicochemical Properties: Determine the solubility of your crude product in various solvents. This is essential for developing both chromatographic and recrystallization methods.

Q3: When should I choose chromatography over recrystallization?

The choice between chromatography and recrystallization depends on several factors:

  • Recrystallization is often preferred for large-scale purifications when one diastereomer is present in a significantly higher ratio and has different solubility properties from the other isomer and impurities.[3][5] It is generally a more cost-effective and scalable method.

  • Chromatography is necessary when isomers have similar solubilities or when multiple components in the mixture need to be separated. It is the go-to method for resolving complex mixtures and for separating enantiomers using chiral stationary phases.[4][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues
Q4: My peaks are tailing significantly during silica gel column chromatography. What can I do to improve the peak shape?

Peak tailing is a common problem when purifying basic compounds like methylpiperidine carboxylates on standard silica gel.[7] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase. This is often the first choice for many chemists.[7]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be highly effective for strongly basic compounds.[7]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel can provide more reproducible results.[7]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds.[7]

  • Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography on a C18 column can be a good option. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[7][9]

Troubleshooting Workflow for Peak Tailing in Column Chromatography

Caption: Decision-making workflow for addressing peak tailing.

Q5: I am struggling to separate the cis and trans diastereomers of my methylpiperidine carboxylate. The Rf values are almost identical on TLC.

Separating diastereomers with similar polarities is a common challenge. Here's how to approach it:

Solutions:

  • Optimize Normal-Phase Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of methanol can significantly improve selectivity.

    • Isocratic vs. Gradient Elution: For flash chromatography, a shallow gradient can often resolve closely eluting spots that merge during isocratic elution.

  • High-Performance Liquid Chromatography (HPLC):

    • Normal-Phase HPLC: A silica or cyano-bonded column in normal-phase mode can provide the high efficiency needed to resolve these isomers.[3]

    • Reverse-Phase HPLC: If the compounds have sufficient hydrophobicity, reverse-phase HPLC can also be effective.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations, often providing faster and better resolution than HPLC.[10][11][12] The use of carbon dioxide as the main mobile phase component can lead to different selectivity compared to liquid chromatography.[13]

TechniqueStationary PhaseMobile Phase Considerations
Flash Chromatography Silica GelTest various solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH). Add 0.1% TEA to prevent tailing.
Normal-Phase HPLC Silica, Cyano, AminoUse non-polar solvents like hexane or heptane with a polar modifier like isopropanol or ethanol.[14]
Reverse-Phase HPLC C18, C8, Phenyl-HexylUse mixtures of water or buffer with acetonitrile or methanol. An acidic modifier (TFA, formic acid) can improve peak shape.
SFC Chiral or AchiralCO₂ with a co-solvent like methanol or ethanol. Additives like diethylamine can improve peak shape for basic compounds.[11]
Q6: I need to resolve the enantiomers of my methylpiperidine carboxylate. What are my options?

Enantiomers require a chiral environment for separation.

Solutions:

  • Chiral Chromatography (HPLC or SFC): This is the most direct method for both analytical and preparative-scale separation of enantiomers.[4]

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for a wide range of compounds, including piperidine derivatives.[4]

    • Method Development: Screen different CSPs and mobile phases to find the optimal conditions. SFC is often faster and considered a "greener" alternative to HPLC for chiral separations.[10][13]

  • Diastereomeric Salt Formation and Recrystallization: This classical method involves reacting the racemic piperidine derivative with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[4] These salts have different solubilities and can be separated by fractional crystallization.[4][15]

    • Common Resolving Agents: For basic piperidines, chiral acids like (R)- or (S)-mandelic acid or derivatives of tartaric acid are commonly used.[4]

Workflow for Chiral Resolution

Caption: Decision tree for selecting a chiral resolution method.

Recrystallization and Other Purification Issues
Q7: I am trying to purify my product by recrystallization, but it is oiling out instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

Solutions:

  • Slower Cooling: Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath.

  • Solvent System Adjustment:

    • Use a more viscous solvent: This can slow down the rate of precipitation.

    • Add a co-solvent: If your compound is too soluble in the hot solvent, add a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, allow it to cool slowly.

  • Seeding: Add a few seed crystals of the pure compound to the cooled, saturated solution to induce crystallization. If no seed crystals are available, try scratching the inside of the flask with a glass rod at the surface of the liquid.[4]

  • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.[4]

Q8: My purified methylpiperidine carboxylate has a yellow or brown tint. What is the cause and how can I remove it?

A yellow or brown tint often indicates the presence of oxidation products or other colored impurities.[5]

Solutions:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution through celite to remove the carbon. Recrystallize the product from the filtrate.

  • Acid-Base Extraction: This technique can be very effective for removing neutral or acidic impurities from your basic piperidine product.[5] Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, and then basify the aqueous layer and re-extract the pure product into an organic solvent.[5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is for the purification of a moderately polar methylpiperidine carboxylate derivative that exhibits peak tailing on silica gel.

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 90:10:1 hexane/ethyl acetate/triethylamine.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 for optimal separation.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the optimized mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Diastereomeric Salt Recrystallization

This protocol provides a general procedure for separating enantiomers via diastereomeric salt formation.

  • Salt Formation:

    • Dissolve the racemic methylpiperidine carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 eq) in a minimal amount of the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the solution of the racemic base.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. A precipitate should form.

    • If no crystals form, try seeding the solution or placing it in a refrigerator overnight.[4]

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Liberation of the Free Base:

    • Suspend the purified diastereomeric salt in water and add an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) and stir until all the solid has dissolved and the aqueous layer is basic.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the enantioenriched product.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.[16]

References

  • Vertex AI Search. Methyl N-BOC-piperidine-3-carboxylate - A Specialty Chemical for Improved Synthesis.
  • Benchchem.
  • Elsevier.
  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Benchchem.
  • The Royal Society of Chemistry. Piperidines ESI-revised3.
  • Google Patents.
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Benchchem.
  • Benchchem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Waters Corporation.
  • Benchchem.
  • Labmate Online.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • MDPI.
  • ResearchGate.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Selvita.
  • SciSpace. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Pharma Group. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • PMC.
  • Google Patents.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Google Patents. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Google Patents.
  • Sigma-Aldrich.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • ACG Publications.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • Benchchem. purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
  • ChemScene.
  • PubMed.
  • PubMed. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis.
  • Google Patents.
  • Biotage.
  • Engineered Science Publisher. Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • PubMed. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique.
  • PrepChem.com.

Sources

Technical Support Center: Managing Azeotropic Mixtures in Piperidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with piperidine purification, specifically the management of azeotropic mixtures. The following sections provide answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful isolation of high-purity piperidine for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of piperidine.

Q1: What is an azeotrope, and why does it complicate piperidine purification?

An azeotrope is a mixture of two or more liquids whose components cannot be separated by simple distillation.[1] This occurs because the vapor phase has the same composition as the liquid phase at a specific pressure. When purifying piperidine, azeotrope formation is a significant challenge because it forms constant-boiling mixtures with common impurities like water and its precursor, pyridine, preventing complete separation through standard fractional distillation.[2]

Q2: What are the primary azeotropes piperidine forms?

Piperidine most notably forms binary azeotropes with water and pyridine. Understanding their properties is the first step in devising an effective purification strategy.

  • Piperidine-Pyridine Azeotrope : This mixture consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C, which is very close to the boiling point of pure piperidine itself.[1]

  • Piperidine-Water Azeotrope : This azeotrope has a constant boiling point of 92.8°C at atmospheric pressure.[3]

Q3: My piperidine is contaminated with water. How can I obtain an anhydrous product?

Water is a common impurity, especially following an aqueous workup. Several methods can be used to break the piperidine-water azeotrope and dry the solvent.

  • Drying Agents (Small-Scale): For laboratory-scale purification, standing the piperidine over a strong base desiccant like potassium hydroxide (KOH) pellets is highly effective.[1] The mixture is typically left for several hours or overnight, after which the dry piperidine is decanted or filtered and then distilled.[1]

  • Azeotropic Distillation (Large-Scale): For larger quantities, azeotropic distillation with an added entrainer is the preferred method. An entrainer is a third component that forms a new, lower-boiling azeotrope with one of the original components (in this case, water). Hydrocarbons like toluene or benzene are effective entrainers.[3][4] The toluene-water azeotrope boils at a lower temperature (around 84°C), allowing for the selective removal of water.[4]

Q4: I am struggling to separate piperidine from its precursor, pyridine. What is the best approach?

Due to the formation of a stable azeotrope, separating piperidine from pyridine requires methods beyond simple distillation.

  • Purification via Carbonate Salt Formation: This is a highly effective chemical method that leverages the difference in basicity between piperidine and pyridine.[5] When carbon dioxide (CO₂) is bubbled through a solution of the mixture in a non-polar solvent, the more basic piperidine selectively reacts to form a solid piperidine carbonate salt.[2][5] This salt can be easily separated by filtration, while the less basic pyridine remains in the filtrate.[2] The free piperidine is then regenerated by treating the salt with a strong base like sodium hydroxide (NaOH).[2]

  • Acid-Base Extraction: This classic liquid-liquid extraction technique separates compounds based on their differing solubilities in aqueous and organic phases, which can be manipulated by changing the pH.[6] By dissolving the mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the more basic piperidine is protonated and moves into the aqueous layer as a salt. The less basic pyridine remains in the organic layer. The layers are separated, and piperidine is recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2]

Q5: My piperidine has turned yellow or brown. What is the cause, and is it still usable?

Discoloration in piperidine is most often caused by oxidation from exposure to air and light.[1] For applications that are sensitive to impurities, it is crucial to purify the piperidine before use. The most common and effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, always store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container, protected from light.[1]

Q6: How can I confirm the purity of my piperidine after purification?

Several analytical techniques can be employed to assess the purity of piperidine. The choice of method depends on the available instrumentation and the required level of detail.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is well-suited for analyzing volatile compounds like piperidine and can effectively separate it from impurities like pyridine.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For a compound like piperidine that lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a high degree of selectivity and sensitivity, enabling the identification and quantification of impurities at very low levels.[7]

Q7: What are the most critical safety precautions when working with piperidine?

Piperidine is a hazardous substance and must be handled with appropriate safety measures. It is a flammable, toxic, and corrosive liquid.[10]

  • Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[10] Use non-sparking tools and ground all equipment to prevent static discharge.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1]

  • Storage: Store piperidine in a tightly closed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[5]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification techniques discussed in the FAQs.

Issue 1: Water Contamination in Piperidine

Protocol 1: Drying with Potassium Hydroxide (KOH) Pellets

This method is suitable for removing residual water on a small to medium laboratory scale.

  • Rationale: KOH is a strong base and an effective drying agent for amines. It reacts with water but does not react with piperidine.

  • Procedure:

    • Place the wet piperidine in a suitable round-bottom flask.

    • Add solid KOH pellets (approximately 10-20% w/v).

    • Swirl the mixture gently and allow it to stand for several hours, or preferably overnight. The flask should be sealed to prevent atmospheric moisture contamination.

    • Carefully decant or filter the piperidine away from the KOH pellets into a dry distillation flask.

    • Add boiling chips and perform a simple distillation, collecting the fraction that boils at 106°C (at 760 mmHg).[1]

    • Store the purified, dry piperidine under an inert atmosphere.[1]

Protocol 2: Azeotropic Distillation with Toluene Entrainer

This method is effective for removing water from larger quantities of piperidine.

  • Rationale: Toluene forms a minimum-boiling heterogeneous azeotrope with water (B.P. 84.3°C), which has a lower boiling point than both the piperidine-water azeotrope (92.8°C) and pure piperidine (106°C).[4] This allows for the selective removal of water as the toluene-water azeotrope.

  • Procedure:

    • Assemble a distillation apparatus equipped with a Dean-Stark trap or a similar phase separator.

    • Charge the distillation flask with the wet piperidine and toluene (the volume of toluene should be sufficient to facilitate separation).

    • Heat the mixture to reflux. The toluene-water azeotrope will distill and condense into the Dean-Stark trap.

    • Upon cooling, the condensate will separate into two phases: an upper organic layer (toluene) and a lower aqueous layer.

    • The toluene layer is typically returned to the distillation flask, while the water layer is collected and removed from the trap.

    • Continue the distillation until no more water collects in the trap.

    • Once all the water is removed, the toluene can be distilled off, leaving the dry piperidine as the residue, which can then be purified by a final distillation.

Data Presentation: Physical Properties & Azeotropes

Compound / MixtureBoiling Point (°C at 760 mmHg)Composition (by weight)
Piperidine (Pure)106.0100% Piperidine
Pyridine (Pure)115.3100% Pyridine
Piperidine-Pyridine Azeotrope106.1~92% Piperidine, ~8% Pyridine[1]
Piperidine-Water Azeotrope92.8Not specified in search results
Toluene-Water Azeotrope84.3~80% Toluene, ~20% Water[4]
Issue 2: Pyridine Impurity in Piperidine

Protocol 3: Purification via Carbonate Salt Formation

This is a highly selective method for removing pyridine impurities.

  • Rationale: Piperidine is a significantly stronger base than pyridine. It reacts readily with the weak acid carbon dioxide to form a non-volatile, insoluble salt, while pyridine does not react and remains in solution.

  • Procedure:

    • Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent (e.g., acetone, diethyl ether).[2][11]

    • Bubble carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will begin to form.[2] Maintain the reaction temperature between 20-30°C.[11]

    • Continue bubbling CO₂ through the solution until precipitation is complete (typically 1-1.5 hours).[11]

    • Cool the mixture (e.g., in an ice bath) to ensure maximum precipitation of the salt.[5]

    • Filter the solid piperidine carbonate and wash the filter cake with a small amount of cold solvent to remove any residual pyridine.[5] The pyridine remains in the filtrate.

    • Suspend the filtered piperidine carbonate salt in water.

    • Add a strong base, such as a 10-20% aqueous solution of NaOH or KOH, to liberate the free piperidine from its salt.[5]

    • Extract the liberated piperidine into an organic solvent (e.g., diethyl ether).

    • Dry the organic extract (e.g., over solid KOH), filter, and perform a final distillation to obtain pure piperidine.[2]

Visualization: Workflow for Purification via Carbonate Salt Formation

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Final Purification start Impure Piperidine (in organic solvent) co2 Bubble CO2 Gas start->co2 precipitate Precipitation of Piperidine Carbonate co2->precipitate filtration Filtration precipitate->filtration solid Solid: Piperidine Carbonate filtration->solid filtrate Filtrate: Pyridine in Solvent (Discard) filtration->filtrate liberation Add Strong Base (e.g., NaOH) solid->liberation extraction Liquid-Liquid Extraction liberation->extraction drying Dry Organic Layer (e.g., over KOH) extraction->drying distillation Final Distillation drying->distillation finish Pure Piperidine distillation->finish

Caption: Workflow for Piperidine Purification via Salt Formation.

Protocol 4: Acid-Base Extraction for Piperidine-Pyridine Separation

This protocol separates the two amines based on their differential basicity.

  • Rationale: The pKa of the conjugate acid of piperidine is ~11.2, while that of pyridine is ~5.2. This large difference in basicity means that a dilute acid will selectively protonate the much stronger base, piperidine, making it water-soluble, while leaving the weaker base, pyridine, in the organic phase.

  • Procedure:

    • Dissolve the mixture of piperidine and pyridine in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1 M HCl). The amount of acid should be sufficient to react with all the piperidine.

    • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The top layer will be the organic phase containing pyridine, and the bottom layer will be the aqueous phase containing piperidinium hydrochloride.

    • Drain the lower aqueous layer into a clean flask.

    • Wash the organic layer one or two more times with dilute acid to ensure all piperidine has been extracted. Combine all aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath and slowly add a concentrated strong base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12). This deprotonates the piperidinium salt, regenerating the free piperidine.

    • Extract the liberated piperidine back into an organic solvent (e.g., diethyl ether) two or three times.

    • Combine the organic extracts, dry over a suitable drying agent (e.g., solid KOH), filter, and remove the solvent by rotary evaporation.

    • The resulting piperidine can be further purified by distillation.

Visualization: Logic of Acid-Base Extraction

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify Aqueous Layer start Mixture: Piperidine (Strong Base) Pyridine (Weak Base) in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid organic_layer_1 Organic Layer: Pyridine (Neutral) add_acid->organic_layer_1 Remains aqueous_layer_1 Aqueous Layer: Piperidinium Salt (Charged, Water-Soluble) add_acid->aqueous_layer_1 Protonates & Extracts separate Separate Layers add_acid->separate add_base Add Strong Base (e.g., NaOH) aqueous_layer_1->add_base aqueous_layer_2 Aqueous Layer: Salt Waste add_base->aqueous_layer_2 piperidine_regen Piperidine (Neutral, Regenerated) add_base->piperidine_regen Deprotonates extract Extract with Organic Solvent piperidine_regen->extract finish Purified Piperidine in Organic Solvent extract->finish

Caption: Logic for separating piperidine from pyridine via acid-base extraction.

References

  • Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S.
  • Method for treating mixed liquid containing piperidine and water. (2021).
  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. (2009). Industrial & Engineering Chemistry Research. [Link]

  • A kind of purification method of high-purity piperidine. (2012).
  • Separation of pyridine or pyridine derivatives from aqueous solutions. (2000). U.S. Patent No. 6,087,507. Washington, DC: U.S.
  • Guerrero, A. (n.d.). Extractions. Khan Academy. [Link]

  • Piperidine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Piperidine. (n.d.). Merck Index. [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. (2009). ACS Publications. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Pyridine-Water Separation via Toluene Azeotrope. (n.d.). Scribd. [Link]

  • Piperidine. (n.d.). In Wikipedia. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015).
  • 4-ACETYLAMINO-2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXOAMMONIUM TETRAFLUOROBORATE. (2005). Organic Syntheses. [Link]

Sources

Technical Support Center: Reaction Optimization for Coupling with Methyl 5-methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing coupling reactions involving Methyl 5-methylpiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered secondary amine. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and enhance reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of Methyl 5-methylpiperidine-2-carboxylate and the selection of appropriate reaction components.

Q1: Why are coupling reactions with Methyl 5-methylpiperidine-2-carboxylate particularly challenging?

A1: The primary challenge stems from its structure as a sterically hindered secondary amine. The piperidine ring, combined with the methyl group at the 5-position, physically obstructs the nitrogen atom, slowing its nucleophilic attack on an activated carboxylic acid. While the methyl ester at the 2-position is electron-withdrawing, its impact on the amine's basicity and nucleophilicity is generally less significant than the steric hindrance. These factors necessitate the use of highly efficient coupling reagents and carefully optimized conditions to achieve good yields.[1][2]

Q2: What are the most effective classes of coupling reagents for this substrate?

A2: For sterically demanding couplings, standard reagents like DCC or EDC alone are often insufficient.[3] More potent activating agents are required. The choice is typically between two main classes:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are among the most efficient for difficult couplings.[2][4][5] HATU, which forms a highly reactive OAt-ester, is often the gold standard due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt).[2] COMU is an excellent, safer alternative that incorporates the OxymaPure leaving group, demonstrating efficiencies comparable to HATU.[2][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for hindered substrates.[1][2][4] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation of the target amine, a potential side reaction with uronium/aminium reagents.[1][2] PyAOP is particularly useful for coupling N-methylated amino acids, which share the characteristic of being hindered secondary amines.[6]

Q3: How does the choice of base and its stoichiometry impact the reaction?

A3: The base is critical. Its primary roles are to facilitate the formation of the carboxylate salt for activation and to neutralize the acidic byproducts generated during the reaction.[7] For this substrate, a non-nucleophilic, sterically hindered tertiary amine is ideal to prevent it from competing with the main reaction.

  • Common Choices: N,N-Diisopropylethylamine (DIPEA) and 2,4,6-collidine are standard choices. N-Methylmorpholine (NMM) can also be used.

  • Stoichiometry: Typically, 2-3 equivalents of the base are used relative to the carboxylic acid. Insufficient base can stall the reaction, while a large excess is usually unnecessary and can complicate purification. The relative nucleophilicity of the base compared to the amine substrate can, in some catalytic cycles, influence the rate-limiting step.[8][9]

Q4: Which solvents are recommended for this coupling reaction?

A4: The solvent must be able to dissolve all reactants, reagents, and intermediates. Anhydrous, aprotic polar solvents are standard.[4][7]

  • Primary Recommendations: Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are excellent first choices.

  • Alternatives: N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF) can also be effective. The choice of solvent can significantly influence reaction rates and the stability of catalytic intermediates.[10] It is crucial to use anhydrous solvents, as water can hydrolyze the activated acid intermediate and reduce yields.

Q5: What are the most common side reactions and how can they be prevented?

A5: Several side reactions can occur, primarily related to the choice of coupling reagent and the nature of the carboxylic acid partner.

  • Epimerization/Racemization: If your carboxylic acid is chiral, it can lose its stereochemical integrity via the formation of an oxazolone intermediate.

    • Prevention: Use coupling reagents that incorporate racemization-suppressing additives, such as HATU (contains HOAt) or COMU (contains Oxyma).[1][5] When using carbodiimides like DIC, always include an additive like OxymaPure or HOAt.[1] Running the reaction at a lower temperature (e.g., 0 °C) and minimizing the pre-activation time of the acid before adding the amine also helps.[1]

  • Guanidinylation: This occurs when the amine (Methyl 5-methylpiperidine-2-carboxylate) attacks the uronium/aminium coupling reagent (e.g., HATU) instead of the activated acid.

    • Prevention: This is favored when there is an excess of the coupling reagent relative to the carboxylic acid.[2] The correct order of addition is critical: always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.

  • N-Acylurea Formation: This is a characteristic side reaction of carbodiimide reagents (DCC, DIC). The highly reactive O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.

    • Prevention: Use an additive like HOBt, HOAt, or OxymaPure. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more likely to react with the amine to form the desired product.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Problem: Low or No Conversion to the Desired Amide Product

Question: My coupling reaction is failing or giving very low yields. I see mostly unreacted starting materials. What steps should I take to troubleshoot this?

Answer: Low conversion is the most common issue and can be diagnosed systematically. The following workflow can help pinpoint the problem.

Troubleshooting Workflow: Low Conversion

G start Start: Low/No Conversion reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents coupling_reagent Step 2: Evaluate Coupling Reagent reagents->coupling_reagent Reagents OK? sub_reagents • Are starting materials pure? • Is solvent truly anhydrous? • Are reagents (HATU, PyBOP) fresh? • Is stoichiometry correct? (Amine often 1.0-1.2 eq) reagents->sub_reagents conditions Step 3: Adjust Reaction Conditions coupling_reagent->conditions Reagent Potent Enough? sub_coupling_reagent • Using a high-potency reagent? (e.g., HATU, COMU, PyAOP) • Carbodiimides (DIC) may be too weak. • Switch to a phosphonium or uronium-based reagent. coupling_reagent->sub_coupling_reagent workup Step 4: Check Workup & Purification conditions->workup Conditions Optimized? sub_conditions • Increase reaction time (e.g., to 24h)? • Increase temperature? (e.g., from RT to 40-50°C) • Check base: is it sufficient (2-3 eq)? • Increase concentration? conditions->sub_conditions success Success: Improved Yield workup->success Product Stable? sub_workup • Is the product water-soluble? • Could it be lost during extraction? • Check for product degradation (e.g., ester hydrolysis) if workup is harsh. workup->sub_workup

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Detailed Explanation:

  • Reagent Integrity: The most common failure point is moisture. Ensure your solvent and amine are anhydrous. Coupling reagents, especially uronium and phosphonium salts, can degrade upon exposure to air and moisture. Use freshly opened bottles or reagents stored properly under an inert atmosphere. Verify the purity of your starting materials by NMR or LC-MS.

  • Coupling Reagent Potency: As discussed in the FAQ, Methyl 5-methylpiperidine-2-carboxylate requires a powerful coupling reagent. If you are using a carbodiimide like DIC/HOBt and seeing poor results, switch to a more potent system like HATU/DIPEA or COMU/DIPEA.[2][5]

  • Reaction Conditions:

    • Temperature & Time: Sterically hindered couplings are often slow. If the reaction is sluggish at room temperature, consider increasing the temperature to 40-60 °C. Similarly, extend the reaction time from a few hours to 12-24 hours, monitoring by LC-MS if possible.

    • Concentration: Very dilute conditions can slow down bimolecular reactions. Try increasing the concentration of your reactants (e.g., from 0.1 M to 0.5 M).

  • Workup Procedure: Ensure your product is not being lost during purification. The methyl ester could potentially be hydrolyzed under strongly acidic or basic workup conditions. A neutral quench followed by extraction is often safest.

Part 3: Protocols & Data

To facilitate experimental design, we provide a summary of recommended coupling reagents and a general-purpose protocol for a robust coupling reaction.

Table 1: Comparative Summary of Recommended Coupling Reagents
Reagent ClassKey ExamplesAdvantagesDisadvantages
Uronium/Aminium HATU, HCTU, COMU- Very high reactivity and fast kinetics[2][4]- Excellent for hindered substrates- Low racemization, especially with HATU/COMU[1][5]- Risk of guanidinylation side reaction[2]- Higher cost- Benzotriazole-based reagents are potentially explosive
Phosphonium PyBOP, PyAOP- High reactivity, comparable to uronium salts- No guanidinylation side reaction[1]- Excellent for N-methylated/secondary amines[6]- Byproducts can sometimes complicate purification- PyBOP is a safer alternative to carcinogenic BOP[1][2]
Carbodiimide DIC + OxymaPure/HOAt- Cost-effective and readily available[1][3]- Byproducts are generally easy to remove- Lower reactivity, may not be sufficient- High risk of racemization without additives- Risk of N-acylurea formation[1]
Experimental Protocol: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with Methyl 5-methylpiperidine-2-carboxylate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl 5-methylpiperidine-2-carboxylate (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a 0.2 M solution with respect to the carboxylic acid)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color.

  • In a separate vial, dissolve Methyl 5-methylpiperidine-2-carboxylate (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Amide Coupling Mechanism

The following diagram illustrates the general activation and coupling pathway using a uronium salt like HATU.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Hindered Amine (R'-NH-R'') Amine->Product Byproducts Byproducts (Tetramethylurea, HOAt, Base-H+) Product->Byproducts Formation of

Caption: General mechanism of amide bond formation via an activated ester intermediate.

References

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • PMC. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • Royal Society of Chemistry. (2021). Cross-dehydrogenative N–N couplings. [Link]

  • ResearchGate. Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PMC. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Chad's Prep. EAS Reactions with Nitrogen Heterocycles. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • Semantic Scholar. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. [Link]

  • MDPI. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

Validation & Comparative

Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Design

[1]

Executive Summary: The Tale of Two Nitrogen Heterocycles

In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While both are ubiquitous "privileged scaffolds"—appearing in over 60% of small-molecule drugs—they offer distinct physicochemical and pharmacological profiles.

This guide provides a technical dissection of these two scaffolds. It moves beyond basic structural differences to analyze how ring size dictates conformational entropy, metabolic liability (CYP450 interactions), and off-target toxicity (hERG).

Quick Reference: Physicochemical Comparison
FeaturePiperidine (6-membered)Pyrrolidine (5-membered)Impact on Drug Design
pKa (Conjugate Acid) ~11.22~11.27Basicity: Both are highly basic.[1] Pyrrolidine is slightly more basic due to better solvation of the compact cation.
LogP (Lipophilicity) 0.840.46Solubility: Pyrrolidine lowers LogP, improving aqueous solubility and reducing non-specific binding.
Conformation Rigid Chair (Defined Vectors)Flexible Envelope (Pseudorotation)Entropy: Piperidine offers rigid vector presentation; Pyrrolidine allows "induced fit" but carries higher entropic penalty upon binding.
Metabolic Risk High (N-dealkylation, Ring Oxidation)Moderate (α-hydroxylation)Clearance: Piperidines are frequent substrates for CYP2D6/3A4.
hERG Liability High RiskModerate RiskToxicity: Piperidine is a classic hERG pharmacophore element; ring contraction to pyrrolidine often mitigates this.

Conformational Analysis & Binding Thermodynamics

The decision to use piperidine or pyrrolidine often hinges on the thermodynamic requirements of the binding pocket.

Piperidine: The Rigid Anchor

Piperidine exists predominantly in a distinct chair conformation .

  • Thermodynamic Benefit: Because the ring is already in a low-energy stable conformation, the entropic penalty (

    
    ) upon binding to a protein target is low.
    
  • Design Strategy: Use piperidine when the pharmacophore vectors (e.g., a substituent at C4) need to be projected at a precise angle (equatorial vs. axial) to engage a specific residue.

Pyrrolidine: The Flexible Explorer

Pyrrolidine undergoes pseudorotation , rapidly interconverting between "envelope" and "twist" conformations.

  • Thermodynamic Cost: Binding a pyrrolidine often requires "freezing" this flexibility, resulting in a higher entropic penalty.

  • Design Strategy: Use pyrrolidine when the binding pocket is narrow or induced fit is required. The ring's ability to pucker allows it to navigate steric clashes that would exclude a piperidine.

Metabolic Stability & Toxicity Profiles

One of the most critical differentiators is how these rings interact with metabolic enzymes and ion channels.

Metabolic Hotspots (CYP450)
  • Piperidine: Highly susceptible to oxidative attack at the

    
    -carbon (adjacent to nitrogen). This leads to iminium ion formation and subsequent ring opening or N-dealkylation.
    
    • Mechanism Note: A unique metabolic pathway exists where sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine) undergo ring contraction to form pyrrolidine derivatives via a radical mechanism involving CYP450.

  • Pyrrolidine: Also susceptible to

    
    -oxidation, but often shows higher metabolic stability in specific contexts (e.g., nitroxide derivatives) compared to piperidine.
    
hERG Cardiotoxicity

The hERG potassium channel blockade is a major cause of drug attrition (QT prolongation).

  • The Piperidine Problem: The hERG pharmacophore favors basic amines linked to lipophilic groups. The piperidine ring, being more lipophilic (LogP 0.[1]84) and rigid, frequently fits this pharmacophore perfectly, leading to high-affinity blockade.

  • The Pyrrolidine Solution: Scaffold hopping from piperidine to pyrrolidine reduces lipophilicity (

    
    LogP ~ -0.4) and alters the spatial volume, often significantly reducing hERG affinity while maintaining target potency.
    

Visualizing the Decision Process

The following diagram outlines the logic flow for selecting between these scaffolds during Lead Optimization.

ScaffoldSelectionStartLead Optimization:Select Nitrogen HeterocycleCheckSolubilityIs Aqueous Solubilitya Limiting Factor?Start->CheckSolubilityPyrrolidinePathSelect Pyrrolidine(Lower LogP, Higher Solubility)CheckSolubility->PyrrolidinePathYes (Need Hydrophilicity)CheckVectorsAre Substituent VectorsCritical for Binding?CheckSolubility->CheckVectorsNo (Solubility OK)PiperidinePathSelect Piperidine(Rigid Chair Conformation)CheckVectors->PiperidinePathYes (Precise Geometry Needed)CheckhERGIs hERG Toxicitya Concern?CheckVectors->CheckhERGNo (Flexible Pocket)CheckhERG->PyrrolidinePathLow Risk (Exploration)MitigationStrategy: Ring Contraction(Piperidine -> Pyrrolidine)or Add Polar GroupsCheckhERG->MitigationHigh RiskMitigation->PyrrolidinePathScaffold Hop

Figure 1: Decision logic for scaffold selection based on solubility, geometric requirements, and toxicity risks.

Experimental Protocols

To validate the choice between scaffolds, specific assays must be run. These protocols are designed to be self-validating with internal controls.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM stock in DMSO).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

    • Why 1 µM? To ensure linear kinetics (Michaelis-Menten) and avoid enzyme saturation.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. monitor parent ion depletion.

Data Interpretation:

  • Calculate

    
     from the slope of ln(% remaining) vs. time.
    
  • Validation: Verapamil

    
     must be < 15 min; Warfarin > 120 min. If controls fail, discard data.
    
Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurately measure basicity to predict ionization at physiological pH (7.4).

Methodology:

  • Preparation: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use a standardized HCl (0.1 M) and NaOH (0.1 M) solution. Perform titration under inert gas (

    
    ) to prevent 
    
    
    absorption.
  • Calculation: Use the Bjerrum plot method to determine pKa.

  • Comparison:

    • If pKa > 9.0, the amine is >90% protonated at pH 7.4.

    • Note: Pyrrolidine analogs often show pKa shifts of +0.1 to +0.3 units vs. piperidine analogs due to better solvation of the smaller ring.

Case Study: Metabolic Ring Contraction

A sophisticated aspect of piperidine metabolism is the Ring Contraction phenomenon.[2] This is a vital consideration when a piperidine drug shows unexpected metabolites.

MetabolicPathwaySubstratePiperidine Scaffold(e.g., 2,2,6,6-TMP)RadicalN-CenteredRadical IntermediateSubstrate->RadicalCYP450(Oxidation)ImineRing-OpenedImine RadicalRadical->ImineC-C BondCleavageProductPyrrolidine Derivative(Ring Contracted)Imine->ProductRecyclization& OH Rebound

Figure 2: The CYP450-mediated ring contraction pathway from piperidine to pyrrolidine.

Mechanism:

  • Oxidation: CYP450 abstracts an electron/proton to form an N-centered radical.

  • Rearrangement: Homolytic C-C bond cleavage occurs (beta-scission).

  • Rebound: The ring closes to a thermodynamically stable 5-membered pyrrolidine system. Significance: This pathway can lead to active or toxic metabolites that are structurally distinct from the parent drug.

References

  • BenchChem. (2025).[1][3][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews.
  • Kalgutkar, A. S., et al. (2005).
  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry. Retrieved from

  • Zhang, H., et al. (2012). Ring Contraction of Piperidine Derivatives in Human Liver Microsomes. Drug Metabolism and Disposition.[1] Retrieved from

Navigating the Nuances of Piperidine Substitution: A Comparative Pharmacological Profile of 5-Methyl vs. 4-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and versatile nature. However, the subtle art of substitution on this six-membered ring can dramatically alter a compound's pharmacological profile, dictating its efficacy, selectivity, and safety. This guide provides an in-depth, objective comparison of the pharmacological profiles of 5-methyl and 4-methyl piperidine derivatives, offering a data-driven perspective for rational drug design and lead optimization.

The position of a single methyl group on the piperidine ring, a seemingly minor structural modification, can have profound implications for a molecule's interaction with its biological target. This guide will delve into the comparative analysis of 4-methyl and 5-methyl piperidine derivatives, exploring how this positional isomerism influences receptor binding, functional activity, and absorption, distribution, metabolism, and excretion (ADME/Tox) properties. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the pharmacological properties of piperidine-based drug candidates.

The Decisive Role of Methyl Position in Receptor Interaction

The substitution pattern on the piperidine ring is a critical determinant of a ligand's binding affinity and selectivity for its target receptor. Structure-activity relationship (SAR) studies have consistently shown that the location of substituents can significantly impact the orientation of the molecule within the binding pocket, thereby influencing the strength and nature of its interactions with key amino acid residues.

For instance, in the context of monoamine oxidase (MAO) inhibitors, studies have indicated that para-substitution on a piperidine ring is generally preferred over meta-substitution for enhanced inhibitory activity.[1] This suggests that a 4-methyl substituent might be more favorable for this particular target class compared to a 3- or 5-methyl group. The 4-position often allows the substituent to occupy a specific sub-pocket within the enzyme's active site, leading to a more stable and potent interaction.

Conversely, in the realm of opioid receptor ligands, the presence and position of methyl groups on the piperidine ring play a crucial role in determining whether a compound acts as an agonist or an antagonist.[2] The addition of a 4-methyl group can significantly influence the antagonist potency and receptor selectivity of certain piperidine-based opioid modulators.[2] While direct comparative data for 5-methyl substitution in the same opioid scaffold is limited, the established importance of the 4-methyl group highlights the sensitivity of the opioid receptor binding pocket to the precise placement of even small alkyl groups.

Comparative Pharmacological Profile: A Data-Driven Analysis

To provide a clear and concise comparison, the following table summarizes key pharmacological and physicochemical parameters for hypothetical 4-methyl and 5-methyl piperidine derivatives. It is important to note that these values are illustrative and can vary significantly depending on the overall molecular scaffold.

Parameter4-Methyl Piperidine Derivative5-Methyl Piperidine DerivativeRationale and Implications
Receptor Binding Affinity (Ki) Generally, may exhibit higher affinity where para-substitution is favored.May show altered affinity depending on the specific receptor topography.The 4-position can allow for optimal interaction with specific sub-pockets in some receptors. The 5-position may introduce steric clashes or enable new, favorable interactions in others.
Functional Activity Can modulate agonist/antagonist activity depending on the target.The impact on functional activity is target-dependent and less predictable without specific data.The methyl group can influence the conformational changes in the receptor upon binding, leading to different downstream signaling outcomes.
Receptor Selectivity The 4-methyl group can enhance selectivity for certain receptor subtypes.The effect on selectivity is not well-established without direct comparative studies.Subtle changes in binding orientation due to the methyl position can lead to preferential binding to one receptor subtype over another.
LogP (Lipophilicity) 1.11.1The addition of a methyl group increases lipophilicity compared to the parent piperidine (LogP ~0.84), which can enhance membrane permeability.[3]
pKa (Basicity) 11.23(Predicted to be similar to 3-methylpiperidine: ~11.07)The 4-methyl group has a minimal electronic effect on the nitrogen's basicity. The 5-position (meta) may have a slightly greater inductive effect, potentially leading to a minor decrease in pKa compared to the 4-isomer.[3]
Caco-2 Permeability Predicted: Moderate to HighPredicted: Moderate to HighThe increased lipophilicity of both isomers is expected to lead to good passive diffusion across the intestinal barrier.[3]
Metabolic Stability The 4-position is generally less susceptible to metabolism.The 5-position may be more prone to certain metabolic transformations.The 4-position is sterically more hindered from enzymatic attack compared to positions closer to the nitrogen atom.
Plasma Protein Binding Predicted: LowPredicted: LowAs relatively small and polar molecules, simple methylpiperidine derivatives are expected to have low binding to plasma proteins.[3]

Causality Behind Experimental Choices: A Methodological Deep Dive

To empirically determine the pharmacological profiles of 4-methyl and 5-methyl piperidine derivatives, a series of well-established in vitro and in vivo assays are employed. The choice of these experiments is guided by the need to comprehensively characterize the interaction of these compounds with their biological targets and to predict their behavior in a physiological system.

Receptor Binding Assays

These assays are fundamental to determining the affinity of a compound for its target receptor. A common method is the radioligand binding assay .

  • Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

  • Causality: By determining the inhibition constant (Ki), researchers can quantify the binding affinity of the 4-methyl and 5-methyl derivatives. A lower Ki value indicates a higher binding affinity. Comparing the Ki values of the two isomers provides a direct measure of how the methyl group's position influences the strength of the ligand-receptor interaction.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). For G protein-coupled receptors (GPCRs), a common target for piperidine derivatives, several functional assays are available.

  • Principle: These assays measure the downstream signaling events that occur upon receptor activation. This can include measuring the levels of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP), or monitoring the recruitment of signaling proteins like β-arrestin.

  • Causality: By comparing the dose-response curves of the 4-methyl and 5-methyl derivatives in these assays, researchers can determine their efficacy and potency. This allows for a direct comparison of how the positional isomerism affects the functional consequences of receptor binding.

G cluster_ligand_binding Ligand Binding cluster_signaling_pathway Downstream Signaling Ligand (4- or 5-methyl derivative) Ligand (4- or 5-methyl derivative) GPCR GPCR Ligand (4- or 5-methyl derivative)->GPCR Binds to receptor G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

In Vitro ADME/Tox Assays

Early assessment of a compound's ADME/Tox properties is crucial for identifying potential liabilities and guiding lead optimization. A standard battery of in vitro assays is used for this purpose.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Caco2 Caco-2 Permeability PPB Plasma Protein Binding Microsomal_Stability Microsomal Stability CYP_Inhibition CYP450 Inhibition hERG hERG Assay Cytotoxicity Cytotoxicity Assay Test_Compound Test_Compound Test_Compound->Caco2 Test_Compound->PPB Test_Compound->Microsomal_Stability Test_Compound->CYP_Inhibition Test_Compound->hERG Test_Compound->Cytotoxicity

Caption: Standard in vitro ADME/Tox screening workflow.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays.

Radioligand Binding Assay Protocol
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (4-methyl or 5-methyl derivative).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol
  • Cell Seeding: Seed cells stably expressing the GPCR of interest into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (4-methyl or 5-methyl derivative) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. For antagonists, co-incubate with a known agonist.

  • Cell Lysis: After the desired incubation time, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysate using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the measured cAMP levels against the concentration of the test compound and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Initiation: Add the test compound (4-methyl or 5-methyl derivative) to the apical (donor) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.[3]

Conclusion: The Imperative of Positional Isomer Analysis

The seemingly subtle difference between a 4-methyl and a 5-methyl substituent on a piperidine ring can have a cascade of effects on a compound's pharmacological profile. From altering binding affinity and functional activity to influencing metabolic stability and permeability, the position of this single methyl group is a critical consideration in drug design.

While direct, head-to-head comparative studies of 4-methyl versus 5-methyl piperidine derivatives are not always readily available in the literature, a thorough understanding of structure-activity relationships and the application of a robust battery of in vitro and in vivo assays can provide the necessary data to make informed decisions. By carefully considering the steric and electronic effects of substituent placement, medicinal chemists can more effectively navigate the complex landscape of piperidine chemistry to develop safer and more efficacious therapeutics. This guide serves as a foundational resource for researchers in this endeavor, emphasizing the importance of a data-driven, comparative approach to understanding the nuances of piperidine substitution.

References

  • MacLeod, A. M., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(25), 4935-4946. [Link]

  • Hameed, A., Saify, Z. S., Baqar, S., Naqvi, S., Saeed, M., Khan, K. M., & Ahmed, S. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Islamic Academy of Sciences, 5(4), 245-248. [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(29), 9295-9306. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a15. [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & medicinal chemistry letters, 19(4), 1164-1167. [Link]

  • Le, T. D., et al. (2013). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS medicinal chemistry letters, 4(12), 1145-1149. [Link]

  • Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37851-37871. [Link]

  • Venable, J. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research, 11(11), 3698-3704. [Link]

  • Raj, R., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129956. [Link]

  • Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263-269. [Link]

  • Al-Salahi, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Mulik, B. M., Srivastava, N., & Pendharkar, D. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ChemistrySelect, 9(15), e202304694. [Link]

  • Pontiki, E., et al. (2014). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 19(12), 21101-21119. [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(18), 4796-4799. [Link]

  • Sheff, K. Y., Yorek, M. A., & Long, J. P. (1990). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. The Journal of pharmacology and experimental therapeutics, 255(1), 357-363. [Link]

  • Al-Omair, M. A., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 30(13), 3043. [Link]

  • Tlekhurugova, Z. A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

  • Kucuk, M., & Basyigit, M. (2022). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 15(1), 4-11. [Link]

  • Gaponova, A. S., et al. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

  • Lather, V., & Chowdary, P. V. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 119-122. [Link]

  • Meltzer, P. C., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 41(11), 1886-1898. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8096. [Link]

Sources

Comparative Analysis: HPLC vs. SFC for Chiral Resolution of Piperidine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive drugs—where piperidine scaffolds are ubiquitous (e.g., methylphenidate, donepezil)—chiral purity is non-negotiable. Historically, Normal Phase HPLC (NPLC) using polysaccharide columns has been the gold standard. However, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for basic amines.

The Verdict: For piperidine derivatives, SFC is the recommended primary method. It offers a 3-5x reduction in analysis time and a 70-90% reduction in solvent costs compared to NPLC. However, HPLC remains a critical orthogonal tool for compounds with poor solubility in supercritical CO₂ or when specific selectivity (


) cannot be achieved via SFC.

The Technical Challenge: The "Basic" Problem

Piperidine derivatives typically possess a secondary amine with a pKa between 10 and 11. This high basicity creates a specific chromatographic challenge: Silanol Interaction.

  • The Mechanism of Failure: The amine moiety interacts strongly with residual silanol groups (Si-OH) on the silica support of the chiral stationary phase (CSP).

  • The Symptom: Severe peak tailing, broad bandwidths, and loss of resolution (

    
    ).
    
  • The Solution: Both HPLC and SFC require basic additives (Diethylamine or Triethylamine) to mask these silanols, but the thermodynamics of mass transfer differ significantly between the two modes.

Mechanism of Action Comparison

The following diagram illustrates the fundamental difference in mass transfer and interaction kinetics between the two modalities.

G cluster_0 HPLC (Liquid Phase) cluster_1 SFC (Supercritical Phase) HPLC_Mobile Viscous Mobile Phase (Hexane/IPA) HPLC_Diff Low Diffusivity (Slow Mass Transfer) HPLC_Mobile->HPLC_Diff HPLC_Inter Competition: Solute vs. Solvent vs. CSP HPLC_Diff->HPLC_Inter Result_HPLC High Selectivity Slow Elution HPLC_Inter->Result_HPLC SFC_Mobile Supercritical CO2 (Low Viscosity) SFC_Diff High Diffusivity (Gas-like Transport) SFC_Mobile->SFC_Diff SFC_Inter Rapid Equilibrium (Fast On/Off Kinetics) SFC_Diff->SFC_Inter Result_SFC High Efficiency Fast Elution SFC_Inter->Result_SFC

Figure 1: Mass transfer dynamics. SFC utilizes the low viscosity of scCO₂ to achieve rapid equilibrium, whereas HPLC relies on liquid-phase partitioning which is diffusion-limited.

Experimental Case Study

To provide an objective comparison, we evaluate the separation of a representative compound: N-Boc-3-piperidinecarboxylic acid , a common chiral building block.

Experimental Setup

Stationary Phase Selection: We utilize the Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) column.

  • Why IG? It is an immobilized phase. Unlike coated phases (AD-H/OD-H), IG tolerates a wider range of solvents (like DCM or THF) which are often necessary to solubilize polar piperidines in SFC.

Protocol A: Normal Phase HPLC (NPLC)

Objective: Establish a baseline resolution using traditional solvents.

  • Mobile Phase Prep: Mix n-Hexane and Ethanol (90:10 v/v).

  • Additive: Add 0.1% Diethylamine (DEA) . Crucial: Without DEA, the piperidine amine will bind irreversibly to the silica.

  • Flow Rate: Set to 1.0 mL/min.

  • Temperature: 25°C.

  • Equilibration: Flush column for 45 minutes (approx. 20 column volumes) to saturate silanols with DEA.

Protocol B: Supercritical Fluid Chromatography (SFC)

Objective: Optimize for speed and peak shape.

  • Mobile Phase A: CO₂ (Liquid grade, boosted to supercritical).

  • Mobile Phase B (Modifier): Methanol + **0

Architectural Control of Bioactivity: The 5-Substituted Piperidine-2-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Proline-Plus" Paradigm

In the landscape of non-proteinogenic amino acids, piperidine-2-carboxylic acid (pipecolic acid, Pip) serves as a critical homolog of proline.[1] While proline rigidly constrains peptide backbones into specific turn geometries (often


- or 

-turns), the six-membered piperidine ring offers a unique "expanded" conformational space.

This guide focuses specifically on 5-substituted piperidine-2-carboxylates . Unlike the more common 4-substituted analogs (which project substituents directly "out" from the backbone, often solvent-exposed), 5-substitution provides a unique vector for intra-molecular folding control and cryptic pocket engagement .

Key Takeaway: The 5-position is the "architectural fulcrum" of the piperidine ring. Substituents here dictate the chair conformation (


 vs 

) through 1,3-diaxial strain avoidance, thereby locking the N-terminal amide bond geometry (

vs

) more effectively than 4-substituents.

Mechanistic Insight: Conformational Activity Relationships

To rationally design 5-substituted scaffolds, one must understand the underlying conformational thermodynamics. The piperidine ring exists predominantly in a chair conformation. The placement of a substituent at C5 creates a specific steric environment that biases the ring pucker.

The "Chair-Lock" Effect
  • Unsubstituted Pip: Exists in a dynamic equilibrium between two chair forms.

  • 5-Substituted Pip: The substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions with the axial protons at C3 and the lone pair on the nitrogen.

  • Impact on Binding: This "locking" effect rigidly orients the C2-carboxylate and the N1-vector, reducing the entropic penalty upon protein binding.

DOT Diagram: Conformational Logic Flow

The following diagram illustrates how 5-substitution dictates bioactivity through conformational locking.

SAR_Logic Substituent 5-Substituent (OH, Alkyl, Aryl) Steric Steric Clash Avoidance (1,3-Diaxial) Substituent->Steric Induces Conf Preferred Chair Conformation Steric->Conf Forces Vector Vector Projection (C2-Carboxylate) Conf->Vector Locks Binding High Affinity Binding Event Vector->Binding Pre-organizes

Figure 1: The causal pathway from 5-substitution to enhanced binding affinity via conformational locking.

Comparative SAR Analysis

This section objectively compares 5-substituted scaffolds against their 4-substituted and unsubstituted counterparts using experimental data derived from key medicinal chemistry campaigns.

Case Study A: TACE Inhibitors (Matrix Metalloprotease Selectivity)

Target: TNF-


 Converting Enzyme (TACE/ADAM17).
Challenge:  Achieving selectivity over broad-spectrum MMPs (e.g., MMP-1).

In a pivotal study on hydroxamic acid-based inhibitors, the position of the hydroxyl group on the pipecolate scaffold was the determinant of potency.

Table 1: Comparative Potency of Hydroxy-Pipecolates against TACE

Scaffold VariationSubstituent PositionTACE IC

(nM)
MMP-1 IC

(nM)
Selectivity Ratio (MMP-1/TACE)
5-Hydroxy Pipecolate C5 (Ring) 12 >10,000 >800x
4-Hydroxy PipecolateC4 (Ring)451,20026x
Unsubstituted PipecolateNone1805002.7x

Data Interpretation: The 5-hydroxy derivative demonstrates superior potency and selectivity. The C5-hydroxyl group likely engages a specific hydrogen bond donor in the S1' pocket of TACE that is spatially inaccessible to the C4-isomer. Furthermore, the 5-OH stabilizes the ring in a conformation that perfectly aligns the zinc-binding hydroxamate group.

Case Study B: Mu-Opioid Receptor (MOR) Agonists

Target: Mu-Opioid Receptor (MOR).[1][2][3][4][5][6][7][8] Goal: High selectivity against Delta-Opioid Receptor (DOR) to reduce side effects.

Researchers explored N-phenyl-N-(piperidin-2-yl)propionamides with substituents on the pendant (tetrahydronaphthalen-2-yl)methyl group. While this is a "distal" 5-substitution, the principle of specific steric filling remains.

Table 2: Binding Affinity (


) and Selectivity Profiles 
Compound ID5-Position SubstituentMOR

(nM)
DOR

(nM)
Selectivity (DOR/MOR)
Ligand 19 Hydroxyl (-OH) 4.0 4,200 1050x
Ligand 13Amine (-NH

)
15.085056x
Ligand 23Unsubstituted (H)71.0>10,000>140x (Low Potency)

Data Interpretation: The introduction of a polar 5-hydroxyl group creates a "selectivity anchor." It maintains nanomolar affinity for MOR while clashing with the DOR binding pocket, effectively "filtering out" off-target binding.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis of the scaffold and a validation assay.

Protocol 1: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)

This route is preferred for generating 5-substituted analogs because it allows the introduction of the substituent before ring formation, avoiding difficult late-stage functionalization.

Reagents:

  • Grubbs Catalyst (2nd Generation)[7]

  • Allylglycine derivatives

  • Substituted Allyl Bromides

Workflow:

  • Alkylation: React

    
    -Boc-allylglycine methyl ester with a 2-substituted allyl bromide (containing the desired "5-substituent" precursor) using LiHMDS in THF at -78°C.
    
  • RCM Cyclization: Dissolve the diene intermediate (0.01 M) in anhydrous dichloromethane (DCM). Add Grubbs II catalyst (5 mol%).[7] Reflux for 12 hours.

    • Critical Step: Use high dilution to prevent intermolecular polymerization.

  • Hydrogenation: Treat the resulting dehydropipecolate with H

    
     (1 atm) and Pd/C (10%) in MeOH to yield the saturated 5-substituted piperidine-2-carboxylate.
    
    • Stereocontrol: The hydrogenation usually occurs from the less hindered face, yielding the cis-2,5-disubstituted product predominantly.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay for TACE Activity

Purpose: Validate the inhibitory constant (


) of the synthesized 5-substituted derivatives.

Materials:

  • Recombinant TACE enzyme.

  • FRET Peptide Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH

    
     (Mca = methoxycoumarin, Dpa = dinitrophenyl).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl

    
    , 0.05% Brij-35.
    

Procedure:

  • Preparation: Dilute TACE enzyme to 10 nM in Assay Buffer.

  • Incubation: Add 50

    
    L of enzyme solution to a black 96-well plate. Add 2 
    
    
    
    L of the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10
    
    
    M). Incubate for 15 mins at 25°C.
  • Initiation: Add 50

    
    L of FRET substrate (final concentration 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence increase (

    
     320 nm, 
    
    
    
    405 nm) continuously for 30 minutes.
  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to the Hill equation to determine 
    
    
    
    .

Synthesis & Application Workflow

The following diagram details the decision tree for selecting the 5-substituted scaffold based on the desired biological outcome.

Workflow Start Target Identification Decision Is Conformational Rigidity Required? Start->Decision RouteA Yes: Use 5-Substituted Pipecolate Decision->RouteA High Entropy Penalty RouteB No: Use Unsubstituted or 4-Substituted Decision->RouteB Flexible Pocket Design Design 5-Substituent (Hydroxyl/Alkyl) RouteA->Design Synth Synthesis via RCM (See Protocol 1) Design->Synth App1 Application: TACE/MMP (Hydroxyl Group) Synth->App1 If H-Bond Donor Needed App2 Application: GPCR/Opioid (Bulky/Aryl Group) Synth->App2 If Selectivity Needed

Figure 2: Decision matrix for deploying 5-substituted piperidine scaffolds in drug design.

References

  • Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Source: PubMed / Bioorg Med Chem Lett. [Link]

  • Design, synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Source: PubMed / Eur J Med Chem. [Link]

  • Conformational analysis of pipecolic acid derivatives: 5-substituted vs 4-substituted effects. Source: Journal of Organic Chemistry (Contextual grounding). [Link]

Sources

Methyl 5-methylpiperidine-2-carboxylate vs. Proline Methyl Ester: A Conformational & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 5-methylpiperidine-2-carboxylate (the methyl ester of 5-methylpipecolic acid) and Proline methyl ester (Pro-OMe), focusing on their roles in peptide conformation, synthesis, and drug design.

Executive Summary

Proline methyl ester (Pro-OMe) is the canonical reference standard for inducing turns and constraining peptide backbones. It is characterized by a rigid 5-membered pyrrolidine ring that restricts the


 dihedral angle, favoring the trans amide bond conformation in most solvent environments (~70–80% trans), though it uniquely allows a populated cis state (~20–30%).

Methyl 5-methylpiperidine-2-carboxylate (5-Me-Pip-OMe) is a non-proteinogenic homologue containing a 6-membered piperidine ring. It exhibits the "Pipecolic Acid Effect," characterized by a significantly higher population of the cis amide bond isomer compared to proline.[1] The addition of the 5-methyl group introduces specific steric bulk that locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty of binding and increasing metabolic stability against proteolysis.

Quick Comparison Matrix
FeatureProline Methyl Ester (Pro-OMe) Methyl 5-methylpiperidine-2-carboxylate
Ring Structure 5-membered Pyrrolidine (Envelope)6-membered Piperidine (Chair/Boat)
Amide Bond Preference Trans favored (~3:1 ratio)Mixed, often Cis favored or balanced (~1:1 to 2:1 cis)
Conformational Flexibility Rigid (

locked ~ -65°)
Semi-flexible (Chair-to-Boat transitions possible)
Steric Influence Moderate (unsubstituted ring)High (5-methyl group locks ring pucker)
Mass Spec Fragmentation N-terminal cleavage (

ions)
C-terminal cleavage (

ions)
Primary Application

-turns, Polyproline helices

-turn mimetics, Protease resistance

Structural & Conformational Analysis

The Ring Systems: Envelope vs. Chair

The fundamental difference lies in the ring topology. Proline adopts a C


-endo or C

-exo envelope pucker. This puckering is dynamically active but energetically restricted.

In contrast, the 5-methylpiperidine derivative adopts a chair conformation . The 6-membered ring allows for "ring flipping," but the 5-methyl substituent acts as a conformational anchor.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the 5-methyl group strongly prefers the equatorial position.[2] This locks the ring into a specific chair conformer, reducing the motional freedom of the backbone compared to unsubstituted pipecolic acid.

The "Pipecolic Acid Effect" on Cis/Trans Isomerism

One of the most critical distinctions for drug design is the equilibrium between cis and trans peptide bonds (


).
  • Proline: The energy difference between cis and trans is small (

    
     kJ/mol), leading to a mixture where trans dominates.[3]
    
  • 5-Me-Pip: The 6-membered ring increases the steric bulk near the nitrogen. In many pipecolic acid derivatives, this steric crowding destabilizes the trans isomer more than the cis isomer, shifting the equilibrium.

    • Mechanism: In the trans isomer, the N-acyl group (peptide chain) can clash with the equatorial hydrogens (or substituents) at the C6 position. The cis isomer relieves some of this strain.

    • Result: Peptides containing 5-Me-Pip often show

      
       values approaching 1.0 or even favoring cis, making them excellent inducers of Type VI 
      
      
      
      -turns (which require a cis amide).

Conformation cluster_0 Conformational Equilibrium Pro_Trans Proline (Trans) Standard Backbone Pro_Cis Proline (Cis) Turn Inducer Pro_Trans->Pro_Cis Slow Isomerization (ΔG ≈ 2.0 kJ/mol) Pip_Cis 5-Me-Pip (Cis) Energetically Stabilized Pro_Cis->Pip_Cis Substitution Effect: Increased Lipophilicity Ring Expansion Pip_Trans 5-Me-Pip (Trans) Sterically Crowded Pip_Trans->Pip_Cis Enhanced Cis Population (Steric Relief)

Caption: Comparative isomerization pathways. The 5-Me-Pip derivative shifts equilibrium toward the cis-conformer due to steric relief in the 6-membered ring.

Experimental Protocols

Synthesis & Coupling Strategy

The secondary amine in both Pro and 5-Me-Pip is sterically hindered, making coupling to the N-terminus difficult. The 5-methyl group adds lipophilicity but does not directly block the Nitrogen as severely as a 2-methyl or 6-methyl substituent would.

Protocol: Coupling 5-Me-Pip-OMe to a Peptide Chain

  • Activation: Use high-efficiency coupling reagents. HATU or PyBOP are preferred over EDC/HOBt due to the lower reactivity of the secondary amine.

  • Solvent: Use DMF or NMP. Avoid DCM if solubility is an issue, as the 5-methyl group increases hydrophobicity.

  • Procedure:

    • Step 1: Dissolve N-protected amino acid (1.2 eq) and HATU (1.2 eq) in dry DMF.

    • Step 2: Add DIPEA (2.5 eq) and stir for 2 minutes to activate.

    • Step 3: Add Methyl 5-methylpiperidine-2-carboxylate hydrochloride (1.0 eq).

    • Step 4: Monitor reaction via LC-MS. The reaction rate will be slower than Proline. Allow 4–16 hours.

    • Step 5 (Validation): Check for the "Pipecolic Acid Effect" in Mass Spec.

      • Proline peptides typically show dominant

        
        -ions (N-terminal cleavage).
        
      • Pipecolic peptides often show enhanced

        
        -ions (C-terminal cleavage) due to the ring's ability to facilitate proton transfer to the C-terminal amide.
        
Determination of Cis/Trans Ratio (NMR Protocol)

To experimentally verify the conformational bias of your specific 5-Me-Pip derivative:

  • Sample Prep: Dissolve 5 mg of the peptide in 600

    
    L of solvent.
    
    • Use

      
       for biological relevance.
      
    • Use

      
       or 
      
      
      
      to slow exchange rates and sharpen peaks.
  • Acquisition: Acquire a 1D

    
    H NMR spectrum.
    
  • Analysis: Focus on the

    
    -proton (H2) and the 
    
    
    
    -protons (H6 in Pip, H5 in Pro).
    • Trans Isomer: The

      
      -proton typically appears upfield relative to the cis isomer.
      
    • Cis Isomer: The

      
      -proton is deshielded (downfield shift) due to the proximity of the carbonyl oxygen of the preceding residue.
      
    • Calculation: Integrate the distinct

      
      -proton signals.
      
      
      
      

Data Comparison: Physical & Chemical Properties

The following table summarizes the key physical parameters. Note that "5-Me-Pip" increases lipophilicity (


), which can improve blood-brain barrier (BBB) permeability.
PropertyProline Methyl EsterMethyl 5-methylpiperidine-2-carboxylate
Molecular Weight 129.16 g/mol 157.21 g/mol
Formula


LogP (Predicted) ~0.6~1.2 (More Lipophilic)
Boiling Point 56°C (at 12 mmHg)~75-80°C (at 10 mmHg)
pKa (Conjugate Acid) ~10.6~10.8 (Slightly more basic)
Stereocenters 1 (C

)
2 (C

and C5)

Note on Stereochemistry: 5-Me-Pip has two chiral centers. The cis-relationship between the C2-carboxyl and C5-methyl groups (e.g., 2S, 5S or 2R, 5R depending on numbering priority, usually 2,5-cis relative configuration) is often the thermodynamically stable "all-equatorial" form in the chair conformation. Ensure you are using the diastereomerically pure form for reproducible biological data.

References

  • Conformational Analysis of Pipecolic Acid Deriv

    • Title: Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects[1]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • The Pipecolic Acid Effect in Mass Spectrometry

    • Title: Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Proton
    • Source: Journal of the American Society for Mass Spectrometry
    • URL:[Link]

  • Synthesis of Methyl Substituted Pipecolin

    • Title: Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates[2]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Proline Cis/Trans Isomeriz

    • Title: Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities
    • Source: MDPI Biomolecules
    • URL:[Link]

Sources

A Comparative Guide to In Silico Modeling of Methyl 5-methylpiperidine-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and development, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded comparison of computational approaches for the characterization of Methyl 5-methylpiperidine-2-carboxylate derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] This guide, designed for researchers, scientists, and drug development professionals, will navigate the essential in silico workflows, from initial target identification to lead optimization, while emphasizing the scientific rationale behind key methodological choices. While specific experimental data for Methyl 5-methylpiperidine-2-carboxylate is not extensively available in public literature, this guide will leverage established protocols and findings from structurally analogous piperidine derivatives to provide a robust predictive framework.

The Strategic Imperative of In Silico Modeling

The early stages of drug discovery are fraught with high attrition rates. In silico modeling offers a cost-effective and time-efficient strategy to de-risk drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity profiles before significant investment in resource-intensive in vitro and in vivo studies. For a molecule like Methyl 5-methylpiperidine-2-carboxylate, a systematic computational evaluation can illuminate its therapeutic potential and guide the design of more potent and selective analogs.

A typical in silico drug discovery cascade involves a multi-faceted approach, integrating several computational techniques to build a holistic understanding of the molecule's behavior. This guide will focus on four key pillars of this process:

  • Molecular Docking: To predict the binding affinity and interaction patterns of the derivatives with specific biological targets.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex and characterize its dynamic behavior.

  • Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of the derivatives with their biological activity.

  • ADMET Prediction: To evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compounds.

Comparative Analysis of In Silico Methodologies

The selection of appropriate computational tools and parameters is critical for generating reliable and predictive data. This section provides a comparative overview of common approaches within each modeling domain, supported by insights from studies on related piperidine derivatives.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[2] It is a cornerstone of structure-based drug design, providing valuable insights into the binding mode and affinity of a ligand for its target protein.

Experimental Protocol: A General Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[3]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools, PyMOL, or Discovery Studio.[3]

  • Ligand Preparation:

    • Draw the 2D structure of the Methyl 5-methylpiperidine-2-carboxylate derivative and convert it to a 3D conformation.

    • Perform energy minimization to obtain a stable, low-energy conformation.[4]

  • Grid Generation:

    • Define a grid box around the active site of the protein to specify the search space for the docking algorithm.[5]

  • Docking Simulation:

    • Utilize a docking program like AutoDock Vina to perform the simulation.[3] The algorithm will explore various conformations of the ligand within the defined grid box and score them based on a predefined scoring function.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies. A more negative binding energy generally indicates a stronger binding affinity.[3]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Logical Workflow for Molecular Docking

PDB Obtain Protein Structure (PDB) PrepProtein Prepare Protein (Add H, Remove H2O) PDB->PrepProtein Ligand Prepare Ligand (3D Structure) Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid Define Binding Site (Grid Box) PrepProtein->Grid Grid->Dock Analysis Analyze Results (Binding Energy, Poses) Dock->Analysis

Caption: A generalized workflow for molecular docking studies.

Software/AlgorithmStrengthsConsiderationsRelevant Piperidine Studies
AutoDock Vina Widely used, open-source, and computationally efficient.[3]Scoring function may not always perfectly correlate with experimental binding affinities.Used for docking piperidine derivatives against the main protease of SARS-CoV-2.[3]
GOLD (Genetic Optimisation for Ligand Docking) Highly flexible, allowing for protein side-chain flexibility.Commercial software, requiring a license.Often used in industrial drug discovery settings for its accuracy.
Glide (Schrödinger) Known for its accuracy and robust scoring functions.Part of a commercial suite of drug discovery software.Frequently cited in high-impact medicinal chemistry literature.

Studies on piperidine derivatives have successfully employed molecular docking to identify potential inhibitors for a range of targets, including the main protease of SARS-CoV-2, acetylcholinesterase, and various protein kinases.[3][5][6] For instance, a study on piperidine-based inhibitors of the SARS-CoV-2 main protease used AutoDock Vina to predict binding energies, which were then correlated with molecular dynamics simulation results.[3]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and conformational changes.[3]

Experimental Protocol: A General MD Simulation Workflow

  • System Preparation:

    • Start with the best-docked pose of the Methyl 5-methylpiperidine-2-carboxylate derivative in complex with the target protein.

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100-200 ns) to collect trajectory data.[3][7]

  • Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.[3]

Logical Workflow for Molecular Dynamics Simulation

DockedComplex Start with Docked Protein-Ligand Complex Solvate Solvate and Add Ions DockedComplex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production TrajectoryAnalysis Analyze Trajectory (RMSD, RMSF) Production->TrajectoryAnalysis

Caption: A standard workflow for performing MD simulations.

SoftwareKey FeaturesRelevant Piperidine Studies
GROMACS Highly efficient for large biomolecular systems, open-source.Utilized for MD simulations of piperidine carboxamide derivatives as ALK inhibitors.[8]
AMBER Well-established force fields for proteins and nucleic acids.A popular choice in academic research for its accuracy.
NAMD Highly scalable for parallel computing, often used with VMD for visualization.[3]Employed in the study of piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease.[3]

MD simulations have been instrumental in validating the stability of docked piperidine derivatives in the active sites of their target proteins.[3][8] For example, a 120 ns MD simulation was performed on piperidine derivatives complexed with the SARS-CoV-2 main protease to confirm the stability of the interactions predicted by docking.[3]

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[9] These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

Experimental Protocol: A General QSAR Modeling Workflow

  • Data Collection:

    • Gather a dataset of Methyl 5-methylpiperidine-2-carboxylate derivatives with their experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).[10]

  • Model Building:

    • Divide the dataset into a training set and a test set.[9]

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a QSAR model using the training set.[11]

  • Model Validation:

    • Validate the model using the test set to assess its predictive ability.[10] Common validation metrics include the squared correlation coefficient (R²) and the cross-validated R² (Q²).[6]

Logical Workflow for QSAR Modeling

Data Collect Dataset (Structures & Activities) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Validate Validate Model (R², Q²) Model->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: A typical workflow for developing a QSAR model.

QSAR MethodDescriptionRelevant Piperidine Studies
2D-QSAR Uses 2D descriptors that can be calculated from the chemical structure alone.Applied to model the CCR5 antagonist activity of piperidine derivatives.[9]
3D-QSAR (CoMFA/CoMSIA) Uses 3D descriptors based on the steric and electrostatic fields around the molecules.[6]Used to study piperidine derivatives as Protein Kinase B inhibitors.[6]
Fragment-based QSAR Develops models based on the contributions of different molecular fragments to the overall activity.Employed to identify novel piperidine derivatives as potential HDM2 inhibitors.[12]

QSAR studies on various piperidine derivatives have successfully identified key structural features that govern their biological activity.[9][10][11] For example, a QSAR study on furan-pyrazole piperidine derivatives identified important 3D descriptors that correlate with their Akt1 inhibitory activity.[10]

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[13] This is a crucial step in early drug discovery to identify candidates with favorable drug-like properties.

Experimental Protocol: A General ADMET Prediction Workflow

  • Input Structure:

    • Provide the 2D or 3D structure of the Methyl 5-methylpiperidine-2-carboxylate derivative to an ADMET prediction tool.

  • Property Calculation:

    • The software will calculate a range of properties, including:

      • Physicochemical properties: Molecular weight, logP, topological polar surface area (TPSA).

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.[13]

      • Toxicity: Ames test for mutagenicity, hepatotoxicity.[14]

  • Analysis:

    • Analyze the predicted properties to assess the compound's drug-likeness. Lipinski's Rule of Five is a commonly used guideline.[13]

Logical Workflow for ADMET Prediction

Input Input Ligand Structure Predict Predict ADMET Properties Input->Predict Analysis Analyze Drug-Likeness (Lipinski's Rule) Predict->Analysis

Caption: A simplified workflow for ADMET prediction.

Web Server/SoftwareKey FeaturesRelevant Piperidine Studies
SwissADME A free and user-friendly web server for predicting a wide range of ADMET properties.[15]Used to predict the ADME properties of a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative.[15]
pkCSM Predicts various pharmacokinetic and toxicity properties based on graph-based signatures.Commonly used for its comprehensive predictions.
Discovery Studio (ADMET Descriptors) A commercial package that offers a suite of tools for ADMET prediction.Often integrated into broader drug discovery workflows.

In silico ADMET prediction for piperidine derivatives has proven valuable in identifying compounds with favorable pharmacokinetic profiles.[13][16] For example, a study on piperidine-3-carboxamide derivatives for potential use in Crohn's disease utilized ADMET predictions to identify the most promising candidate.[16]

Conclusion and Future Directions

This guide has provided a comparative overview of the key in silico modeling techniques applicable to the study of Methyl 5-methylpiperidine-2-carboxylate derivatives. By integrating molecular docking, MD simulations, QSAR, and ADMET prediction, researchers can gain a comprehensive understanding of the therapeutic potential of these compounds. While the absence of direct experimental data on this specific molecule necessitates a predictive approach based on analogous structures, the methodologies outlined here provide a robust framework for guiding future experimental work. The continued development of more accurate and predictive computational models, coupled with their integration with experimental data, will undoubtedly accelerate the discovery of novel piperidine-based therapeutics.

References

  • Al-Mokyna, A. A., et al. (2023). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. PLoS ONE, 18(4), e0284835. Available from: [Link]

  • ResearchGate. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Available from: [Link]

  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 421-447. Available from: [Link]

  • Roy, K., & Leonard, J. T. (2008). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 834-845. Available from: [Link]

  • Fereidoonnezhad, M., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 149-160. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of piperidine. Available from: [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105788. Available from: [Link]

  • Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. Available from: [Link]

  • Yılmaz, F., & Osmaniye, D. (2026). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 18(2). Available from: [Link]

  • ResearchGate. (2026). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Available from: [Link]

  • Singh, H., et al. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Structural Chemistry, 27(3), 779-791. Available from: [Link]

  • Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3195. Available from: [Link]

  • Kumar, S., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1235, 130235. Available from: [Link]

  • Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. Available from: [Link]

  • Aytaç, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Organic Communications, 18(1), 1-10. Available from: [Link]

  • SciSpace. (n.d.). Molecular Docking and Molecular Dynamics. Available from: [Link]

  • Muthusamy, A., & Natarajan, J. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 12(Suppl 1), P68. Available from: [Link]

  • ResearchGate. (n.d.). Molecular docking simulation results of piperidine-containing bioactive compounds. Available from: [Link]

  • Aytaç, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Organic Communications, Supporting Information. Available from: [Link]

  • Termedia. (n.d.). an in silico study. Available from: [Link]

  • Sarnataro, M., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, e2400388. Available from: [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4049-4069. Available from: [Link]

  • MDPI. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Available from: [Link]

  • ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available from: [Link]

  • Kumar, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22969. Available from: [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, Supporting Information. Available from: [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for Methyl 5-methylpiperidine-2-carboxylate .[1][2][3]

Notice of Scientific Derivation: Specific toxicological data for the 5-methyl isomer is limited in public registries. The protocols below are derived from the Structure-Activity Relationship (SAR) of close analogs (Methyl piperidine-2-carboxylate and general piperidine esters). We apply the Precautionary Principle , treating the substance as a hazardous secondary amine and ester.

Part 1: Immediate Action Card (Executive Summary)

Category Critical Status
GHS Classification Warning / Danger (Assumed).[1][2] Skin Irrit. 2 (H315), Eye Irrit.[3][4][5] 2A (H319), STOT SE 3 (H335).[3][4][5]
Physical State Likely Liquid or Low-Melting Solid. Colorless to pale yellow.
Key Hazards Caustic/Irritant. Vapors cause respiratory distress. Moisture Sensitive (Hydrolysis).
Storage 2–8°C (Refrigerate). Store under Inert Gas (Argon/Nitrogen). Hygroscopic.
Incompatibility Strong Oxidizers, Acids, Acid Chlorides, Nitrosating Agents (Potential Nitrosamine formation).
Fire Safety Combustible. Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[3][6][7]

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must be task-dependent.[5] The secondary amine motif allows for skin permeation; therefore, standard latex gloves are insufficient .

PPE Selection Table
Operation Hand Protection Eye/Face Protection Respiratory/Body
Storage & Transport (Sealed Containers)Single Nitrile (0.11 mm, EN 374)Safety Glasses with Side ShieldsStandard Lab Coat
Weighing/Transfer (< 1g)Double Nitrile (Outer glove changed immediately upon splash)Chemical Goggles (Indirect Vent)Lab Coat + Fume Hood (Sash <18")
Synthesis/Reaction (> 1g or Heating)Laminate/Barrier Gloves (e.g., Silver Shield®) under NitrileFace Shield + GogglesChemical-Resistant Apron + Fume Hood
Spill Cleanup Thick Nitrile (> 0.2 mm) or Butyl RubberFull-Face Respirator (ABEK1 Filter) if outside hoodTyvek® Coveralls

Expert Insight: Piperidine derivatives are organic bases. If they contact the skin, they saponify fats, leading to deeper tissue penetration than acidic burns. Always double-glove when handling the neat liquid to create a "sacrificial layer."

Part 3: Operational Protocols

Receiving & Storage Logic

Upon receipt, the chemical integrity is vulnerable to atmospheric moisture and CO₂ (forming carbamates).

  • Inspect: Check bottle seal for degradation. If the liquid has turned dark yellow/brown, oxidation has occurred.

  • Seal: Parafilm is insufficient for long-term storage of volatile amines. Use electrical tape or a secondary containment jar with desiccant.

  • Atmosphere: Flush the headspace with Argon or Nitrogen after every use.

  • Location: Store in a dedicated "Base/Amine" flammables cabinet at 2–8°C.

Safe Handling Workflow (Graphviz)

The following diagram illustrates the decision logic for handling and spill response.

SafeHandling Start Start: Handling Request CheckState Check Physical State (Liquid vs Solid) Start->CheckState HoodCheck Verify Fume Hood Flow > 100 fpm CheckState->HoodCheck PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Transfer Transfer/Weighing (Use Syringe for Liq) PPE->Transfer Spill Spill Occurs? Transfer->Spill Reaction Proceed to Reaction Transfer->Reaction Success SmallSpill Small (<5mL) Absorb with Vermiculite Spill->SmallSpill No Spill->SmallSpill Yes (Minor) LargeSpill Large (>5mL) Evacuate & Ventilate Spill->LargeSpill Yes (Major) Neutralize Neutralize Waste (Dilute Citric Acid) SmallSpill->Neutralize Inert Purge Headspace (Ar/N2) & Reseal Reaction->Inert

Caption: Operational logic flow for handling Methyl 5-methylpiperidine-2-carboxylate, delineating normal processing versus spill escalation paths.

Weighing & Transfer Methodology

Objective: Prevent inhalation of vapors and hydrolysis of the ester.

  • Preparation:

    • Pre-weigh a dry flask with a septum in the fume hood.

    • Calculate the required volume using density (approx. 1.0–1.05 g/mL estimated based on analogs).

  • Transfer (Liquid):

    • Do not pour. Use a glass syringe with a long needle.

    • Insert needle through the septum of the source bottle (under inert gas flow if possible).

    • Withdraw liquid and transfer directly to the reaction flask.

  • Transfer (Solid/Viscous):

    • Use a disposable anti-static spatula.

    • Clean the spatula immediately with a tissue soaked in dilute acetic acid or acetone before removing it from the hood.

Part 4: Emergency Response

Exposure Response
  • Eye Contact: Critical. Rinse immediately with water for 15 minutes.[1][8] The basic nature requires prolonged rinsing to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[3][4][8] Do not use alcohol (ethanol/methanol) as it may enhance skin absorption of the amine.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention.

Spill Cleanup (< 100 mL)
  • Isolate: Close the fume hood sash. Alert nearby personnel.

  • Neutralize: Gently cover the spill with Sand or Vermiculite mixed with weak acid (e.g., Sodium Bisulfate or Citric Acid) to neutralize the amine.

  • Collect: Scoop into a hazardous waste bag labeled "Basic Organic Solid Waste."

  • Clean: Wipe the surface with water, then a dilute detergent.

Part 5: Disposal & Deactivation

Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing seals.

Waste Stream Treatment Protocol
Aqueous Waste Adjust pH to 6–8 using dilute HCl or H₂SO₄ before disposal into "Aqueous Organic" drum.
Organic Solvents Collect in "Halogenated" or "Non-Halogenated" waste depending on co-solvents. No pre-treatment needed if pH is neutral.
Solid Waste Contaminated gloves/tissues go to "Hazardous Solid Waste" for incineration.

Deactivation for Glassware: Rinse glassware with a 5% Citric Acid solution (to protonate the amine into a water-soluble salt) before washing with standard detergent.

References

  • PubChem. (n.d.). Methyl piperidine-2-carboxylate (Compound Summary).[4][6][9][10][11] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[11] Registration Dossier: Piperidine derivatives. Retrieved February 18, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.